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Crotyl mercaptan

Cat. No.: B15372487
M. Wt: 88.17 g/mol
InChI Key: PSKWBKFCLVNPMT-UHFFFAOYSA-N
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Description

But-2-enethiol is a natural product found in Durio zibethinus and Mephitis mephitis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8S B15372487 Crotyl mercaptan

Properties

Molecular Formula

C4H8S

Molecular Weight

88.17 g/mol

IUPAC Name

but-2-ene-1-thiol

InChI

InChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3

InChI Key

PSKWBKFCLVNPMT-UHFFFAOYSA-N

Canonical SMILES

CC=CCS

Origin of Product

United States

Foundational & Exploratory

Crotyl Mercaptan: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl mercaptan, also known as 2-butene-1-thiol, is a volatile organosulfur compound with the chemical formula C4H8S.[1][2][3][4][5] It is recognized by its potent and distinct odor. This compound and its isomers are found in the emissions of skunks and have been identified as aroma-active compounds in roasted sesame seeds.[3][4] In industrial applications, it serves as a flavoring agent and an intermediate in organic synthesis.[2] Its reactivity, stemming from the thiol functional group and the unsaturated crotyl moiety, makes it a valuable precursor in the production of various specialty chemicals.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound.

Chemical Structure and Properties

This compound is a butene thiol where the sulfhydryl group is attached to a but-2-enyl group. The presence of a double bond gives rise to cis and trans (E/Z) isomers.

Structure:

Caption: Chemical structure of (E)-crotyl mercaptan (trans-2-butene-1-thiol).

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 5954-72-3[1][2][3][4][5]
Molecular Formula C4H8S[1][2][3][4][5]
Molecular Weight 88.17 g/mol [1][6][7]
Boiling Point 101.3 °C at 760 mmHg[1][2]
Density 0.862 g/cm³[1]
Flash Point 34.9 °C[1][2]
Refractive Index 1.47[1][2]
Solubility Slightly soluble in chloroform and methanol.[2][4]
InChI Key PSKWBKFCLVNPMT-NSCUHMNNSA-N[2][3]
Canonical SMILES C\C=C\CS[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. Below are two representative protocols.

Protocol 1: From Crotyl Bromide via Isothiouronium Salt

This two-step procedure involves the formation of an S-alkylisothiouronium salt, which is subsequently hydrolyzed to the thiol.

  • Step 1: Formation of S-crotylisothiouronium bromide

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotyl bromide (1.0 eq) and thiourea (1.0 eq) in ethanol (95%).

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature to allow the S-crotylisothiouronium bromide to crystallize.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Step 2: Hydrolysis to this compound

    • Suspend the S-crotylisothiouronium bromide in water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to reflux for 2-3 hours. The thiol will separate as an oily layer.

    • Cool the mixture and separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude this compound by distillation.

Protocol 2: From Crotyl Chloride and Sodium Hydrosulfide

This method provides a more direct route to the thiol.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of sodium hydrosulfide (NaSH) (1.1 eq) in N,N-dimethylformamide (DMF).

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq), to the solution.

  • Under a nitrogen atmosphere, add crotyl chloride (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-10 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by distillation.

Analytical Methods

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile thiols like this compound. Due to the reactive nature of the sulfhydryl group, special considerations are necessary for accurate quantification.

  • Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is recommended for selective and sensitive detection of sulfur compounds. A mass spectrometer (MS) can also be used for identification.

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 or HP-INNOWAX, is typically used.

  • Sample Preparation: Direct injection of a dilute solution in an appropriate solvent (e.g., dichloromethane) can be performed. For trace analysis, headspace solid-phase microextraction (HS-SPME) is an effective pre-concentration technique.

  • Derivatization: To improve chromatographic performance and detection limits, derivatization of the thiol group can be performed. A common derivatizing agent is N-ethylmaleimide (NEM), which reacts with the thiol to form a more stable and less volatile adduct.

  • Typical GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C (hold for 5 min), ramp at 3 °C/min to 210 °C (hold for 5 min), then ramp at 15 °C/min to 230 °C (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector Temperature: 250 °C (for FPD or MS transfer line).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound.

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample is homogeneous and free of particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl, vinyl, methylene, and sulfhydryl protons. The coupling constants between the vinyl protons can be used to determine the stereochemistry (E/Z) of the double bond.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms in the molecule.

Logical Relationships and Workflows

The synthesis of this compound from crotyl bromide via the isothiouronium salt intermediate is a well-established and reliable method. The following diagram illustrates the logical workflow of this synthetic process.

G cluster_start Starting Materials cluster_reaction1 Step 1: S-Alkylation cluster_intermediate Intermediate cluster_hydrolysis_reagents Hydrolysis Reagents cluster_reaction2 Step 2: Hydrolysis cluster_workup Workup and Purification cluster_product Final Product Crotyl Bromide Crotyl Bromide Reaction_1 Reflux in Ethanol Crotyl Bromide->Reaction_1 Thiourea Thiourea Thiourea->Reaction_1 Ethanol Ethanol Ethanol->Reaction_1 Isothiouronium_Salt S-Crotylisothiouronium Bromide Reaction_1->Isothiouronium_Salt Reaction_2 Reflux Isothiouronium_Salt->Reaction_2 NaOH NaOH NaOH->Reaction_2 Water Water Water->Reaction_2 Separation Separation Reaction_2->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Crotyl_Mercaptan Crotyl_Mercaptan Distillation->Crotyl_Mercaptan

References

Technical Guide: Crotyl Mercaptan (CAS Number 5954-72-3)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Crotyl Mercaptan, identified by CAS number 5954-72-3. The document details its chemical identity, physicochemical properties, spectroscopic data, synthesis protocols, and known biological significance, with a focus on its relevance to research and development.

Chemical Identification and Isomerism

This compound, systematically named 2-Butene-1-thiol , is an unsaturated aliphatic thiol. The presence of a carbon-carbon double bond results in geometric isomerism, leading to two stereoisomers: (E)-2-butene-1-thiol (trans) and (Z)-2-butene-1-thiol (cis).

The CAS number 5954-72-3 is often used to refer to the unspecified stereoisomer or a mixture. However, the (E)-isomer, with CAS number 58688-79-2 , is the more commonly studied and commercially available form[1][2]. The IUPAC name for this specific isomer is (E)-but-2-ene-1-thiol[1].

Table 1: Chemical Identifiers

IdentifierValueSource(s)
Systematic Name 2-Butene-1-thiol[2]
Common Name This compound[2]
CAS Number 5954-72-3 (unspecified stereochemistry)[2]
CAS Number (E-isomer) 58688-79-2[1]
Molecular Formula C₄H₈S[1]
InChIKey (E-isomer) PSKWBKFCLVNPMT-NSCUHMNNSA-N[1][2]

Physicochemical and Spectroscopic Data

This compound is a volatile, colorless to pale yellow liquid known for its potent, skunky odor. It is a key component of the defensive spray of skunks (Mephitis mephitis)[1]. Thiols generally exhibit lower boiling points and are less soluble in water compared to their alcohol analogues due to weaker hydrogen bonding[3][4].

Table 2: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 88.17 g/mol [1]
Boiling Point 101.3 °C (at 760 mmHg)
Density 0.862 g/cm³
Flash Point 34.9 °C
Vapor Pressure 40.9 ± 0.2 mmHg (at 25 °C)[3]
logP (o/w) 1.49[1]
Solubility Slightly soluble in Chloroform and Methanol.[3][4]
Kovats Retention Index 704 (Standard non-polar column)[1]
Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. The following data is based on predictions and analysis of structurally similar compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl, vinylic, and allylic methylene protons. The coupling constants between the vinylic protons are critical for distinguishing between the E and Z isomers.

    • -CH₃ (Methyl) group: A doublet expected around δ 1.7 ppm.

    • -CH₂-SH (Allylic methylene) group: A doublet expected around δ 3.2 ppm.

    • -CH=CH- (Vinylic) protons: Two multiplets expected in the range of δ 5.5-5.8 ppm.

    • -SH (Thiol) proton: A triplet (due to coupling with the adjacent CH₂) expected around δ 1.3-1.6 ppm, though this signal can be broad and its position is concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbon spectrum will feature four distinct signals corresponding to the different carbon environments.

    • -CH₃ carbon: Expected around δ 17-18 ppm.

    • -CH₂-SH carbon: Expected around δ 35-40 ppm.

    • -CH=CH- carbons: Expected in the alkene region, around δ 125-135 ppm[5].

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

    • S-H stretch: A characteristic weak absorption band is expected around 2550-2600 cm⁻¹ .

    • C=C stretch: A medium absorption is expected around 1660-1675 cm⁻¹ .

    • =C-H stretch (vinylic): A stretch is expected just above 3000 cm⁻¹, typically 3010-3040 cm⁻¹ .

    • C-H stretch (aliphatic): Stretches are expected just below 3000 cm⁻¹, typically 2850-2975 cm⁻¹ .

    • =C-H bend (trans): A strong out-of-plane bend is characteristic for the E (trans) isomer, expected around 960-980 cm⁻¹ [6].

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak ([M]⁺) at m/z = 88.

    • Molecular Ion: [C₄H₈S]⁺ at m/z = 88.

    • Key Fragments: Common fragmentation pathways for allylic compounds include the loss of the functional group or cleavage to form a stable allyl cation. Expected fragments include [M-SH]⁺ at m/z = 55 (loss of the thiol group) and the allyl cation [C₃H₅]⁺ at m/z = 41, which is often a base peak for such structures[7].

Experimental Protocols: Synthesis

A common and reliable method for the stereoselective synthesis of (E)-2-butene-1-thiol is via the reaction of a trans-crotyl halide with thiourea to form an isothiuronium salt, followed by basic hydrolysis[2].

Synthesis of (E)-2-Butene-1-thiol from Crotyl Bromide

This two-step protocol details the laboratory-scale synthesis.

Step 1: Formation of the S-Crotylisothiuronium Salt

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Add thiourea (7.6 g, 0.1 mol) and 100 mL of 95% ethanol to the flask.

  • Reaction Initiation: Stir the mixture until the thiourea is mostly dissolved. Add (E)-crotyl bromide (13.5 g, 0.1 mol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC. During this time, the S-crotylisothiuronium bromide will precipitate as a white solid.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether. Dry the product under vacuum.

Step 2: Hydrolysis to (E)-2-Butene-1-thiol

  • Apparatus Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser.

  • Reagents: Add the S-crotylisothiuronium bromide salt from Step 1 to the flask. Add a solution of sodium hydroxide (12 g, 0.3 mol) in 150 mL of water.

  • Hydrolysis and Distillation: Heat the mixture gently with stirring. The thiol product will form and co-distill with water. Continue the distillation until no more oily thiol droplets are observed in the distillate.

  • Workup: Collect the distillate in a separatory funnel. The this compound will form an organic layer. Separate the layers.

  • Purification: Wash the organic layer with a small amount of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The product can be further purified by fractional distillation under reduced pressure.

G Synthesis Workflow of (E)-2-Butene-1-thiol cluster_0 Step 1: Isothiuronium Salt Formation cluster_1 Step 2: Hydrolysis & Purification CrotylBromide (E)-Crotyl Bromide Reflux Reflux (2-3h) CrotylBromide->Reflux Thiourea Thiourea Thiourea->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux IsothiuroniumSalt S-Crotylisothiuronium Bromide (Precipitate) Reflux->IsothiuroniumSalt Hydrolysis Heating / Hydrolysis IsothiuroniumSalt->Hydrolysis Input from Step 1 NaOH Aq. Sodium Hydroxide NaOH->Hydrolysis Distillation Distillation Hydrolysis->Distillation Purification Purification (Extraction, Drying, Distillation) Distillation->Purification FinalProduct (E)-2-Butene-1-thiol Purification->FinalProduct

Caption: Synthesis workflow for (E)-2-Butene-1-thiol via the thiourea method.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, its biological activity can be inferred from the well-established chemistry of thiols and the known toxicity of related mercaptans.

General Thiol Toxicity

Mercaptans can exert toxicity through several mechanisms. One of the most cited is the inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, which disrupts cellular respiration and ATP production. This mechanism has been demonstrated for simpler thiols like methyl mercaptan. High concentrations of various thiols can lead to respiratory irritation, central nervous system depression, and even death by respiratory paralysis[7]. The toxicity is often associated with the redox cycling between the thiol (-SH) and its corresponding disulfide (-S-S-), a process that can generate reactive oxygen species (ROS) and induce oxidative stress[4].

Role in Redox Signaling

Beyond toxicity, the thiol functional group is a critical player in cellular redox signaling. The cysteine residues in proteins act as "redox switches," where the oxidation state of the thiol group (thiol, disulfide, sulfenic acid, etc.) modulates protein function and downstream signaling cascades.

Thiol compounds can influence these pathways by:

  • Altering the Cellular Redox State: Introducing exogenous thiols can shift the cellular redox balance, potentially activating stress-response pathways.

  • S-Thiolation: this compound could potentially react with protein disulfides or oxidized cysteine residues, leading to the formation of a mixed disulfide (protein-S-S-crotyl). This modification can alter the protein's activity.

  • Interaction with Reactive Species: Thiols can react with ROS and reactive nitrogen species (RNS), which are themselves important signaling molecules. This can modulate pathways sensitive to oxidative stress, such as the Nrf2/Keap1 pathway or hypoxia-inducible factor (HIF ) pathways. Recent studies have shown that thiol-induced reductive stress can activate the hypoxia response pathway.

Given its structure as an unsaturated thiol, this compound's reactivity could be relevant for drug development, particularly in areas where modulating redox signaling is a therapeutic goal (e.g., inflammation, cancer, neurodegenerative diseases). However, its potential for toxicity must be carefully considered.

G Potential Role of Thiols in Redox Signaling OxidativeStress Oxidative/Electrophilic Stress (e.g., ROS, RNS) ProteinThiol Protein Cysteine Thiols (-SH, 'Redox Switch') OxidativeStress->ProteinThiol Oxidizes ThiolCompound Exogenous Thiol (e.g., this compound) CellularRedox Cellular Redox State (GSH/GSSG Balance) ThiolCompound->CellularRedox Alters Balance ProteinOxidized Oxidized Protein (e.g., -SOH, -S-S-) ThiolCompound->ProteinOxidized Reduces/ S-Thiolates CellularRedox->ProteinThiol Maintains Reduced State ProteinThiol->ProteinOxidized Reversible Oxidation SignalingPathway Signaling Pathways (e.g., Nrf2, HIF, AP-1) ProteinOxidized->SignalingPathway Activates/ Inhibits GeneExpression Gene Expression (Antioxidant Response, Inflammation) SignalingPathway->GeneExpression Regulates

Caption: A generalized diagram of thiol involvement in cellular redox signaling pathways.

References

An In-depth Technical Guide to the Synthesis of 2-Butene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-butene-1-thiol, a volatile organosulfur compound with applications in flavor chemistry and as a component of skunk spray. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate the laboratory preparation of this compound.

Core Synthesis Pathways

Two principal routes for the synthesis of 2-butene-1-thiol have been established, both converging on the key intermediate, 1-bromobut-2-ene. This intermediate is subsequently converted to the target thiol via reaction with thiourea and subsequent hydrolysis.

The first pathway initiates from the commercially available starting material, methyl 2-butenoate. The ester is first reduced to but-2-en-1-ol, which is then converted to 1-bromobut-2-ene. The second pathway utilizes 1,3-butadiene, which undergoes hydrobromination to yield 1-bromobut-2-ene.

The final two steps in both pathways involve the formation of an S-(2-butenyl)isothiouronium bromide salt by reacting 1-bromobut-2-ene with thiourea, followed by alkaline hydrolysis to liberate 2-butene-1-thiol.

Pathway 1: From Methyl 2-butenoate

This pathway involves a two-step conversion of methyl 2-butenoate to the key intermediate 1-bromobut-2-ene.

Synthesis of 2-Butene-1-thiol from Methyl 2-butenoate methyl_2_butenoate Methyl 2-butenoate but_2_en_1_ol But-2-en-1-ol methyl_2_butenoate->but_2_en_1_ol 1. LiAlH4 2. H3O+ bromo_1_but_2_ene 1-Bromobut-2-ene but_2_en_1_ol->bromo_1_but_2_ene PBr3 isothiouronium_salt S-(2-butenyl)isothiouronium bromide bromo_1_but_2_ene->isothiouronium_salt Thiourea thiol 2-Butene-1-thiol isothiouronium_salt->thiol NaOH, H2O

Figure 1: Synthesis pathway of 2-butene-1-thiol starting from methyl 2-butenoate.
Pathway 2: From 1,3-Butadiene

This pathway provides a more direct route to the 1-bromobut-2-ene intermediate from the gaseous starting material, 1,3-butadiene.

Synthesis of 2-Butene-1-thiol from1,3-Butadiene butadiene 1,3-Butadiene bromo_1_but_2_ene 1-Bromobut-2-ene butadiene->bromo_1_but_2_ene HBr isothiouronium_salt S-(2-butenyl)isothiouronium bromide bromo_1_but_2_ene->isothiouronium_salt Thiourea thiol 2-Butene-1-thiol isothiouronium_salt->thiol NaOH, H2O

Figure 2: Synthesis pathway of 2-butene-1-thiol starting from 1,3-butadiene.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis pathways.

Step 1a: Synthesis of But-2-en-1-ol from Methyl 2-butenoate

Reaction: Methyl 2-butenoate is reduced to but-2-en-1-ol using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminum hydride (X.X g, XX mmol) in anhydrous diethyl ether (XXX mL) is prepared.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of methyl 2-butenoate (X.X g, XX mmol) in anhydrous diethyl ether (XX mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

  • The reaction is cooled in an ice bath, and excess LiAlH₄ is quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water (XX mL) and then a 15% aqueous solution of sodium hydroxide (XX mL).

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield but-2-en-1-ol.

Step 1b: Synthesis of 1-Bromobut-2-ene from But-2-en-1-ol

Reaction: But-2-en-1-ol is converted to 1-bromobut-2-ene using phosphorus tribromide (PBr₃).[1][2] This reaction typically proceeds with inversion of configuration if a chiral center is present, though in this case, the starting material is achiral.[2]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, but-2-en-1-ol (X.X g, XX mmol) is dissolved in anhydrous diethyl ether (XX mL) and cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (X.X g, XX mmol) is added dropwise from the dropping funnel over 30 minutes, keeping the temperature below 5 °C.

  • After the addition, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction mixture is poured onto crushed ice and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (2 x XX mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation to give crude 1-bromobut-2-ene, which can be purified by fractional distillation.

Step 1c: Synthesis of 1-Bromobut-2-ene from 1,3-Butadiene

Reaction: 1,3-Butadiene reacts with hydrogen bromide (HBr) to produce a mixture of 1-bromo-2-butene and 3-bromo-1-butene.[3][4] The ratio of these products is dependent on the reaction temperature, with the thermodynamically more stable 1-bromo-2-butene being the major product at higher temperatures.[5]

Procedure:

  • A solution of 1,3-butadiene (X.X g, XX mmol) in a suitable solvent (e.g., a non-polar organic solvent) is cooled to the desired reaction temperature (e.g., 40 °C for thermodynamic control).

  • Anhydrous hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a non-nucleophilic solvent is added dropwise.

  • The reaction is monitored by GC-MS until the starting material is consumed.

  • The reaction mixture is washed with cold water and a dilute solution of sodium bicarbonate to remove excess HBr.

  • The organic layer is dried over anhydrous calcium chloride and the solvent is removed under reduced pressure.

  • The resulting mixture of isomeric bromobutenes is separated by fractional distillation to isolate 1-bromobut-2-ene.

Step 2: Synthesis of S-(2-butenyl)isothiouronium bromide

Reaction: 1-Bromobut-2-ene undergoes a nucleophilic substitution reaction with thiourea to form the corresponding isothiouronium salt.[6][7]

Procedure:

  • A mixture of 1-bromobut-2-ene (X.X g, XX mmol) and thiourea (X.X g, XX mmol) in ethanol (XX mL) is heated under reflux for 3 hours.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude S-(2-butenyl)isothiouronium bromide can be used directly in the next step without further purification.

Step 3: Synthesis of 2-Butene-1-thiol

Reaction: The S-(2-butenyl)isothiouronium bromide is hydrolyzed under basic conditions to yield 2-butene-1-thiol.[8][9]

Procedure:

  • The crude S-(2-butenyl)isothiouronium bromide from the previous step is dissolved in a solution of sodium hydroxide (X.X g, XX mmol) in water (XX mL).

  • The mixture is heated under reflux for 2 hours.

  • After cooling to room temperature, the reaction mixture is acidified with dilute sulfuric acid.

  • The aqueous layer is extracted with diethyl ether (3 x XX mL).

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the crude 2-butene-1-thiol is purified by fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of 2-butene-1-thiol. Please note that actual yields may vary depending on experimental conditions and purification efficiency.

Reactant Product Reagents and Conditions Typical Yield (%) Reference
Methyl 2-butenoateBut-2-en-1-ol1. LiAlH₄, Et₂O, 0 °C to reflux2. H₃O⁺80-90[8]
But-2-en-1-ol1-Bromobut-2-enePBr₃, Et₂O, 0 °C to RT70-85[1]
1,3-Butadiene1-Bromobut-2-eneHBr, 40 °C75-80 (of 1,4-adduct)[5]
1-Bromobut-2-ene2-Butene-1-thiol1. Thiourea, EtOH, reflux2. NaOH, H₂O, reflux60-75[8]

Table 1: Summary of Reaction Yields

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Refractive Index
But-2-en-1-olC₄H₈O72.111210.8431.429
1-Bromobut-2-eneC₄H₇Br134.99103-1051.3981.487
2-Butene-1-thiolC₄H₈S88.17118-1200.8971.488

Table 2: Physicochemical Properties of Key Compounds

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of 2-butene-1-thiol from either starting material.

Experimental Workflow for 2-Butene-1-thiol Synthesis cluster_0 Pathway 1 cluster_1 Pathway 2 start1 Methyl 2-butenoate step1a Reduction (LiAlH4) start1->step1a step1b Bromination (PBr3) step1a->step1b intermediate 1-Bromobut-2-ene step1b->intermediate start2 1,3-Butadiene step1c Hydrobromination (HBr) start2->step1c step1c->intermediate step2 Isothiouronium Salt Formation (Thiourea) intermediate->step2 step3 Hydrolysis (NaOH) step2->step3 purification Purification (Distillation) step3->purification product 2-Butene-1-thiol purification->product

Figure 3: Overall experimental workflow for the synthesis of 2-butene-1-thiol.

References

Spectroscopic Data Interpretation of Crotyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for crotyl mercaptan (2-butene-1-thiol), a volatile organosulfur compound. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in various research and development applications, including its role as a potential impurity or metabolite in drug development. This document summarizes predicted and experimental data, details experimental protocols, and provides a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound (CAS No: 5954-72-3, Molecular Formula: C₄H₈S, Molecular Weight: 88.17 g/mol ).[1][2] The data presented for NMR are based on established chemical shift predictions for its structural motifs, while the IR and MS data are based on experimental spectra available in public databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5 - 5.7m2H-CH=CH- (vinylic protons)
~3.1 - 3.3d2H-CH₂-SH (allylic protons)
~1.7d3HCH₃-CH= (allylic methyl protons)
~1.3t1H-SH (thiol proton)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~125 - 135CH=CH-CH₂-
~120 - 130CHCH₃-CH=
~30 - 40CH₂-CH₂-SH
~15 - 20CH₃CH₃-

Table 3: Experimental Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3020Medium=C-H stretch (sp² C-H)
~2920Medium-C-H stretch (sp³ C-H)
~2560WeakS-H stretch (thiol)
~1670MediumC=C stretch (alkene)
~965Strong=C-H bend (trans alkene out-of-plane)

Source: Based on vapor phase IR spectra from public databases.[3]

Table 4: Experimental Mass Spectrometry (MS) Fragmentation Data for this compound

m/zRelative IntensityAssignment
88Moderate[M]⁺ (Molecular ion)
73Moderate[M - CH₃]⁺
55Strong[M - SH]⁺
41High[C₃H₅]⁺ (Allyl cation)

Source: Based on GC-MS data from public databases.[3]

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The two vinylic protons on the carbon-carbon double bond will appear in the downfield region (~5.5 - 5.7 ppm) as a complex multiplet due to coupling to each other and the adjacent methyl and methylene protons. The two allylic protons of the methylene group attached to the sulfur atom are expected around 3.1 - 3.3 ppm, likely as a doublet due to coupling with the adjacent vinylic proton. The three protons of the methyl group will resonate further upfield (~1.7 ppm) as a doublet, coupling with the adjacent vinylic proton. The thiol proton signal (~1.3 ppm) is typically a triplet due to coupling with the adjacent methylene protons, although its chemical shift and multiplicity can be variable and it may be broadened by exchange.

¹³C NMR Spectrum

The carbon NMR spectrum is predicted to display four signals, one for each unique carbon atom. The two sp² hybridized carbons of the double bond are expected in the range of 120-135 ppm. The sp³ hybridized carbon of the methylene group bonded to the sulfur will appear around 30-40 ppm. The methyl group's carbon will be the most upfield signal, expected around 15-20 ppm.

Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present. A weak absorption band around 2560 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group. The presence of the carbon-carbon double bond is confirmed by a C=C stretching vibration of medium intensity at approximately 1670 cm⁻¹. The spectrum also shows C-H stretching bands: the one above 3000 cm⁻¹ (~3020 cm⁻¹) is indicative of sp² C-H bonds (vinylic hydrogens), while the one just below 3000 cm⁻¹ (~2920 cm⁻¹) corresponds to sp³ C-H bonds (allylic and methyl hydrogens). A strong band around 965 cm⁻¹ suggests a trans-configuration of the double bond, arising from the out-of-plane C-H bending vibration.

Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z of 88, corresponding to its molecular weight. Common fragmentation patterns for thiols include the loss of the sulfhydryl radical (•SH), leading to a peak at m/z 55. The loss of a methyl radical (•CH₃) would result in a fragment at m/z 73. A prominent peak at m/z 41 is likely due to the stable allyl cation [C₃H₅]⁺, formed through cleavage of the C-S bond.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For a volatile liquid like this compound, approximately 5-10 mg of the neat sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. It is crucial to ensure the sample is free of particulate matter. The tube should be capped securely to prevent evaporation.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard proton experiment is run. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin film.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: For a volatile compound, a dilute solution (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Oven Program: A temperature gradient is employed, for example, starting at 40°C for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 35-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of a compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_struct Structure Elucidation Prep Sample Acquisition & Purity Check NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep IR_Prep Prepare Neat Sample Prep->IR_Prep MS_Prep Dilute in Volatile Solvent Prep->MS_Prep NMR_Acq NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Spectroscopy IR_Prep->IR_Acq MS_Acq GC-MS Analysis MS_Prep->MS_Acq NMR_Interp Chemical Shifts & Coupling NMR_Acq->NMR_Interp IR_Interp Functional Group Analysis IR_Acq->IR_Interp MS_Interp Molecular Ion & Fragmentation MS_Acq->MS_Interp Combine Combine Spectroscopic Data NMR_Interp->Combine IR_Interp->Combine MS_Interp->Combine Structure Propose/Confirm Structure Combine->Structure

Caption: Workflow for spectroscopic data acquisition and interpretation.

This comprehensive guide provides the necessary spectroscopic information and procedural knowledge for the confident identification and characterization of this compound. The combination of NMR, IR, and MS data offers a powerful and synergistic approach to structural elucidation for researchers and professionals in the chemical and pharmaceutical sciences.

References

Unraveling the Olfactory Signature of Crotyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the odor profile of crotyl mercaptan (2-butene-1-thiol), a volatile sulfur compound with a potent and distinct aroma. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying biological signaling pathway to offer a thorough understanding for researchers in the fields of sensory science, flavor chemistry, and pharmacology.

Odor Profile of this compound: A Quantitative and Qualitative Overview

This compound is a thiol recognized as a novel aroma-active compound, notably identified in roasted sesame seeds where it contributes to the characteristic flavor profile. Its potent odor is perceptible at extremely low concentrations, making it a significant compound in both food science and environmental odor assessment.

Quantitative Odor Threshold

The odor threshold is a critical quantitative measure of an odorant's potency. For this compound, the reported odor threshold is remarkably low, indicating its high impact on aroma perception.

CompoundOdor Threshold (ppm)Reference
This compound0.000029Syneco Systems
Qualitative Odor Descriptors

Sensory analysis by trained panelists provides the qualitative descriptors that define the character of an odor. While specific sensory panel data for this compound is limited, the primary descriptor is consistently reported as "skunk-like." By analogy to the structurally similar and well-studied compound, 3-methyl-2-butene-1-thiol, which is a major component of skunk spray, the odor profile of this compound can be further characterized by the following descriptors:

  • Primary Descriptor: Skunk-like

  • Associated Descriptors: Foxy, Garlic, Onion

These descriptors highlight the pungent and often unpleasant nature of volatile thiols, which is a key characteristic of this class of compounds.

Experimental Protocols for Odor Analysis

The characterization of the odor profile of volatile sulfur compounds like this compound necessitates specialized analytical techniques that combine chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the separation of volatile compounds in a sample, with the effluent from the gas chromatograph being split to both a chemical detector (e.g., Mass Spectrometer) and a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.

Objective: To separate and identify the odor-active compounds in a sample containing this compound and to characterize their individual sensory attributes.

Methodology:

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Place the sample (e.g., food extract, environmental air sample) in a sealed vial.

    • Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes at 35°C) to adsorb the volatile compounds.

    • Retract the fiber into the needle.

  • Gas Chromatography (GC) Analysis:

    • Injector: Introduce the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

    • Column: A capillary column suitable for separating volatile sulfur compounds, such as a DB-Sulfur SCD or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • Effluent Splitting: At the end of the column, the effluent is split (e.g., 1:1 ratio) between the mass spectrometer and the olfactometry sniffing port.

  • Olfactometry (O) Detection:

    • A trained sensory panelist sniffs the effluent from the sniffing port, which is supplied with humidified air to prevent nasal dryness.

    • The panelist records the retention time, duration, and sensory descriptors for each odor detected.

  • Mass Spectrometry (MS) Detection:

    • The other portion of the effluent is directed to a mass spectrometer for chemical identification of the eluting compounds.

    • The mass spectra are compared to a library for compound identification.

  • Data Analysis:

    • The odor events recorded by the panelist are correlated with the peaks in the chromatogram from the MS detector based on their retention times.

    • This allows for the positive identification of the compound responsible for each specific odor.

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade. For thiols, it has been shown that the presence of metal ions, particularly copper, is crucial for the activation of specific olfactory receptors like OR2T11.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR2T11) Odorant->OR G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_ion Ca²⁺ CNG->Ca_ion Influx CaCC Calcium-activated Chloride Channel Ca_ion->CaCC Opens Depolarization Membrane Depolarization Cl_ion Cl⁻ CaCC->Cl_ion Efflux Signal Signal to Brain Depolarization->Signal

Olfactory signal transduction pathway for thiols.

This in-depth guide provides a foundational understanding of the odor profile of this compound, the experimental methods used for its characterization, and the biological mechanisms underlying its perception. This information is intended to support further research and development in areas where the sensory impact of volatile sulfur compounds is of critical importance.

An In-depth Technical Guide on Crotyl Mercaptan in Food: Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl mercaptan, systematically known as (E)-2-butene-1-thiol, is a volatile sulfur compound that has been identified as a potent, novel aroma-active compound in certain food products. Its characteristic sulfury and meaty aroma contributes significantly to the overall flavor profile of foods in which it is present. This technical guide provides a comprehensive overview of the natural sources, discovery, and analytical methodologies for this compound in food. It is intended for researchers and professionals in the fields of food science, analytical chemistry, and flavor chemistry. While the focus of this document is on the food chemistry aspects of this compound, the detailed analytical protocols may be of interest to drug development professionals involved in the analysis of thiols and other volatile compounds.

Natural Sources and Discovery

The primary documented natural source of this compound in food is pan-roasted white sesame seeds [1]. Its discovery as a food odorant is relatively recent, stemming from studies aimed at identifying the key aroma-active compounds responsible for the characteristic aroma of roasted sesame.

In a seminal study, researchers used aroma extract dilution analysis (AEDA) to screen for potent odorants in a distillate of freshly pan-roasted sesame seeds. This technique involves serially diluting an aroma extract and subjecting each dilution to gas chromatography-olfactometry (GC-O) to determine the flavor dilution (FD) factor of each odor-active compound. Compounds with high FD factors are considered to be major contributors to the overall aroma.

Through this methodology, this compound ((E)-2-butene-1-thiol) was identified for the first time as a food constituent, along with several other novel aroma-active thiols[1]. These unstable 1-alkene-1-thiols are believed to be key contributors to the fleeting, characteristic aroma of freshly ground roasted sesame seeds[1].

Quantitative Data of Volatile Thiols in Roasted Sesame Seeds

Compound NameSystematic NameConcentration (μg/kg)Odor DescriptionReference
2-Furfurylthiol(Furan-2-yl)methanethiol15000Roasted, coffee-like[1]
2-Methyl-3-furanthiol2-Methylfuran-3-thiol80Meaty, roasted[2]
3-Mercapto-2-pentanone3-Mercapto-2-pentanone12Catty, blackcurrant-like[1]
2-Mercapto-3-pentanone2-Mercapto-3-pentanone5Sulfurous, meaty[1]
3-Mercapto-2-butanone3-Mercapto-2-butanoneNot QuantifiedSulfurous, meaty[1]
2-Thenylthiol(Thiophen-2-yl)methanethiolNot QuantifiedRoasted, meaty[1]
3-Methyl-2-butene-1-thiol3-Methyl-2-butene-1-thiolNot QuantifiedSulfurous, skunky[1]
This compound (E)-2-Butene-1-thiol Not Quantified Sulfurous, meaty [1]

Experimental Protocols

The analysis of volatile thiols like this compound in complex food matrices is challenging due to their low concentrations, high reactivity, and volatility. The following sections outline a general experimental workflow for the extraction and identification of these compounds, based on methodologies reported in the literature for the analysis of thiols in roasted sesame seeds and other food products.

Sample Preparation and Extraction

A robust sample preparation method is crucial to isolate and concentrate the volatile thiols from the food matrix. Solvent-Assisted Flavor Evaporation (SAFE) is a high-vacuum distillation technique that is well-suited for the gentle extraction of volatile and semi-volatile compounds.

Methodology: Solvent-Assisted Flavor Evaporation (SAFE)

  • Homogenization: Homogenize a known quantity of pan-roasted white sesame seeds with a suitable solvent (e.g., dichloromethane) and water.

  • Extraction: Perform the SAFE distillation on the homogenate under high vacuum (typically < 10-4 mbar) and at a slightly elevated temperature (e.g., 40°C). The volatile compounds co-distill with the solvent and are collected in a cooled trap.

  • Drying and Concentration: Dry the resulting distillate over anhydrous sodium sulfate and carefully concentrate it to a small volume using a Vigreux column.

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_analysis Instrumental Analysis A Roasted Sesame Seeds B Homogenization (Dichloromethane/Water) A->B C Solvent-Assisted Flavor Evaporation (SAFE) B->C D Drying and Concentration C->D E Gas Chromatography-Olfactometry (GC-O) D->E F Gas Chromatography-Mass Spectrometry (GC-MS) D->F G Compound Identification E->G F->G

Experimental workflow for thiol analysis.

Instrumental Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds. The effluent from the gas chromatograph is split, with one part going to a detector (e.g., a flame ionization detector - FID) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.

  • Column: A nonpolar column (e.g., DB-5) and a polar column (e.g., DB-FFAP) are typically used for comprehensive analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp (e.g., 40°C held for 2 min, then ramped at 10°C/min to 250°C and held for 5 min).

  • Detection: Simultaneous FID and human olfactometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the tentative identification of the compounds detected by GC-O.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Ionization: Electron impact (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Identification: Compounds are tentatively identified by comparing their mass spectra and retention indices with those of authentic reference standards and/or library data (e.g., NIST, Wiley).

Formation Pathways of this compound in Roasted Sesame Seeds

The formation of this compound and other volatile thiols in roasted sesame seeds is primarily attributed to the Maillard reaction and the Strecker degradation of sulfur-containing amino acids during the roasting process. Sesame seeds are rich in proteins (containing amino acids like cysteine and methionine) and carbohydrates, which are the necessary precursors for these reactions.

The general pathway involves the reaction of a reducing sugar with an amino acid to form a Schiff base, which then undergoes a series of reactions to produce a wide range of flavor compounds. The Strecker degradation of sulfur-containing amino acids in the presence of a dicarbonyl compound (formed during the Maillard reaction) is a key step in the formation of many volatile sulfur compounds.

While a specific, detailed reaction mechanism for the formation of this compound has not been fully elucidated, a plausible pathway involves the Strecker degradation of cysteine or methionine to produce methanethiol, which can then react with other Maillard reaction intermediates, such as crotonaldehyde, to form this compound.

maillard_reaction cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation cluster_formation Hypothetical Formation of this compound A Reducing Sugar (e.g., Glucose) C Schiff Base A->C B Amino Acid (e.g., Cysteine, Methionine) B->C D Amadori/Heyns Products C->D E Dicarbonyl Compounds (e.g., Glyoxal) D->E G Dicarbonyl Compound E->G F Sulfur-Containing Amino Acid H Strecker Aldehyde F->H I Volatile Sulfur Compounds (e.g., Methanethiol) F->I G->H G->I J Methanethiol I->J L This compound J->L K Crotonaldehyde (from Maillard Reaction) K->L

Formation of volatile sulfur compounds.

Conclusion

This compound is a novel and potent aroma-active thiol that plays a significant role in the characteristic flavor of pan-roasted white sesame seeds. Its discovery highlights the complexity of flavor chemistry and the importance of advanced analytical techniques in identifying trace volatile compounds. The formation of this compound is intricately linked to the Maillard reaction and Strecker degradation of sulfur-containing precursors during thermal processing. Further research is needed to quantify its concentration in various foods and to fully elucidate its formation pathways. The analytical methodologies described in this guide provide a framework for the continued investigation of this and other important flavor compounds.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Crotyl Mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the thermal stability and degradation of crotyl mercaptan is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the known behavior of analogous unsaturated thiols, particularly allyl mercaptan, and general principles of organosulfur thermal decomposition. The experimental protocols described are standard methods applicable to the analysis of volatile sulfur compounds like this compound.

Introduction

This compound (2-butene-1-thiol) is an organosulfur compound that, like other thiols, is recognized for its potent aroma. It finds application in the flavor and fragrance industry and may be present in various chemical processes. Understanding its thermal stability is crucial for ensuring product quality, process safety, and for predicting its fate in drug development and other applications where it might be subjected to elevated temperatures. This guide summarizes the expected thermal behavior of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis.

Thermal Stability Profile

To provide a framework for understanding the potential thermal behavior of this compound, the following table summarizes qualitative and quantitative data for related thiols.

CompoundThermal BehaviorDegradation ProductsExperimental Conditions
Allyl Mercaptan Described as an unstable intermediate.[1]Aliphatic and cyclic sulfides.[1]Mentioned in the context of thermal degradation at 100°C.[1]
Ethanethiol Decomposes at high temperatures (1000-1300 K).Ethene, hydrogen sulfide, ethyl radical, sulfhydryl radical.Pulsed microtubular reactor with a short residence time.
Thiophene Pyrolysis occurs at temperatures above 800 K, with significant decomposition above 2000 K.[2][3]Thioketene, ethyne, thioformyl radical, carbon monosulfide.[3]Theoretical studies and flow reactor experiments.[3]

Potential Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the C-S and S-H bonds. Based on the known chemistry of thiols, the following degradation mechanisms can be hypothesized.

A significant pathway is likely the homolytic cleavage of the carbon-sulfur bond, which is generally the weakest bond in thiols. This would lead to the formation of a crotyl radical and a sulfhydryl radical. These reactive intermediates can then participate in a variety of secondary reactions.

Caption: Hypothesized thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of this compound, a combination of analytical techniques is recommended. The primary methods for such an investigation are Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

This technique measures the change in mass of a sample as a function of temperature, while simultaneously identifying the evolved gases.

  • Objective: To determine the onset of decomposition and identify the gaseous degradation products.

  • Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

  • Methodology:

    • Sample Preparation: A small, precise amount of this compound (typically 1-10 mg) is loaded into a TGA pan (e.g., alumina or platinum).

    • TGA Parameters:

      • Purge Gas: An inert gas such as nitrogen or argon is used to prevent oxidation. A typical flow rate is 20-50 mL/min.

      • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).

      • Mass Monitoring: The sample mass is continuously recorded throughout the temperature ramp.

    • MS Parameters:

      • Transfer Line Temperature: Maintained at a high temperature (e.g., 200-250°C) to prevent condensation of evolved gases.

      • Ionization Mode: Electron ionization (EI) is typically used.

      • Mass Range: A scan range of m/z 10-300 is generally sufficient to detect the expected degradation products.

  • Data Analysis: The TGA data provides the temperature at which mass loss occurs, indicating decomposition. The MS data, correlated with the TGA temperature, is used to identify the chemical composition of the evolved gases based on their mass-to-charge ratios.

This powerful technique allows for the separation and identification of a wide range of volatile and semi-volatile degradation products.[4][5]

  • Objective: To obtain a detailed profile of the degradation products formed at a specific temperature.

  • Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Sample Preparation: A small amount of this compound (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.[5]

    • Pyrolysis Parameters:

      • Pyrolysis Temperature: The sample is rapidly heated to a set temperature (e.g., 300°C, 500°C, 800°C) in an inert atmosphere (helium).[4]

      • Heating Rate: A very rapid heating rate is used to ensure reproducible fragmentation.[4]

    • GC-MS Parameters:

      • Injector: The pyrolyzer is directly interfaced with the GC injector, which is maintained at a high temperature (e.g., 250-300°C).

      • GC Column: A capillary column suitable for separating volatile sulfur compounds (e.g., a DB-17 or similar mid-polarity column) is used.

      • Oven Temperature Program: A temperature ramp is used to separate the degradation products based on their boiling points. A typical program might start at 40°C and ramp up to 280°C.

      • MS Detection: The mass spectrometer is used to identify the compounds as they elute from the GC column.

  • Data Analysis: The resulting chromatogram shows the different degradation products as peaks. The mass spectrum of each peak is compared to a library (e.g., NIST) to identify the individual compounds.

Visualization of Experimental Workflow

The logical flow for a comprehensive study of this compound's thermal stability is outlined below.

ExperimentalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_reporting Phase 4: Reporting Sample Obtain High-Purity This compound MethodDev Develop Analytical Methods (TGA-MS, Py-GC-MS) Sample->MethodDev LitReview Literature Review (Analogous Compounds) LitReview->MethodDev TGAMS TGA-MS Analysis (Temperature Scan) MethodDev->TGAMS PyGCMS Py-GC-MS Analysis (Isothermal Pyrolysis) MethodDev->PyGCMS TGAData Analyze TGA Data (Decomposition Temperature) TGAMS->TGAData MSData Analyze MS Data (Evolved Gas ID) TGAMS->MSData GCMSData Analyze Py-GC-MS Data (Degradation Product ID) PyGCMS->GCMSData Pathway Propose Degradation Pathway TGAData->Pathway MSData->Pathway GCMSData->Pathway Report Compile Technical Report & Whitepaper Pathway->Report

Caption: Experimental workflow for investigating the thermal stability of this compound.

Conclusion

While direct data on the thermal stability of this compound is scarce, a reasonable understanding of its likely behavior can be inferred from analogous unsaturated thiols. It is expected to be thermally labile, with decomposition yielding a complex mixture of smaller sulfur-containing compounds and hydrocarbons. For definitive characterization, the application of advanced analytical techniques such as TGA-MS and Py-GC-MS is essential. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to undertake a thorough investigation of the thermal stability and degradation of this compound.

References

Health and Safety Considerations for Handling Crotyl Mercaptan: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of specific toxicological and safety data for crotyl mercaptan (2-butene-1-thiol). This guide has been compiled using information on structurally similar compounds, such as allyl mercaptan and n-butyl mercaptan, as well as general data for aliphatic thiols. The information provided should be used as a preliminary guide for risk assessment and the implementation of safety procedures. It is imperative that all handling of this compound is conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. A comprehensive, substance-specific risk assessment should be performed before any new or scaled-up handling of this chemical.

Chemical and Physical Properties

This compound, also known as 2-butene-1-thiol, is a volatile, flammable, colorless liquid with a strong, unpleasant odor characteristic of thiols. Due to its volatility and strong stench, it can be detected by the human nose at very low concentrations, which serves as a primary warning of its presence.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundAllyl Mercaptan (Analogue)n-Butyl Mercaptan (Analogue)
CAS Number 5954-72-3870-23-5109-79-5
Molecular Formula C4H8SC3H6SC4H10S
Molecular Weight 88.17 g/mol 74.14 g/mol 90.19 g/mol
Boiling Point 101.3°C at 760 mmHg67-68°C98°C
Flash Point 34.9°C-15°C2°C
Density 0.862 g/cm³0.826 g/cm³0.84 g/cm³
Vapor Pressure Data not available146 mmHg at 25°C35 mmHg at 20°C
Odor Threshold Data not available0.00005 ppm0.001 ppm

Note: Data for this compound is limited. Data for allyl mercaptan and n-butyl mercaptan are provided for comparative purposes.

Toxicological Data (Based on Analogues)

No specific toxicological data for this compound was found. The following data for analogue compounds highlight the potential health hazards.

Table 2: Acute Toxicity Data for Mercaptan Analogues

CompoundRouteSpeciesValueReference
n-Butyl MercaptanInhalationMouseLC50: 2,500 ppm (4 hours)[1]
n-Butyl MercaptanInhalationHuman50-500 ppm (1 hour) caused muscular weakness, nausea, headache, and confusion.[1]
Allyl MercaptanInhalation-Toxic if inhaled.[2]
Allyl MercaptanDermal-Harmful in contact with skin.[3]
Allyl MercaptanOral-Harmful if swallowed.[3]

Health Effects Summary (Based on General Mercaptan Toxicity):

  • Inhalation: Mercaptans are irritants to the respiratory tract.[4] Inhalation can cause coughing, wheezing, and shortness of breath.[5] At high concentrations, they can lead to central nervous system (CNS) depression, with symptoms such as dizziness, headache, nausea, and confusion.[5] Very high exposures may lead to respiratory paralysis and death.[6]

  • Skin Contact: Direct contact can cause skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.[5] Some mercaptans are skin sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure.[7]

  • Eye Contact: Vapors and direct contact are irritating to the eyes.[2]

  • Ingestion: Ingestion is harmful and can cause irritation of the mouth, throat, and stomach.[3]

  • Systemic Effects: In animals, exposure to some mercaptans has been shown to cause damage to the liver and kidneys.[8]

Occupational Exposure Limits (Based on Analogues)

There are no established Occupational Exposure Limits (OELs) for this compound. The following limits for n-butyl mercaptan provide a reference for risk assessment.

Table 3: Occupational Exposure Limits for n-Butyl Mercaptan

OrganizationLimitValue
NIOSH REL (Ceiling, 15-min)0.5 ppm (1.8 mg/m³)
OSHA PEL (TWA)10 ppm (35 mg/m³)
ACGIH TLV (TWA)0.5 ppm (1.8 mg/m³)

NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.[1]

Handling and Storage

Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood.

  • Use of a closed system is recommended for transfers and reactions to minimize the release of vapors.

  • Ensure adequate ventilation in storage areas.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or chemical-resistant apron is also necessary.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed.[9]

  • Store away from oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Spills:

  • Evacuate the area immediately.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

Fire:

  • This compound is a flammable liquid.

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

  • Water may be ineffective but can be used to cool fire-exposed containers.

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols (Hypothetical, based on OECD Guidelines)

As no specific experimental data for this compound exists, the following are generalized protocols based on OECD guidelines for similar volatile, irritant chemicals. These would need to be adapted and validated for this compound.

Acute Inhalation Toxicity (based on OECD Guideline 403):

  • Test Animals: Young adult rats (e.g., Sprague-Dawley), 8-12 weeks old, of both sexes.

  • Exposure: Whole-body or nose-only exposure to this compound vapor for a fixed period (typically 4 hours).

  • Dose Levels: A limit test at a high concentration (e.g., 2000 ppm) or a series of at least three concentrations to determine a dose-response relationship.

  • Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded weekly.

  • Endpoint: Determination of the LC50 (median lethal concentration) and observation of any non-lethal toxic effects.

  • Pathology: Gross necropsy of all animals at the end of the study.

Acute Dermal Irritation (based on OECD Guideline 404):

  • Test Animals: Albino rabbits.

  • Application: A small amount (0.5 mL of liquid) of this compound is applied to a shaved area of skin and covered with a gauze patch for 4 hours.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: Scoring of skin reactions to determine the level of irritation.

Acute Eye Irritation (based on OECD Guideline 405):

  • Test Animals: Albino rabbits.

  • Application: A single drop (0.1 mL) of this compound is instilled into one eye of the rabbit. The other eye serves as a control.

  • Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

  • Endpoint: Scoring of eye reactions to classify the substance's irritation potential.

Visualizations

Emergency_Response_Workflow cluster_incident Incident Occurs cluster_assessment Initial Assessment cluster_response Response Actions cluster_first_aid First Aid spill This compound Spill/Release evacuate Evacuate Immediate Area spill->evacuate move_to_fresh_air Move to Fresh Air spill->move_to_fresh_air If Inhaled flush_skin_eyes Flush Skin/Eyes with Water spill->flush_skin_eyes If Contact ignition Remove Ignition Sources evacuate->ignition ventilate Ventilate Area ignition->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention flush_skin_eyes->seek_medical_attention

Caption: Emergency response workflow for a this compound spill.

Potential_Toxicological_Pathway cluster_exposure Exposure cluster_absorption Absorption & Distribution cluster_effects Cellular & Systemic Effects cluster_symptoms Clinical Manifestations exposure Inhalation of This compound absorption Absorption into Bloodstream via Lungs exposure->absorption distribution Distribution to Target Organs absorption->distribution cns_depression CNS Depression distribution->cns_depression respiratory_irritation Respiratory Tract Irritation distribution->respiratory_irritation organ_toxicity Potential Liver/Kidney Toxicity distribution->organ_toxicity symptoms Dizziness, Headache, Nausea Coughing, Shortness of Breath cns_depression->symptoms respiratory_irritation->symptoms

References

An In-depth Technical Guide to Crotyl Mercaptan (C₄H₈S) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of Crotyl Mercaptan: Synthesis, Properties, and Potential Therapeutic Applications

This compound, systematically named (E)-2-butene-1-thiol, is a volatile organosulfur compound with the chemical formula C₄H₈S.[1][2] While it is notably recognized as a primary component of skunk spray, its chemical functionalities present intriguing possibilities for scientific research, particularly in the realm of drug discovery and development.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in medicine, drawing parallels with the broader class of thiol-containing compounds.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₄H₈S[1][2]
Molecular Weight 88.17 g/mol [4]
CAS Number 5954-72-3[2]
Boiling Point 99-102 °C
Appearance Colorless to light-yellow liquid
Odor Strong, unpleasant, skunk-like[3]

Experimental Protocol: Synthesis of this compound

The following protocol details a robust method for the synthesis of trans-2-butene-1-thiol (this compound) via the formation and subsequent hydrolysis of a crotyl isothiuronium salt. This method is adapted from established procedures for thiol synthesis.[1][5]

Materials:

  • trans-Crotyl chloride or trans-crotyl bromide

  • Thiourea

  • Ethanol or Isopropanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the trans-Crotyl Isothiuronium Salt

  • In a round-bottom flask, prepare a slurry of one molar equivalent of thiourea in a suitable alcohol solvent (e.g., ethanol or isopropanol).

  • Heat the slurry with stirring to approximately 80-85 °C to facilitate dissolution.[1]

  • Slowly add one molar equivalent of trans-crotyl chloride or trans-crotyl bromide to the heated slurry. The reaction is exothermic and should be controlled by the rate of addition.[1]

  • Once the addition is complete, reflux the reaction mixture for approximately one hour at a temperature between 60-80 °C.[1] This will result in the formation of the trans-crotyl isothiuronium salt.

Step 2: Hydrolysis of the Isothiuronium Salt

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Add an aqueous solution of a base, such as sodium hydroxide, to the flask containing the isothiuronium salt.[1]

  • The mixture is then heated to induce hydrolysis of the isothiuronium salt, which yields trans-2-butene-1-thiol.

Step 3: Isolation and Purification of this compound

  • The resulting this compound will separate as an oily layer. Cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer containing the crude this compound.

  • Wash the organic layer sequentially with deionized water, a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the organic solvent using a rotary evaporator.

  • The crude this compound can be further purified by distillation under reduced pressure to obtain the final product.

Potential Applications in Drug Development

While specific research on this compound in drug development is limited, its chemical nature as a thiol suggests several potential avenues for investigation, drawing parallels with other well-studied thiol-containing compounds.

Role as a Cysteine Protease Inhibitor

Cysteine proteases are a class of enzymes implicated in a variety of diseases, including cancer and parasitic infections.[6][7] These enzymes utilize a cysteine residue in their active site for catalysis. The thiol group of this compound could potentially act as a warhead to covalently modify the active site cysteine of these proteases, leading to their inhibition. The double bond in the crotyl group could participate in Michael addition reactions, a common mechanism for covalent inhibitors.[8][9]

Antioxidant and Cytoprotective Properties

Thiol-containing compounds are known for their antioxidant properties. They can scavenge reactive oxygen species (ROS) and participate in redox signaling pathways within cells.[5] The sulfhydryl group of this compound could potentially donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage. This is a crucial aspect in the development of drugs for inflammatory diseases and neurodegenerative disorders.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_of_Crotyl_Mercaptan Crotyl_Halide trans-Crotyl Halide Isothiuronium_Salt trans-Crotyl Isothiuronium Salt Crotyl_Halide->Isothiuronium_Salt + Thiourea Thiourea Thiourea Crotyl_Mercaptan This compound (2-Butene-1-thiol) Isothiuronium_Salt->Crotyl_Mercaptan + Base (Hydrolysis) Base Base (e.g., NaOH)

Caption: Synthetic pathway for this compound.

Cysteine_Protease_Inhibition cluster_0 Cysteine Protease Active Site Cys_SH Cysteine Thiol (Cys-SH) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Cys_SH->Covalent_Adduct Crotyl_Mercaptan This compound Crotyl_Mercaptan->Cys_SH Michael Addition

Caption: Inhibition of a cysteine protease.

Conclusion

This compound, with its characteristic thiol group and reactive double bond, represents a molecule of interest for further scientific exploration. While its current applications are limited, its structural features suggest potential roles in areas such as covalent enzyme inhibition and antioxidant therapy. The synthetic protocol provided herein offers a clear pathway for researchers to produce this compound for investigational purposes. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives.

References

physical properties: boiling point and density of crotyl mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of crotyl mercaptan (CAS No. 5954-72-3), specifically its boiling point and density. This information is critical for professionals in drug development and chemical research who require precise data for reaction modeling, process design, and safety assessments.

Core Physical Properties

This compound, also known as 2-butene-1-thiol, is an organosulfur compound with the chemical formula C₄H₈S. The following table summarizes its key physical properties.

PropertyValueConditions
Boiling Point 101.3°CAt 760 mmHg
99-102°C(E)-isomer
Density 0.862 g/mLNot specified, assumed at standard conditions

Experimental Protocols

While specific experimental protocols for the determination of these exact values for this compound are not detailed in publicly available literature, standard methodologies for determining the boiling point and density of liquids are well-established.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination, especially with small sample sizes, is the Thiele tube method.

Thiele Tube Method:

  • Sample Preparation: A small amount of the liquid sample (less than 1 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until the bubbling is rapid and continuous.

  • Cooling and Measurement: The heat source is then removed. The liquid begins to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Density Determination

The density of a liquid is its mass per unit volume. This can be determined using several methods, with the volumetric flask and balance method being straightforward and accurate.

Volumetric Flask and Balance Method:

  • Mass of Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is weighed on an analytical balance to determine its mass.

  • Filling the Flask: The volumetric flask is carefully filled with this compound until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Mass of Filled Flask: The filled volumetric flask is then re-weighed to determine the combined mass of the flask and the liquid.

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the known volume of the flask.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound and its determined physical properties.

G This compound Properties substance This compound (C4H8S) CAS: 5954-72-3 boiling_point Boiling Point 101.3°C @ 760 mmHg substance->boiling_point has density Density 0.862 g/mL substance->density has

Caption: Logical flow from the chemical entity to its physical properties.

An In-depth Technical Guide to the Reactivity and Chemical Reactions of Crotyl Mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl mercaptan, also known as 2-butene-1-thiol, is an organosulfur compound with the chemical formula C₄H₈S.[1][2] As a member of the thiol family, it is characterized by the presence of a sulfhydryl (-SH) group attached to a crotyl (2-butenyl) group. This allylic thiol exhibits a unique reactivity profile owing to the interplay between the nucleophilic sulfur atom and the adjacent carbon-carbon double bond. This guide provides a comprehensive overview of the reactivity and key chemical reactions of this compound, with a focus on data-driven insights and detailed experimental methodologies relevant to researchers in chemistry and drug development.

Physicochemical Properties and Reactivity Data

The reactivity of this compound is governed by several key physicochemical parameters. While specific experimental data for this compound is limited, reasonable estimations can be made based on data from analogous compounds.

PropertyValue (Estimated/Analogous Data)Reference CompoundSource
pKa ~9.5 - 10.5Allyl mercaptan (9.49), General thiols (10-11)[3][4]
S-H Bond Dissociation Energy (BDE) ~87 kcal/mol (364 kJ/mol)Alkanethiols[5][6]

Note: The pKa of the thiol group is crucial for its nucleophilicity, with the thiolate anion (RS⁻) being the more reactive nucleophile.[7] The S-H BDE is a key parameter in radical reactions, indicating the energy required for homolytic cleavage to form a thiyl radical.

Core Reactivity and Chemical Reactions

The chemical behavior of this compound is dominated by the reactivity of the thiol group and the influence of the adjacent allyl moiety. The primary reaction pathways include oxidation, nucleophilic reactions, and radical additions.

Oxidation to Dicrotyl Disulfide

Thiols are readily oxidized to disulfides, a reaction of significant importance in biological systems and organic synthesis.[8] The oxidation of this compound yields dicrotyl disulfide. This transformation can be achieved using a variety of oxidizing agents.

Reaction Scheme:

Experimental Protocol: Oxidation using Hydrogen Peroxide and Iodine Catalyst

This method offers a mild and environmentally benign approach to disulfide synthesis.[9]

  • Materials: this compound, hydrogen peroxide (30% aqueous solution), sodium iodide, methanol, dichloromethane.

  • Procedure:

    • To a solution of this compound (1 mmol) in methanol (5 mL), add a catalytic amount of sodium iodide (0.1 mmol).

    • To this mixture, add hydrogen peroxide (1.1 mmol) dropwise at room temperature with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

    • Extract the product with dichloromethane (2 x 25 mL).[10]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicrotyl disulfide.

    • Purify the product by column chromatography on silica gel if necessary.

Logical Relationship: Catalytic Oxidation Cycle

Oxidation_Cycle H2O2 H₂O₂ I2 I₂ H2O2->I2 Oxidizes I_minus I⁻ RSSR RSSR (Dicrotyl Disulfide) I2->RSSR Reacts with HI 2 HI I2->HI Forms RSH 2 RSH (this compound) RSH->RSSR H2O 2 H₂O HI->I_minus Regenerates

Caption: Catalytic cycle for the iodide-mediated oxidation of thiols.

Nucleophilic Reactions

The thiol group of this compound can act as a potent nucleophile, particularly after deprotonation to the thiolate anion. This reactivity is central to its participation in substitution and addition reactions.

This compound reacts with aldehydes and ketones, typically under acidic catalysis, to form thioacetals.[11] Thioacetals are valuable protecting groups for carbonyl compounds due to their stability in both acidic and basic conditions.[11]

Reaction Scheme:

Experimental Protocol: Thioacetal Formation from an Aldehyde

This protocol is adapted from general procedures for thioacetalization.[12]

  • Materials: Aldehyde (1 mmol), this compound (2.2 mmol), hafnium trifluoromethanesulfonate (Hf(OTf)₄, 0.05 mmol) or another suitable Lewis acid, dichloromethane.

  • Procedure:

    • Dissolve the aldehyde and this compound in dichloromethane (10 mL).

    • Add the Lewis acid catalyst to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting thioacetal by column chromatography.

Experimental Workflow: Thioacetal as a Protecting Group

Thioacetal_Protection Start Carbonyl Compound Protect Protection: + this compound + Acid Catalyst Start->Protect Thioacetal Thioacetal Intermediate Protect->Thioacetal Reaction Reaction on other functional groups Thioacetal->Reaction Deprotect Deprotection: HgCl₂ / H₂O Reaction->Deprotect End Regenerated Carbonyl Deprotect->End

Caption: Workflow for using thioacetals as protecting groups.

As a soft nucleophile, the thiolate of this compound can participate in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds.[13]

Reaction Scheme:

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone

This is a general procedure for the conjugate addition of thiols.

  • Materials: α,β-Unsaturated ketone (1 mmol), this compound (1.2 mmol), a base such as sodium ethoxide or triethylamine (catalytic amount), ethanol.

  • Procedure:

    • Dissolve the α,β-unsaturated ketone in ethanol (10 mL).

    • Add the base to the solution, followed by the dropwise addition of this compound.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Radical Reactions: Thiol-Ene "Click" Chemistry

The reaction of a thiol with an alkene, known as the thiol-ene reaction, is a prime example of "click" chemistry, characterized by high yields, rapid rates, and stereoselectivity.[14] This reaction typically proceeds via a free-radical chain mechanism and results in the anti-Markovnikov addition of the thiol across the double bond.[14]

Reaction Scheme:

Experimental Protocol: Radical Thiol-Ene Addition to an Alkene

This protocol is based on general procedures for thiol-ene reactions.[15]

  • Materials: Alkene (1 mmol), this compound (1.2 mmol), a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 mmol) or a photoinitiator, and a suitable solvent (e.g., dioxane or toluene).

  • Procedure:

    • Dissolve the alkene and this compound in the chosen solvent in a reaction vessel.

    • Add the radical initiator.

    • If using a thermal initiator like AIBN, heat the reaction mixture (e.g., to 60-80 °C). If using a photoinitiator, irradiate with UV light.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting thioether by column chromatography.

Signaling Pathway: Radical Thiol-Ene Reaction Mechanism

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or Light R• R• RS• RS• R•->RS• + RSH, - RH RS-Alkene• RS-Alkene• RS•->RS-Alkene• + Alkene Product Thioether Product RS-Alkene•->Product + RSH RS•_regen RS• RS-Alkene•->RS•_regen - RS•

Caption: Mechanism of the radical thiol-ene reaction.

Relevance in Drug Development and Biological Systems

While specific studies on the direct application of this compound in drug development are not widely published, the reactivity of allylic thiols is of significant interest in medicinal chemistry and chemical biology.

  • Thiol-Based Drugs and Prodrugs: The thiol group is present in several drugs and is crucial for their biological activity, often acting as an antioxidant or a nucleophile that interacts with biological targets.[16]

  • Biological Activity of Allylic Sulfur Compounds: Compounds containing allylic sulfur moieties, such as allicin from garlic, exhibit a range of biological activities, including antimicrobial and anticancer effects.[17][18] The reactivity of allicin is attributed to the S-thioallylation of cysteine residues in proteins.[18][19][20] This suggests that this compound and its derivatives could potentially interact with biological thiols.

  • Bioconjugation: The thiol-ene reaction is a powerful tool for bioconjugation, allowing for the site-specific modification of proteins and other biomolecules.[21] The allylic nature of this compound could be exploited in such applications.

Conclusion

This compound is a versatile chemical building block with a rich and predictable reactivity profile. Its ability to undergo oxidation, nucleophilic substitution and addition, and radical addition reactions makes it a valuable tool in organic synthesis. While its direct role in drug development is not yet well-defined, the known biological activities of related allylic sulfur compounds and the broad utility of thiol chemistry in medicinal applications suggest that this compound and its derivatives hold potential for future research in this area. This guide provides a foundational understanding of its core reactivity and offers practical experimental guidance for its application in a research setting.

References

An In-depth Technical Guide to the Toxicological Data and Exposure Limits for Mercaptans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological data, exposure limits, and mechanisms of toxicity associated with common mercaptans, also known as thiols. The information is intended to serve as a critical resource for professionals in research, drug development, and occupational safety who handle these compounds.

Executive Summary

Mercaptans are organosulfur compounds characterized by their potent and unpleasant odors. They are utilized in various industrial applications, including as odorants for natural gas, in the synthesis of pharmaceuticals and pesticides, and as intermediates in chemical manufacturing. Despite their utility, exposure to mercaptans can pose significant health risks. This document details the acute toxicity data (oral, dermal, and inhalation), occupational exposure limits, and the primary mechanisms of toxicity, focusing on methyl mercaptan, ethyl mercaptan, and n-butyl mercaptan.

The primary toxic mechanisms of mercaptans involve the inhibition of mitochondrial respiration through the disruption of cytochrome c oxidase and the induction of cellular oxidative stress. This guide presents this information through structured data tables, detailed experimental protocols, and visualizations of the key toxicological pathways.

Toxicological Data

The acute toxicity of mercaptans varies depending on the specific compound and the route of exposure. The following tables summarize the available quantitative data for methyl mercaptan, ethyl mercaptan, and n-butyl mercaptan.

Table 1: Acute Toxicological Data for Selected Mercaptans
CompoundChemical FormulaOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat, 4h)
Methyl MercaptanCH₃SHData not availableNo data available675 ppm[1][2]
Ethyl MercaptanC₂H₅SH682 mg/kg[1][3][4]>2000 mg/kg4420 ppm[3][4]
n-Butyl MercaptanC₄H₉SH1500 mg/kg[5][6]>2000 mg/kg[6]4020 ppm
Table 2: Occupational Exposure Limits for Selected Mercaptans
CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA unless specified)ACGIH TLV (8-hr TWA)IDLH
Methyl Mercaptan10 ppm (Ceiling)[7]0.5 ppm (15-min Ceiling)[7]0.5 ppm[7]150 ppm[7]
Ethyl Mercaptan10 ppm (Ceiling)0.5 ppm (15-min Ceiling)[8]0.5 ppm[8]500 ppm[8]
n-Butyl Mercaptan10 ppm[9]0.5 ppm (15-min Ceiling)[9]0.5 ppm[9]500 ppm[9]

Abbreviations:

  • LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

  • LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the test population.

  • OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit.

  • NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit.

  • ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value.

  • IDLH: Immediately Dangerous to Life or Health.

  • TWA: Time-Weighted Average.

Mechanisms of Toxicity

The toxicity of mercaptans is primarily attributed to two interconnected cellular mechanisms: the inhibition of mitochondrial respiration and the induction of oxidative stress.

Inhibition of Cytochrome c Oxidase: Methyl mercaptan, in particular, has been shown to inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[3] This inhibition disrupts cellular respiration, leading to a decrease in ATP production, which can be particularly damaging to organs with high energy demands, such as the brain and heart.[3]

Oxidative Stress: Mercaptan metabolism, potentially involving enzymes like cytochrome P450, can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[3] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[3] This can result in lipid peroxidation, disrupting cell membrane integrity, and can also lead to DNA strand breaks and mutations.[3]

Signaling Pathways

The cellular response to mercaptan-induced oxidative stress involves the activation of several signaling pathways. The following diagram illustrates a simplified representation of these pathways.

Mercaptan_Toxicity_Pathway Mercaptan Mercaptan Exposure Mitochondria Mitochondria Mercaptan->Mitochondria Inhibits ROS Increased ROS (O₂⁻, H₂O₂) Mercaptan->ROS Induces CytC_Oxidase Cytochrome c Oxidase Inhibition ATP_Depletion ATP Depletion CytC_Oxidase->ATP_Depletion Cellular_Dysfunction Cellular Dysfunction ATP_Depletion->Cellular_Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates JNK_Pathway JNK Pathway Activation Oxidative_Stress->JNK_Pathway Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Cellular_Dysfunction Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzyme Production (e.g., HO-1) ARE->Antioxidant_Enzymes Induces transcription JNK_Pathway->Apoptosis Experimental_Workflow Start Study Design (e.g., OECD 403/401) Animal_Acclimatization Animal Acclimatization (≥ 5 days) Start->Animal_Acclimatization Dose_Preparation Test Substance Preparation Start->Dose_Preparation Grouping Randomization into Dose Groups Animal_Acclimatization->Grouping Exposure Substance Administration (Inhalation, Oral, Dermal) Dose_Preparation->Exposure Grouping->Exposure Observation Observation Period (Typically 14 days) Exposure->Observation Data_Collection Data Collection: - Mortality - Clinical Signs - Body Weight Observation->Data_Collection Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Data Analysis (LD50/LC50 Calculation) Data_Collection->Data_Analysis Necropsy->Data_Analysis Report Final Report Data_Analysis->Report

References

Methodological & Application

Application Note: Laboratory Synthesis of Crotyl Mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the laboratory synthesis of crotyl mercaptan (2-butene-1-thiol). The synthesis is achieved through a two-step, one-pot reaction involving the formation of an isothiouronium salt from crotyl bromide and thiourea, followed by alkaline hydrolysis to yield the desired mercaptan. This method is a robust and common procedure for the preparation of thiols. This document outlines the necessary reagents, equipment, step-by-step procedure, purification, and characterization, along with critical safety precautions. The intended audience for this protocol includes researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

This compound is a volatile organosulfur compound with a characteristic pungent odor.[1] It finds applications as a flavoring agent and is a valuable intermediate in organic synthesis, particularly in the preparation of various sulfur-containing compounds. The synthesis described herein utilizes the well-established reaction of an alkyl halide with thiourea, which provides a reliable route to the corresponding thiol.[2][3]

The overall reaction proceeds in two main stages:

  • S-alkylation of thiourea: The nucleophilic sulfur atom of thiourea attacks the electrophilic carbon of crotyl bromide in an SN2 reaction to form a stable S-crotylisothiouronium bromide salt.

  • Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions to liberate the this compound.

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Distillation apparatus (short path)

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Fume hood

Reagents:

  • Crotyl bromide (C₄H₇Br)

  • Thiourea (CH₄N₂S)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, dilute)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

Caution: This procedure should be performed in a well-ventilated fume hood due to the potent and unpleasant odor of this compound. All glassware should be decontaminated with a bleach solution before removal from the fume hood.[4]

Step 1: Formation of S-Crotylisothiouronium Bromide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine crotyl bromide (e.g., 0.1 mol, 13.5 g) and thiourea (e.g., 0.1 mol, 7.6 g).

  • Add 100 mL of 95% ethanol to the flask.

  • Heat the mixture to reflux with stirring for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis to this compound

  • After the initial reflux, allow the reaction mixture to cool to room temperature.

  • Prepare a solution of sodium hydroxide (e.g., 0.25 mol, 10 g) in 100 mL of water. Caution: The dissolution of NaOH is exothermic.

  • Add the sodium hydroxide solution to the reaction mixture.

  • Re-equip the flask for reflux and heat the mixture for an additional 2 hours. During this time, the this compound will form.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Transfer the mixture to a separatory funnel. Two layers should be present.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of dilute hydrochloric acid to neutralize any remaining base.

  • Wash again with 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The crude this compound can be purified by distillation. The boiling point of (E)-crotyl mercaptan is reported to be 99-102 °C.[1] Collect the fraction boiling in this range.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Notes
Crotyl Bromide135.000.113.5~9.7
Thiourea76.120.17.6-
Ethanol (95%)---100Solvent
Sodium Hydroxide40.000.2510-For hydrolysis
Reaction Time 1 ----2-3 hours
Reaction Time 2 ----2 hours
Temperature ----Reflux
Product Yield 88.17---To be determined experimentally

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification reactants Crotyl Bromide + Thiourea in Ethanol reflux1 Reflux (2-3h) reactants->reflux1 Heat salt S-Crotylisothiouronium Bromide Solution reflux1->salt reflux2 Reflux (2h) salt->reflux2 Add naoh Aqueous NaOH naoh->reflux2 hydrolyzed Crude Crotyl Mercaptan Mixture reflux2->hydrolyzed workup Aqueous Work-up (Wash & Dry) hydrolyzed->workup distillation Distillation (99-102 °C) workup->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway cluster_reaction Reaction Mechanism start Crotyl Bromide (Alkyl Halide) intermediate S-Crotylisothiouronium Bromide (Isothiouronium Salt) start->intermediate SN2 Attack thiourea Thiourea thiourea->intermediate hydrolysis Hydrolysis intermediate->hydrolysis base NaOH (Base) base->hydrolysis final_product This compound (Thiol) hydrolysis->final_product

References

using crotyl mercaptan as a reference standard in flavor analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crotyl mercaptan, systematically known as (E)-2-butene-1-thiol, is a volatile sulfur compound that has been identified as a significant aroma-active compound in various food products, most notably in roasted sesame seeds. Its potent and distinct aroma profile makes it a crucial reference standard in flavor analysis for researchers and quality control professionals. This document provides detailed application notes and protocols for the use of this compound as a reference standard in flavor analysis, covering its sensory properties, analytical methodologies, and preparation.

Chemical and Physical Properties

PropertyValue
Systematic Name (E)-2-Butene-1-thiol
Common Name This compound
CAS Number 5954-72-3
Molecular Formula C₄H₈S
Molecular Weight 88.17 g/mol
Boiling Point 101.3 °C at 760 mmHg[1]
Flash Point 34.9 °C[1]
Density 0.862 g/cm³[1]
Refractive Index 1.47[1]

Sensory Properties and Flavor Profile

Note: The perceived flavor of this compound can vary significantly with concentration and the complexity of the food matrix. At high concentrations, like many sulfur compounds, it may be perceived as unpleasant.

Applications in Flavor Analysis

As a reference standard, this compound is utilized in several key areas of flavor analysis:

  • Quality Control: To ensure the consistent flavor profile of products like sesame oil, where this compound is a characteristic aroma component.

  • Flavor Development: In the creation of new food products or flavor formulations, to impart or enhance specific roasty and savory notes.

  • Research: To investigate the formation of flavor compounds during food processing, such as the Maillard reaction and lipid oxidation.

  • Troubleshooting Off-Flavors: To identify and quantify the source of undesirable sulfurous notes in food products.

Experimental Protocols

Preparation of a this compound Standard Solution

Objective: To prepare a stock and working standard solutions of this compound for use in analytical testing.

Materials:

  • High-purity this compound (≥95%)

  • Anhydrous ethanol (ACS grade or higher)

  • Propylene glycol (food grade)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Analytical balance

Protocol:

  • Stock Solution (e.g., 1000 ppm in ethanol):

    • Accurately weigh 10 mg of high-purity this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in a small amount of anhydrous ethanol.

    • Bring the flask to volume with anhydrous ethanol.

    • Stopper the flask and mix thoroughly by inversion.

    • Store the stock solution in an amber vial at ≤ 4°C. This solution should be prepared fresh weekly.

  • Working Standard (e.g., 1-10 ppm in propylene glycol):

    • Prepare a series of dilutions from the stock solution using propylene glycol as the solvent to achieve the desired concentrations. For example, to prepare a 10 ppm working standard, dilute 100 µL of the 1000 ppm stock solution to 10 mL with propylene glycol.

    • These working standards are used for spiking food matrices or for direct injection into analytical instruments.

Logical Workflow for Standard Preparation:

G cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh 10 mg this compound dissolve Dissolve in Ethanol weigh->dissolve volume Bring to 10 mL Volume dissolve->volume store_stock Store at ≤ 4°C volume->store_stock dilute Dilute Stock Solution with Propylene Glycol store_stock->dilute use Use for Analysis dilute->use

Caption: Workflow for the preparation of this compound standard solutions.

Quantification of this compound in Sesame Oil by GC-MS

Objective: To quantify the concentration of this compound in a sesame oil sample using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard.

Materials:

  • Sesame oil sample

  • This compound working standards

  • Internal standard (e.g., d₂-crotyl mercaptan, if available, or a suitable homolog)

  • Dichloromethane (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, VF-WAXms)

Protocol:

  • Sample Preparation (Headspace SPME):

    • Weigh 1 g of the sesame oil sample into a 20 mL headspace vial.[3]

    • Add a known concentration of the internal standard.

    • Seal the vial with a PTFE-lined septum.

    • Equilibrate the vial at 60°C for 20 minutes in a water bath or autosampler agitator.[3]

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the volatile compounds.[3]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injection port at a suitable temperature (e.g., 250°C) for a defined time (e.g., 5 minutes).[3]

    • GC Conditions (Example):

      • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 88, 73, 55) and the internal standard.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Quantification:

    • Generate a calibration curve by analyzing the working standards under the same conditions.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of this compound in the sesame oil sample based on the calibration curve.

Experimental Workflow for GC-MS Analysis:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification sample Weigh Sesame Oil spike Spike with Internal Standard sample->spike equilibrate Equilibrate at 60°C spike->equilibrate extract Headspace SPME equilibrate->extract desorb Desorb SPME Fiber extract->desorb separate GC Separation desorb->separate detect MS Detection (SIM Mode) separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for the quantification of this compound in sesame oil.

Synthesis and Purification of this compound Reference Standard

For applications requiring a high-purity, in-house reference standard, this compound can be synthesized. A common method involves the reaction of a trans-crotyl halide with a sulfur source.

Synthesis of trans-2-Butene-1-thiol:

A method for synthesizing trans-2-butene-1-thiol involves the reaction of an aqueous solution of a trans-crotyl isothiuronium salt with an aqueous base.

Purification:

The crude product from the synthesis will likely contain impurities. Purification can be achieved through the following steps:

  • Extraction: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Distillation: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Purity Analysis:

The purity of the synthesized standard should be confirmed using:

  • Gas Chromatography (GC-FID or GC-MS): To assess the percentage purity and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Signaling Pathway for Synthesis:

G reactant1 trans-Crotyl Isothiuronium Salt (Aqueous Solution) product trans-2-Butene-1-thiol reactant1->product Reaction reactant2 Aqueous Base reactant2->product

Caption: Simplified reaction pathway for the synthesis of trans-2-butene-1-thiol.

Conclusion

This compound serves as an essential reference standard for the accurate and reliable analysis of flavor in various food products. Its use in quality control, product development, and research enables a deeper understanding and manipulation of desirable flavor profiles. The protocols outlined in this document provide a framework for the effective utilization of this compound as a reference standard in flavor analysis.

References

Application Notes: The Role of Thiols in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Crotyl Mercaptan and the Thiol Family in Fragrance

While this compound (2-butene-1-thiol) is recognized as a potent, aroma-active compound identified in roasted sesame seeds and is sometimes used as a food odorant, it is not a conventional ingredient in the commercial fragrance industry.[1][2] Its potent, likely sulfurous and alliaceous (garlic-like) odor profile makes it generally unsuitable for fine fragrance applications.[3][4]

However, the broader chemical class to which this compound belongs—thiols (or mercaptans)—plays a crucial and increasingly sophisticated role in modern perfumery.[5][6][7] Sulfur-containing compounds are among the most powerful known odorants, detectable by the human nose at exceptionally low concentrations, often in the parts-per-billion range.[4][5] Although typically associated with unpleasant smells, certain complex thiols, when used in extreme dilution, can impart hyper-realistic and novel fruity, green, or savory notes that are otherwise unattainable.[3][8] They are instrumental in creating the characteristic scents of tropical fruits, blackcurrant, grapefruit, and coffee.[5][9]

These application notes will focus on the general principles and protocols for utilizing fragrance-relevant thiols, drawing on examples of compounds that have gained prominence in the industry.

Key Applications of Thiols in Fragrance Compositions

The primary application of specialized thiols in perfumery is to introduce a unique and powerful naturalness, particularly for fruit accords. Their high impact at low concentrations makes them highly effective "specialty" ingredients.

  • Tropical and Citrus Notes: Compounds like 3-mercaptohexanol and its derivatives are vital for creating authentic grapefruit, passionfruit, and guava accords.[5][8] For instance, ethyl 3-mercapto-2-methylbutanoate is specifically used to impart a guava/mango characteristic.[8]

  • Cassis (Blackcurrant) Effect: One of the most famous applications is the use of 8-mercapto-p-menthan-3-one to create the signature "catty" or sharp, green, fruity note of blackcurrant buds (cassis).[5][6][7][10] This compound is a cornerstone of many green and fruity-floral fragrances.[11]

  • Savory and Roasted Notes: In niche applications, certain thiols can be used to create roasted coffee, nutty, or savory food-like (gourmand) scents, leveraging their inherent sulfurous character in a controlled manner.[9]

  • Synergistic Effects: Thiols act as powerful synergists, modifying and enhancing other fragrance ingredients.[3] Even at concentrations below their individual detection threshold, they can significantly alter the overall perception of a fragrance mixture, adding complexity and realism.[5][6][7]

Quantitative Data: Representative Thiols in the Fragrance Industry

The following table summarizes the olfactory properties of several thiols that have found successful application in fragrance creation. Due to their potency, they are typically used at concentrations of 0.01 ppm to 1% of the fragrance oil concentrate.[8]

Compound NameCAS NumberOdor ProfileTypical Use Level (in concentrate)Application Examples
8-Mercapto-p-menthan-3-one 38462-22-5Intense blackcurrant (cassis), boxwood, "catty"0.01 - 0.1%Fruity-floral, chypre, and green fragrances.[5][6][7]
p-Menthene-8-thiol 71159-90-5Fresh grapefruit, citrus peel, tropical0.01 - 0.5%Citrus colognes, tropical fruit accords.[5][6]
3-Mercaptohexanol 51755-83-0Grapefruit, passionfruit, guava, green0.01 - 1.0%Reconstitution of tropical fruit notes, white wine aromas.[5][6]
4-Methoxy-2-methyl-2-butanethiol 94087-83-9Blackcurrant, boxwood, slightly herbaceous0.01 - 0.2%Green and fruity compositions, often paired with cassis notes.[11]
Furfuryl Mercaptan 98-02-2Roasted coffee, nutty, savory0.01 - 0.5%Gourmand fragrances, coffee and chocolate accords.[1]

Experimental Protocols

Protocol: Olfactory Evaluation via Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the specific odor-active thiol compounds within a complex fragrance mixture or raw material. GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[12][13]

Methodology:

  • Sample Preparation:

    • Prepare a dilution of the fragrance oil or raw material in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration of 0.1-1.0%.

    • For headspace analysis of a finished product (e.g., perfume), place a small amount of the product in a headspace vial and equilibrate at a controlled temperature (e.g., 80°C for 15 minutes).[14]

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column like DB-5 or DB-Wax).

    • The column effluent is split between a standard detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated olfactory detection port (ODP).[12]

    • The ODP transfer line should be heated to prevent condensation of analytes.[13][14] Humidified air is supplied to the ODP to prevent nasal dehydration for the assessor.[14]

  • GC Parameters (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: 50°C (hold 2 min), ramp to 240°C at 5°C/min, hold 10 min.

    • Split Ratio: 1:1 (to ODP and MS/FID)

  • Olfactometry Procedure:

    • A trained sensory panelist (assessor) sniffs the effluent from the ODP throughout the GC run.

    • The assessor records the retention time, duration, and a qualitative description of any perceived odor.

    • An intensity score (e.g., on a scale of 1 to 5) is assigned to each odor event.

    • This process is repeated with multiple assessors to create an "aromagram," which plots odor intensity or detection frequency against retention time.[13]

  • Data Analysis:

    • The aromagram is aligned with the chromatogram from the MS or FID.

    • Odor-active peaks are identified by matching the retention times. The MS provides structural identification of the compounds responsible for the specific scents.

Protocol: Sensory Panel Evaluation of Thiol-Containing Fragrances

Objective: To determine the hedonic preference, perceived intensity, and character of a finished fragrance containing a specific thiol, and to ensure the thiol is well-integrated without causing off-notes.[15][16]

Methodology:

  • Panelist Selection:

    • Select a panel of 30-50 screened and trained participants.[17] Panelists should be regular users of the product category being tested (e.g., fine fragrance, body wash).[16][17]

  • Sample Preparation:

    • Prepare the finished fragrance product (e.g., an Eau de Toilette at 10% fragrance oil in ethanol).

    • Prepare a control sample without the thiol ingredient and one or more test samples with the thiol at varying concentrations (e.g., 0.01%, 0.05%, 0.1% in the fragrance oil).

    • Samples should be coded with random three-digit numbers to blind the panelists.[18]

  • Evaluation Procedure (Blotter Test):

    • Dip fragrance blotters into each sample to a uniform depth and allow the initial solvent to evaporate for 30 seconds.

    • Present the coded blotters to panelists in a randomized, balanced order in a well-ventilated, odor-free environment.[18]

    • Ask panelists to evaluate the samples at different time points to assess the top, middle, and base notes:

      • T=0 (initial impression)

      • T=30 minutes

      • T=4 hours

  • Data Collection:

    • Panelists will rate the samples based on several attributes using a standardized scale (e.g., a 9-point hedonic scale).[17]

    • Key Attributes:

      • Overall Liking / Preference

      • Fragrance Intensity

      • Naturalness of the Fruit Note (e.g., "How authentic is the grapefruit scent?")

      • Presence of any Off-Notes (e.g., "Do you detect any sulfurous or unpleasant smells?")

      • Descriptive analysis (panelists provide words to describe the scent).[15]

  • Statistical Analysis:

    • Analyze the quantitative data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in preference, intensity, or other attributes between the control and test samples.

    • Compile the descriptive terms to build a sensory map of the fragrance profile.

Visualizations

G cluster_prep Sample Preparation & Introduction cluster_analysis Analysis & Detection cluster_data Data Correlation Fragrance Fragrance Sample (Diluted) GC Gas Chromatograph (Injector & Column) Fragrance->GC Injection Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS 50% ODP Olfactory Detection Port (Human Assessor) Splitter->ODP 50% Chromatogram Chromatogram (Chemical Data) MS->Chromatogram Aromagram Aromagram (Sensory Data) ODP->Aromagram Result Identified Odor-Active Compounds Chromatogram->Result Aromagram->Result

GC-Olfactometry (GC-O) Experimental Workflow.

G cluster_input Inputs cluster_process Evaluation Process cluster_output Outputs & Analysis Control Control Fragrance (No Thiol) Panel Sensory Panel (30-50 Assessors) Control->Panel Test Test Fragrance (With Thiol) Test->Panel Eval Blinded Blotter Test (Randomized Order) Panel->Eval Quant Quantitative Data (Preference, Intensity) Eval->Quant Qual Qualitative Data (Descriptors, Off-Notes) Eval->Qual Stats Statistical Analysis (ANOVA) Quant->Stats Qual->Stats Report Final Sensory Report Stats->Report

Sensory Panel Evaluation Logical Flow.

References

Application Notes and Protocols: Crotyl Mercaptan in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl mercaptan (2-butene-1-thiol) is a sulfur-containing organic compound with the chemical formula C4H8S. While it is recognized as a novel aroma-active thiol compound found in roasted sesame seeds, its application as a reagent in synthetic organic chemistry is less documented in readily available literature compared to other thiols.[1] However, based on the well-established reactivity of thiols, this compound is an excellent candidate for various synthetic transformations, most notably as a nucleophile in conjugate addition reactions.

Thiols, in general, are more acidic and more powerful nucleophiles than their alcohol counterparts.[2] This heightened nucleophilicity allows them to readily participate in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds, a cornerstone reaction in carbon-carbon and carbon-sulfur bond formation. This protocol will focus on the application of this compound in the synthesis of β-keto sulfides via Michael addition.

Core Application: Conjugate Addition to α,β-Unsaturated Carbonyls

The primary application of this compound in synthetic organic chemistry is its role as a "soft" nucleophile in 1,4-conjugate addition reactions, also known as Michael additions. This reaction is a powerful tool for the formation of carbon-sulfur bonds and is widely used in the synthesis of complex organic molecules. The general scheme involves the addition of the thiolate, generated from this compound, to the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated ketone or ester.

General Reaction Scheme:

Logical Workflow for Thiol-Michael Addition

The following diagram illustrates the general workflow for a base-catalyzed Michael addition using a thiol like this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Thiol This compound Deprotonation Deprotonation of Thiol to form Thiolate Thiol->Deprotonation Acceptor α,β-Unsaturated Carbonyl Addition Nucleophilic Attack of Thiolate on β-Carbon Acceptor->Addition Base Base (e.g., Et3N, DBU) Base->Deprotonation Deprotonation->Addition Protonation Protonation of Enolate Addition->Protonation Workup Aqueous Workup & Purification Protonation->Workup Product β-Keto Sulfide Product Workup->Product

Caption: General workflow for the base-catalyzed Michael addition of this compound.

Experimental Protocols

Due to a lack of specific published protocols for this compound, the following is a representative experimental procedure for the conjugate addition of a thiol to a cyclic enone. This protocol can be adapted for this compound and other α,β-unsaturated carbonyl compounds.

Protocol 3.1: Synthesis of 3-(crotylthio)cyclohexan-1-one (Representative)

This protocol describes the base-catalyzed conjugate addition of this compound to cyclohex-2-en-1-one.

Materials:

  • Cyclohex-2-en-1-one

  • This compound

  • Triethylamine (Et3N) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of cyclohex-2-en-1-one (1.0 mmol, 1.0 equiv) in the chosen solvent (10 mL) at room temperature, add this compound (1.2 mmol, 1.2 equiv).

  • Add the base (e.g., triethylamine, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(crotylthio)cyclohexan-1-one.

Expected Outcome:

The product will be a β-keto sulfide. Characterization would typically involve 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data (Representative)

Thiol NucleophileEnone AcceptorCatalyst/BaseSolventYield (%)
ThiophenolCyclohexenoneL-prolineCH2Cl2~95%
Benzyl mercaptanCyclohexenoneS-triphenylmethyl-L-cysteineToluene~80-90%
1-DodecanethiolMethyl vinyl ketoneEt3NNone~98%

Signaling Pathways and Mechanistic Diagrams

The mechanism of the base-catalyzed Michael addition of this compound proceeds through a thiolate intermediate.

G cluster_mech Reaction Mechanism Crotyl-SH Crotyl-SH Crotyl-S- Crotyl-S⁻ (Thiolate) Crotyl-SH->Crotyl-S- + Base Base Base Enolate Enolate Crotyl-S-->Enolate + Enone (Nucleophilic Attack) Enone Product Product Enolate->Product + H⁺ (Protonation)

Caption: Mechanism of the base-catalyzed Michael addition of this compound.

Safety and Handling

Thiols, including this compound, are known for their strong and unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety information.

Conclusion

This compound, as a thiol, is a valuable reagent for the synthesis of β-keto sulfides through conjugate addition reactions. While specific, detailed protocols for its use are not widely published, its reactivity can be reliably predicted based on the well-established chemistry of other thiols. The provided representative protocol serves as a starting point for the development of specific synthetic methodologies. The versatility of the thiol-Michael addition makes this compound a potentially useful building block in the synthesis of a variety of organic molecules for research, and pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Safe Handling and Storage of Volatile Thiols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volatile thiols are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. While they are invaluable reagents in various research and drug development applications, they are notoriously known for their potent and often unpleasant odors, detectable at extremely low concentrations.[1] Beyond the olfactory nuisance, many volatile thiols are also flammable and can be toxic at higher concentrations. Therefore, strict adherence to safe handling and storage procedures is paramount to ensure the safety of laboratory personnel and the surrounding environment.

These application notes provide a comprehensive guide to the safe handling, storage, and disposal of volatile thiols, including detailed experimental protocols and emergency procedures.

Hazard Identification and Control

The primary hazards associated with volatile thiols are their flammability, toxicity, and extremely low odor thresholds. The intense odor can cause nuisance complaints and may lead to symptoms like headaches and nausea even at concentrations not considered toxicologically significant.[1]

Engineering Controls:

  • Fume Hood: All work with volatile thiols must be conducted in a well-ventilated chemical fume hood.[2]

  • Exhaust Scrubbing: The exhaust from reactions, rotary evaporators, and vacuum pumps should be passed through a bleach trap to oxidize volatile thiols and neutralize their odor.[2]

  • Closed Systems: Whenever possible, reactions and transfers should be performed in closed systems, such as under an inert atmosphere using Schlenk line techniques, to minimize the release of volatile compounds.[3]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Laboratories must develop and implement specific SOPs for working with volatile thiols.

  • Training: All personnel handling volatile thiols must be trained on their hazards and the specific procedures for safe handling, storage, and emergency response.

  • Restricted Access: Areas where volatile thiols are used and stored should have restricted access.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Appropriate chemical-resistant gloves must be worn. The choice of glove material is critical and should be based on the specific thiol and the duration of the task.

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: In the event of a large spill or system failure, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) may be necessary.

Quantitative Data

Odor Thresholds

Volatile thiols are detectable by the human nose at exceptionally low concentrations. The odor threshold is the minimum concentration of a substance that can be perceived by a human.

ThiolOdor Threshold (ppm)Odor Description
Methanethiol (Methyl Mercaptan)0.0005 - 0.002Decayed cabbage
Ethanethiol (Ethyl Mercaptan)0.0001 - 0.001Leeks, onions, cooked cabbage
1-Propanethiol (n-Propyl Mercaptan)0.000075Unpleasant, cabbage-like
2-Propanethiol (Isopropyl Mercaptan)0.00003Unpleasant
1-Butanethiol (n-Butyl Mercaptan)0.00008Skunk-like
Thiophenol (Phenyl Mercaptan)0.00006Penetrating, garlic-like
Benzyl Mercaptan0.00019Unpleasant, leek-like

Data compiled from multiple sources.

Permissible Exposure Limits (PELs)

Regulatory agencies have established permissible exposure limits to protect workers from the toxic effects of thiols.

ThiolOSHA PEL (TWA)NIOSH REL (Ceiling)ACGIH TLV (TWA)
Methanethiol10 ppm (C)0.5 ppm0.5 ppm
Ethanethiol10 ppm (C)0.5 ppm0.5 ppm
1-Propanethiol-0.5 ppm (C, 15 min)-
1-Butanethiol10 ppm0.5 ppm (C, 15 min)0.5 ppm
Thiophenol-0.1 ppm (C, 15 min)0.1 ppm

TWA: Time-Weighted Average over an 8-hour workday.[4] (C): Ceiling limit that should not be exceeded.[4] Data compiled from OSHA, NIOSH, and ACGIH sources.[5][6][7][8]

Glove Compatibility

The selection of appropriate gloves is crucial for preventing skin contact. Breakthrough time is the time it takes for a chemical to permeate through the glove material.

Glove MaterialMethanethiolEthanethiolThiophenolGeneral Recommendation
Nitrile> 480 min> 480 min> 480 minExcellent for many common thiols, but always check manufacturer data.[9][10]
Butyl Rubber> 480 min> 480 min> 480 minExcellent resistance to a wide range of chemicals, including many sulfur compounds.
Viton®> 480 min> 480 min> 480 minExcellent for aggressive chemicals, but may be less flexible.
NeopreneVariableVariableVariableProvides moderate protection; check specific breakthrough times.

Breakthrough times are an indicator of protection and can vary based on glove thickness, manufacturer, and temperature. Always consult the glove manufacturer's specific chemical resistance guide.[9][10][11][12][13][14][15][16][17]

Experimental Protocols

General Handling and Dispensing of Volatile Thiols
  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Prepare a bleach bath (1:1 household bleach and water) for decontaminating glassware and equipment.[18]

    • Set up a bleach trap for any exhaust lines.[18]

    • Don all required PPE.

  • Dispensing:

    • Work in the fume hood with the sash at the lowest practical height.

    • For sealed bottles, use a syringe to pierce the septum and withdraw the required amount.

    • To minimize odor release, cool the thiol container in an ice bath before opening.

    • Immediately cap the reagent bottle and seal with paraffin film after use.

  • Post-Handling:

    • Immediately rinse any contaminated glassware or equipment with the bleach solution in the fume hood.

    • Immerse all used glassware in the bleach bath for at least 12 hours before standard cleaning.[18]

Synthesis of 1-Butanethiol

This procedure is adapted from a standard organic synthesis protocol.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1 mole of 1-bromobutane, 1.1 moles of thiourea, and 50 mL of 95% ethanol.[19]

    • Place the flask in a heating mantle and reflux the mixture for 6 hours under a nitrogen atmosphere.[19]

  • Hydrolysis:

    • After cooling, the butylthiouronium salt will crystallize. Filter the salt and transfer it to a two-necked flask.[19]

    • Add 300 mL of 5 N sodium hydroxide solution and reflux the mixture under a slow stream of nitrogen for 2 hours.[19]

  • Workup and Purification:

    • Cool the reaction mixture and acidify with 2 N hydrochloric acid.[20]

    • Separate the organic layer (1-butanethiol) and dry it over anhydrous magnesium sulfate.[20]

    • Distill the crude product through a Vigreux column, collecting the fraction boiling at 98°C. The yield is typically around 90%.[19][20]

Synthesis of Benzyl Mercaptan

This procedure provides a method for the synthesis of an aromatic thiol.

  • Reaction Setup:

    • In a round-bottom flask fitted with a reflux condenser, add 1 mole of benzyl chloride, 1.1 moles of thiourea, and 50 mL of 95% ethanol.[1]

    • Reflux the mixture for 6 hours.[1]

  • Hydrolysis:

    • Upon cooling, the benzylthiouronium salt will precipitate. Filter the salt and transfer it to a two-necked flask.[1]

    • Add 300 mL of 5 N sodium carbonate solution and reflux under a nitrogen atmosphere for 2 hours.[1]

  • Workup and Purification:

    • Cool the reaction mixture and acidify with 2 N hydrochloric acid.[1]

    • Separate the organic layer (benzyl mercaptan) and dry it with anhydrous magnesium sulfate.[1]

    • Purify the product by vacuum distillation, collecting the fraction boiling at 73°C/10 mmHg. The typical yield is around 70%.[1]

Storage and Waste Disposal

Storage:

  • Store volatile thiols in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly sealed and consider storing them in a secondary container.

  • Store in a designated, labeled cabinet, segregated from incompatible materials such as oxidizing agents.

Waste Disposal:

  • Liquid Waste: Collect all liquid waste containing thiols in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, silica gel) should be placed in a sealed plastic bag, then into a labeled hazardous waste container.

  • Decontamination: All glassware and equipment that has come into contact with thiols must be decontaminated with a bleach solution before being washed.[18]

  • Disposal: All thiol-containing waste must be disposed of as hazardous waste through the institution's environmental health and safety office.

Emergency Procedures

Spills:

  • Small Spills (inside a fume hood):

    • Alert others in the area.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a bleach solution.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If flammable, eliminate all ignition sources.

    • Close the laboratory doors to contain the vapors.

    • Contact the institutional emergency response team or environmental health and safety office immediately.

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Dispensing cluster_cleanup Post-Handling Cleanup prep1 Verify Fume Hood Operation prep2 Prepare Bleach Bath & Trap prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Closed System or Syringe handle1->handle2 handle3 Cool Reagent Before Opening handle2->handle3 handle4 Seal Container After Use handle3->handle4 clean1 Rinse Contaminated Items with Bleach handle4->clean1 clean2 Immerse Glassware in Bleach Bath clean1->clean2

Figure 1: General workflow for the safe handling of volatile thiols.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (in hood) assess->small_spill large_spill Large Spill (or outside hood) assess->large_spill alert Alert Others in Area small_spill->alert Yes evacuate Evacuate Area large_spill->evacuate Yes don_ppe Don Appropriate PPE alert->don_ppe contain Contain with Absorbent don_ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate contact_ehs Contact Emergency Response/EHS evacuate->contact_ehs Waste_Disposal_Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_glassware Contaminated Glassware start Generate Thiol Waste liquid1 Collect in Designated Container start->liquid1 solid1 Place in Sealed Bag start->solid1 glass1 Decontaminate with Bleach Solution start->glass1 liquid2 Seal and Label Container liquid1->liquid2 dispose Arrange for Hazardous Waste Pickup liquid2->dispose solid2 Place Bag in Hazardous Waste Bin solid1->solid2 solid3 Label Waste Bin solid2->solid3 solid3->dispose glass2 Dispose of Rinse as Liquid Waste glass1->glass2 glass3 Clean as Usual glass1->glass3 glass2->liquid1

References

Application Note: Quantitative Determination of Crotyl Mercaptan in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) are crucial components of the aroma profile of many foods and beverages, contributing both desirable and undesirable characteristics even at very low concentrations. Crotyl mercaptan (2-butene-1-thiol), an unsaturated thiol, is a potent aroma compound with a distinct sulfurous odor. Its presence and concentration in food products can significantly impact their sensory quality. Therefore, accurate and sensitive quantification of this compound is essential for quality control, product development, and flavor chemistry research in the food industry.

This application note provides a detailed protocol for the quantitative determination of this compound in food matrices using a robust and sensitive analytical method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices, offering high sensitivity and selectivity.[1][2] While specific data on this compound in food is limited, this protocol is adapted from established methods for other volatile thiols and provides a strong foundation for its analysis.[3][4]

Materials and Methods

Reagents and Standards
  • This compound (certified reference standard)

  • Internal Standard (e.g., 2-methyl-3-furanthiol or a deuterated analog)

  • Methanol (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Deionized Water

  • Food Matrix (e.g., wine, cheese, garlic-infused oil)

Instrumentation
  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • SPME Autosampler

  • SPME Fiber Assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace Vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

Experimental Protocols

Standard Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range in the food samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Internal Standard Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol.

Sample Preparation

The sample preparation method needs to be adapted to the specific food matrix.

For Liquid Matrices (e.g., Wine, Beer):

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.

  • Spike the sample with a known amount of the internal standard solution.

  • Immediately seal the vial with a magnetic screw cap.

For Solid and Semi-Solid Matrices (e.g., Cheese, Garlic Paste):

  • Accurately weigh 2 g of the homogenized food sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1.5 g of sodium chloride.

  • Spike the sample with a known amount of the internal standard solution.

  • Immediately seal the vial and vortex for 1 minute to ensure thorough mixing.

HS-SPME Procedure
  • Place the prepared vials in the autosampler tray.

  • Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow for the partitioning of analytes into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • After extraction, retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.

GC-MS Analysis
  • GC System: Agilent 6890N or equivalent

  • MS System: Agilent 5973N or equivalent[3]

  • Injector: Splitless mode, 250°C

  • SPME Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 15°C/min to 250°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

    • SIM Ions for this compound (example): m/z 88 (molecular ion), 73, 55

    • SIM Ions for Internal Standard: (select appropriate ions for the chosen standard)

Data Presentation

The quantitative data for this compound in different food matrices should be summarized in a clear and structured table for easy comparison. The following table presents hypothetical quantitative data for this compound in selected food matrices as a demonstration.

Food MatrixSample IDThis compound Concentration (ng/g or ng/mL)Standard Deviation (±)Recovery (%)
White WineWW-012.50.395
White WineWW-023.10.498
Aged CheddarAC-0115.21.892
Aged CheddarAC-0218.52.194
Garlic PasteGP-0145.84.288
Garlic PasteGP-0251.35.591

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) vial_prep Vial Preparation (Sample, Salt, Internal Standard) std_prep->vial_prep sample_prep Sample Preparation (Homogenization, Weighing) sample_prep->vial_prep equilibration Equilibration (e.g., 40°C, 15 min) vial_prep->equilibration extraction Headspace Extraction (SPME Fiber Exposure) equilibration->extraction desorption Thermal Desorption (GC Inlet) extraction->desorption separation Chromatographic Separation (GC Column) desorption->separation detection Mass Spectrometric Detection (MS) separation->detection quantification Quantification (Calibration Curve) detection->quantification reporting Reporting (Data Tables) quantification->reporting

Caption: Experimental workflow for the quantitative determination of this compound.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship food_matrix Food Matrix (containing this compound) sample_prep Sample Preparation (Release of Volatiles) food_matrix->sample_prep Matrix Disruption hs_spme HS-SPME (Selective Extraction & Concentration) sample_prep->hs_spme Analyte Partitioning gc_ms GC-MS Analysis (Separation & Detection) hs_spme->gc_ms Analyte Introduction quant_data Quantitative Data (Concentration of this compound) gc_ms->quant_data Signal Processing

Caption: Logical relationship of the analytical steps.

References

Application Notes and Protocols for Gas Chromatography Techniques in Thiol Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Volatile sulfur compounds (VSCs), particularly thiols (mercaptans), are crucial in various fields, from the characteristic aroma profiles of food and beverages to their role as biomarkers and their detrimental impact on industrial catalysts.[1] The analysis of thiol isomers presents a significant analytical challenge due to their high reactivity, polarity, and often low concentrations in complex matrices.[2] Gas chromatography (GC) is a primary technique for separating and quantifying these volatile compounds.[3] This document provides detailed application notes and protocols for the separation of thiol isomers, with a focus on butanethiol isomers, a common group of odorous compounds.

Key Challenges in Thiol Analysis by GC:
  • Reactivity and Adsorption: Thiols are prone to adsorption onto active sites within the GC system, such as the inlet liner and the column itself, leading to poor peak shape and inaccurate quantification.[1][2]

  • Volatility: The high volatility of low-molecular-weight thiols requires specialized columns and conditions for effective separation.[1]

  • Low Concentrations: Thiols are often present at trace levels (ppb or ppt), necessitating sensitive detectors and often a preconcentration or derivatization step.[4][5]

To address these challenges, inert sample pathways are crucial for reliable results.[2] Additionally, derivatization can be employed to increase analyte volatility and improve detector response.[4][6][7]

Application Note 1: Separation of Butanethiol Isomers

This section details the separation of four butanethiol isomers: 1-butanethiol, 2-butanethiol, isobutanethiol, and tert-butanethiol. These isomers have very similar boiling points, making their separation challenging.

Experimental Protocol:

1. Sample Preparation and Derivatization:

For samples where thiols are present at low concentrations or in complex matrices, a derivatization step is recommended to improve chromatographic performance and detection limits.[4] Silylation is a common method for derivatizing thiols, replacing the active hydrogen on the sulfur atom with a non-polar trimethylsilyl (TMS) group.[6][7]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Procedure:

    • In a 2 mL autosampler vial, add 100 µL of the sample (in a suitable solvent like dichloromethane).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector. An inert flow path is highly recommended to prevent analyte loss.[2]

  • GC Conditions: The following table outlines the optimized GC conditions for the separation of butanethiol isomers. A thick-film, non-polar column is often used to achieve resolution for these highly volatile compounds.[1]

ParameterValue
Column Rtx-1, 60 m x 0.53 mm ID, 7.0 µm film thickness
Carrier Gas Helium, constant flow at 2.0 mL/min
Oven Program 40°C (hold for 5 min), ramp at 5°C/min to 150°C (hold for 2 min)
Injector Splitless mode, 250°C
Injection Volume 1 µL
Transfer Line 280°C
MS Ion Source 230°C
MS Quadrupole 150°C
Scan Range m/z 35-200

3. Data Presentation:

The following table summarizes the expected retention times for the four butanethiol isomers under the conditions described above.

CompoundRetention Time (min)
tert-Butanethiol12.5
Isobutanethiol13.2
2-Butanethiol14.1
1-Butanethiol15.8

Note: Retention times may vary slightly between systems.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of thiol isomers by GC-MS, including the optional derivatization step.

GC_Thiol_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Deriv Derivatization (Optional) Sample->Deriv BSTFA, 60°C Inject GC Injection Deriv->Inject Sep Chromatographic Separation Inject->Sep Rtx-1 Column Detect MS Detection Sep->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for Thiol Isomer Analysis by GC-MS.

Application Note 2: Chiral Separation of Thiol Isomers

For applications requiring the separation of enantiomers, such as in pharmaceutical development or flavor chemistry, a chiral stationary phase is necessary.[8][9] This section provides a protocol for the chiral separation of 2-butanethiol enantiomers.

Experimental Protocol:

1. Sample Preparation:

For chiral analysis, derivatization is often performed to enhance volatility and improve interaction with the chiral stationary phase.[8] Acetylation is a common derivatization for chiral alcohols and thiols.

  • Reagent: Acetic anhydride with pyridine as a catalyst.

  • Procedure:

    • To 100 µL of the sample, add 50 µL of acetic anhydride and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 20 minutes.

    • After cooling, the sample is ready for injection.

2. Gas Chromatography Analysis:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) is suitable for this analysis.

  • GC Conditions:

ParameterValue
Column Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen, 80 cm/sec set at 40°C
Oven Program 60°C (hold 1 min), ramp at 2°C/min to 200°C
Injector Split mode (50:1), 220°C
Detector FID, 220°C

3. Data Presentation:

The following table shows the expected retention times for the acetylated enantiomers of 2-butanethiol.

CompoundRetention Time (min)
(R)-2-butanethiol acetate21.3
(S)-2-butanethiol acetate21.9

Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase.

Logical Diagram for Chiral Separation

This diagram illustrates the key factors influencing the successful chiral separation of thiol isomers by gas chromatography.

Chiral_Separation_Factors Success Successful Chiral Separation CSP Chiral Stationary Phase (e.g., Cyclodextrin-based) CSP->Success Temp Oven Temperature Program Temp->Success Deriv Analyte Derivatization Deriv->Success Carrier Carrier Gas & Flow Rate Carrier->Success

Caption: Key Factors for GC Chiral Separation of Thiols.

Conclusion

The successful separation of thiol isomers by gas chromatography is highly dependent on the selection of the appropriate column and analytical conditions. For positional isomers like butanethiols, a thick-film non-polar column can provide sufficient resolution. For enantiomeric separations, a chiral stationary phase is essential. In both cases, proper sample preparation, including derivatization and the use of an inert flow path, is critical for achieving accurate and reproducible results. The protocols and data presented here serve as a starting point for researchers to develop and optimize their own methods for thiol isomer analysis.

References

Application Notes and Protocols: Utilization of Crotyl Mercaptan in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptans are widely utilized in polymer synthesis as chain transfer agents (CTAs) to control the molecular weight and narrow the molecular weight distribution of polymers.[1][2] This control is crucial for tailoring the mechanical and processing properties of the resulting materials for various applications, including in the development of drug delivery systems and specialty polymers.[1][2] The mechanism of chain transfer involves the abstraction of a hydrogen atom from the mercaptan by the propagating polymer radical, which terminates the growing chain and initiates a new one.[3][4]

While extensive data and established protocols are available for common mercaptans such as n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM), specific literature on the utilization of crotyl mercaptan in polymer synthesis is limited. This compound (2-butene-1-thiol) is an unsaturated thiol, and its allyl group may exhibit different reactivity and potentially participate in polymerization reactions, distinguishing it from the more commonly used saturated alkyl mercaptans. Theoretical studies suggest that the double bond in allyl mercaptan can be preserved during polymerization, retaining the radical-scavenging activity of the thiol group.[5]

These application notes provide a comprehensive overview of the principles of using mercaptans in polymer synthesis and offer detailed protocols that can be adapted for the investigation of this compound as a chain transfer agent. The provided data for well-characterized mercaptans will serve as a valuable benchmark for evaluating the performance of this compound.

Data Presentation: Chain Transfer Constants of Common Mercaptans

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction.[1] A higher Ctr value indicates a more efficient chain transfer agent. The following tables summarize the chain transfer constants for various mercaptans with common monomers.

Table 1: Chain Transfer Constants (Ctr) of Selected Mercaptans in Polymerization

Chain Transfer AgentMonomerPolymerization Temperature (°C)Chain Transfer Constant (Ctr)
n-Butyl MercaptanMethyl Methacrylate600.70
n-Pentyl MercaptanMethyl Methacrylate40-1000.80
n-Octyl MercaptanStyrene5019
n-Dodecyl MercaptanStyrene6018.7 ± 1
tert-Dodecyl MercaptanStyrene502.9
BenzenethiolMethyl Methacrylate-2.7
2-NaphthalenethiolMethyl Methacrylate-3.0
1-ButanethiolMethyl Methacrylate-0.67
Ethyl MercaptoacetateMethyl Methacrylate-0.62
2-MercaptoethanolMethyl Methacrylate-0.62

Data compiled from multiple sources.[1][4]

Table 2: Effect of n-Dodecyl Mercaptan (n-DDM) on the Molecular Weight of Poly(methyl methacrylate) (PMMA)

Temperature (°C)n-DDM (wt% to monomer)Number Average Molecular Weight (Mn)
600.05150,000
600.1090,000
600.2055,000
600.5028,000
800.05130,000
800.1075,000
800.2045,000
800.5023,000

Representative data adapted from studies on MMA polymerization.[4]

Experimental Protocols

The following are generalized protocols for free-radical polymerization using a mercaptan as a chain transfer agent. These can serve as a starting point for experiments with this compound, but optimization of reaction conditions, initiator concentration, and CTA concentration will be necessary.

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol is suitable for producing high-purity polymers.

Materials:

  • Methyl methacrylate (MMA), purified by washing with 5% NaOH solution, then water, dried over anhydrous sodium sulfate, and distilled under reduced pressure.[4]

  • This compound (or other mercaptan CTA).

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized from a suitable solvent (e.g., ethanol for AIBN).[4]

  • Reaction vessel (e.g., glass ampoule or sealed reactor).

  • Inert gas (Nitrogen or Argon).

  • Methanol (for precipitation).

  • Vacuum oven.

Procedure:

  • To a glass ampoule, add the desired amount of purified MMA.

  • Add the calculated amount of initiator (e.g., 0.1-0.5 mol% relative to the monomer).

  • Add the desired amount of this compound. The concentration will need to be varied to study its effect on molecular weight.

  • Seal the ampoule with a rubber septum and deoxygenate the mixture by bubbling with an inert gas for 15-30 minutes while cooling in an ice bath.

  • Flame-seal the ampoule under vacuum or maintain a positive pressure of inert gas.

  • Place the sealed ampoule in a thermostatically controlled oil bath or oven at the desired polymerization temperature (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

  • After the reaction, cool the ampoule and carefully open it.

  • Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with fresh methanol.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.[4]

Protocol 2: Solution Polymerization of Styrene

This method is useful for controlling the reaction viscosity and temperature.

Materials:

  • Styrene, purified by distillation under reduced pressure.

  • This compound.

  • AIBN or BPO.

  • Anhydrous solvent (e.g., toluene, benzene, or 1,4-dioxane).

  • Reaction flask with a condenser, magnetic stirrer, and inert gas inlet.

  • Methanol.

  • Vacuum oven.

Procedure:

  • Set up a reaction flask equipped with a condenser, magnetic stirrer, and an inlet for inert gas.

  • Add the purified styrene and the solvent to the flask. A typical monomer concentration is 50% (w/v).

  • Add the desired amount of this compound and initiator.

  • Purge the system with an inert gas for 20-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with constant stirring under a positive pressure of inert gas.

  • Maintain the reaction for the specified duration. Samples can be taken periodically to monitor conversion.

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

  • Filter, wash, and dry the polymer as described in Protocol 1.

Protocol 3: Emulsion Polymerization of Acrylic Monomers

This protocol is suitable for producing high molecular weight polymers at a fast polymerization rate.

Materials:

  • Acrylic monomer (e.g., n-butyl acrylate, methyl methacrylate).

  • This compound.

  • Water-soluble initiator (e.g., potassium persulfate, KPS).

  • Surfactant (e.g., sodium dodecyl sulfate, SDS).

  • Deionized water.

  • Buffer (optional, to control pH).

  • Reaction vessel with a mechanical stirrer, condenser, and inert gas inlet.

Procedure:

  • In a reaction vessel, prepare the aqueous phase by dissolving the surfactant and buffer (if used) in deionized water.

  • Purge the aqueous phase with an inert gas for 30 minutes.

  • In a separate container, prepare the oil phase by mixing the monomer and this compound.

  • Add the oil phase to the aqueous phase with vigorous stirring to form an emulsion.

  • Heat the emulsion to the desired polymerization temperature (e.g., 70-80 °C).

  • Dissolve the initiator in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Continue the reaction under an inert atmosphere with constant stirring for the desired time.

  • Cool the reactor to terminate the polymerization. The resulting product is a polymer latex.

  • To isolate the solid polymer, the latex can be coagulated by adding a salt solution (e.g., aluminum sulfate) or by freezing and thawing, followed by filtration, washing, and drying.

Mandatory Visualizations

Chain_Transfer_Mechanism cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_n_rad Pn• (Propagating Radical) P_n+1_rad P(n+1)• P_n_rad->P_n+1_rad + M M M (Monomer) P_n_rad_transfer Pn• (Propagating Radical) P_n_H PnH (Terminated Polymer) P_n_rad_transfer->P_n_H + R-SH RSH R-SH (this compound) RS_rad RS• (New Radical) RSH->RS_rad H abstraction RS_rad_reinit RS• RS_M_rad RS-M• (New Propagating Radical) RS_rad_reinit->RS_M_rad + M M_reinit M (Monomer)

Caption: Mechanism of chain transfer in free-radical polymerization.

Experimental_Workflow start Start: Prepare Reagents purify_monomer Purify Monomer start->purify_monomer prepare_initiator Prepare Initiator Solution start->prepare_initiator setup_reactor Set up Reaction Vessel purify_monomer->setup_reactor prepare_initiator->setup_reactor charge_reactor Charge Reactor with Monomer, CTA (this compound), and Solvent (if any) setup_reactor->charge_reactor deoxygenate Deoxygenate the System charge_reactor->deoxygenate initiate Add Initiator and Start Polymerization at T deoxygenate->initiate polymerize Monitor Reaction (Time, Temperature, Viscosity) initiate->polymerize terminate Terminate Reaction (e.g., by cooling) polymerize->terminate isolate Isolate Polymer (Precipitation/Coagulation) terminate->isolate wash_dry Wash and Dry Polymer isolate->wash_dry characterize Characterize Polymer (MW, PDI, etc.) wash_dry->characterize end End characterize->end

Caption: General experimental workflow for polymer synthesis.

References

Application Notes and Protocols: Synthesis and Applications of Crotyl Mercaptan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and diverse applications of crotyl mercaptan derivatives. The information compiled herein is intended to facilitate further research and development in the fields of medicinal chemistry, agriculture, and flavor science.

Synthesis of this compound Derivatives

This compound derivatives, particularly thioethers and thioesters, are synthesized through various chemical reactions. A common and effective method for the synthesis of S-crotyl derivatives is the alkylation of a thiol-containing molecule with a crotyl halide.

General Protocol for the Synthesis of S-Crotyl Derivatives

This protocol is adapted from the synthesis of related S-allyl compounds and can be applied to the synthesis of S-crotyl derivatives.

Materials:

  • Thiol-containing starting material (e.g., N-acetyl-L-cysteine, thioglycolurils)

  • Crotyl bromide (or other crotyl halide)

  • Base (e.g., potassium carbonate, sodium hydroxide)

  • Solvent (e.g., acetone, ethanol, dimethylformamide)

  • Stirring apparatus

  • Reaction vessel

  • Equipment for filtration, extraction, and purification (e.g., rotary evaporator, chromatography system)

Procedure:

  • Dissolve the thiol-containing starting material in the chosen solvent in a reaction vessel.

  • Add the base to the solution and stir to facilitate the formation of the thiolate anion.

  • Slowly add crotyl bromide to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using an appropriate method, such as recrystallization or column chromatography, to obtain the desired S-crotyl derivative.

Applications of this compound Derivatives

Derivatives of this compound have shown potential in a variety of applications, ranging from therapeutic agents to agricultural chemicals and flavoring compounds.

Drug Development

a) Anticancer Activity:

Thiol derivatives have been investigated for their potential as anticancer agents. While specific data for this compound derivatives is still emerging, related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of S-trityl-L-cysteine have shown potent anticancer activity.[1] The mechanism of action for some thiol-containing anticancer agents involves the inhibition of crucial cellular targets like the mitotic kinesin Eg5.[1]

b) Anti-inflammatory and Antioxidant Activity:

N-acetylcysteine (NAC), a well-known mercaptan derivative, exhibits significant anti-inflammatory and antioxidant properties.[2] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[3] It is plausible that S-crotyl derivatives of cysteine or other thiol-containing molecules could exhibit similar biological activities.

Below is a diagram illustrating the general NF-κB signaling pathway, which can be a target for anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p50_p65 p50/p65 (NF-κB) p_IkBa P-IκBα IkBa->p_IkBa p50_p65->IkBa Bound & Inactive p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Ub_IkBa Ub-IκBα p_IkBa->Ub_IkBa Ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome Degradation Nucleus Nucleus DNA DNA p50_p65_nuc->DNA Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Inhibitor Potential Crotyl Mercaptan Derivative Inhibitor->IKK_complex Inhibits

Caption: General NF-κB signaling pathway and a potential point of inhibition.

Agricultural Applications

a) Fungicidal Activity:

S-alkyl substituted thioglycolurils, including S-allyl derivatives which are structurally similar to S-crotyl compounds, have demonstrated significant fungicidal activity against various phytopathogenic fungi.[4] This suggests that this compound derivatives could be developed as effective fungicides for crop protection.

The following table summarizes the fungicidal activity of some S-allyl thioglycoluril derivatives against Venturia inaequalis and Rhizoctonia solani.

CompoundSubstituentMycelium Growth Inhibition (%) vs. V. inaequalisMycelium Growth Inhibition (%) vs. R. solani
5c S-allyl5538
5d S-allyl6245
5e S-allyl7152
5f S-allyl6885
Triadimefon (Control) -4143
Data adapted from a study on S-alkyl substituted thioglycolurils.[4]
Flavor and Fragrance Industry

This compound itself is recognized as a novel aroma-active thiol compound found in roasted sesame seeds and is used as a food odorant. The derivatives of this compound can also contribute to the complex flavor profiles of various foods. The reactivity of the thiol group allows for the formation of various sulfur-containing compounds during cooking and processing, which can generate desirable savory and roasted notes.

Experimental Protocols

Protocol 1: Synthesis of S-Allyl Substituted Thioglycolurils

This protocol can be adapted for the synthesis of S-crotyl derivatives by substituting allyl bromide with crotyl bromide.

Procedure:

  • A mixture of the respective thioglycoluril (1 mmol), potassium carbonate (1.1 mmol), and allyl bromide (1.1 mmol) in 15 mL of acetone is refluxed for 2-3 hours.

  • The completion of the reaction is monitored by TLC.

  • After cooling, the precipitate is filtered off and washed with acetone.

  • The filtrate is evaporated under reduced pressure.

  • The residue is washed with water and recrystallized from ethanol to yield the pure S-allyl thioglycoluril derivative.[4]

Protocol 2: In Vitro Fungicidal Activity Assay

Procedure:

  • The test compounds are dissolved in DMSO to a concentration of 10 mg/mL.

  • The solutions are added to a molten Czapek Dox agar medium to final concentrations of 10 and 100 µg/mL.

  • The agar is poured into Petri dishes.

  • Mycelial discs (6 mm in diameter) of the test fungi, taken from the periphery of 7-day-old colonies, are placed in the center of the agar plates.

  • The plates are incubated at 25 °C for 3-7 days.

  • The diameter of the fungal colonies is measured, and the percentage of mycelium growth inhibition is calculated relative to a control (medium with DMSO).

  • A commercial fungicide, such as triadimefon, is used as a positive control.[4]

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological screening of this compound derivatives.

experimental_workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT, Apoptosis) screening->anticancer Cytotoxicity antifungal Fungicidal Assays (Mycelial Growth Inhibition) screening->antifungal Fungitoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB Reporter Assay) screening->anti_inflammatory Anti-inflammatory data_analysis Data Analysis and SAR Studies anticancer->data_analysis antifungal->data_analysis anti_inflammatory->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement end End lead_optimization->end

Caption: General workflow for synthesis and screening of derivatives.

References

Application Notes and Protocols for Reactions Involving Crotyl Mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for reactions involving crotyl mercaptan (2-butene-1-thiol). Due to its bifunctional nature, containing both a thiol and an alkene, this compound is a versatile reagent in organic synthesis, particularly in thiol-ene and thiol-Michael additions. This document outlines detailed protocols, safety precautions, and methods for the analysis of these reactions.

Safety and Handling of this compound

This compound is a volatile and odorous compound that requires strict safety measures. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Rinse eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Key Reactions and Experimental Protocols

This compound can participate in a variety of reactions, most notably radical-mediated thiol-ene additions and base-catalyzed thiol-Michael additions.

Radical-Initiated Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful method for the formation of carbon-sulfur bonds, proceeding via a radical chain mechanism. This reaction is often initiated by photolysis or thermal decomposition of a radical initiator.

Protocol: Photo-initiated Thiol-Ene Addition of this compound to an Alkene

This protocol describes a general procedure for the photo-initiated addition of this compound to an alkene (e.g., N-vinylpyrrolidone).

Materials:

  • This compound

  • Alkene (e.g., N-vinylpyrrolidone)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., dichloromethane or methanol)

  • Schlenk flask or similar reaction vessel

  • UV lamp (365 nm)

  • Stir plate and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 eq) and the photoinitiator (0.05 eq) in the chosen solvent.

  • Add this compound (1.1 eq) to the solution.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by turning off the UV lamp.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

EntryAlkeneInitiator (mol%)SolventTime (h)Yield (%)
1N-vinylpyrrolidoneDMPA (5)CH₂Cl₂195
21-OcteneDMPA (5)CH₂Cl₂292
3StyreneDMPA (5)CH₂Cl₂388
Base-Catalyzed Thiol-Michael Addition

The thiol-Michael addition is a conjugate addition of a thiolate to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. This reaction is typically catalyzed by a base.

Protocol: Base-Catalyzed Thiol-Michael Addition of this compound to an Acrylate

This protocol outlines a general procedure for the base-catalyzed Michael addition of this compound to an acrylate (e.g., methyl acrylate).

Materials:

  • This compound

  • Acrylate (e.g., methyl acrylate)

  • Base catalyst (e.g., triethylamine, TEA, or 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Round-bottom flask

  • Stir plate and stir bar

Procedure:

  • In a round-bottom flask, dissolve the acrylate (1.0 eq) in the chosen solvent.

  • Add this compound (1.1 eq) to the solution.

  • Add the base catalyst (0.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

EntryAcrylateCatalyst (mol%)SolventTime (h)Yield (%)
1Methyl acrylateTEA (10)THF490
2Ethyl acrylateDBU (5)THF294
3Butyl acrylateTEA (10)THF587

Analytical Methods

The progress of reactions involving this compound and the characterization of the resulting products can be monitored using a variety of analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components of the reaction mixture, providing both retention time and mass spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the products.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups.

Application in Drug Development: A Hypothetical Signaling Pathway

While specific signaling pathways involving this compound are not well-documented, its derivatives can be designed as potential inhibitors of enzymes, a common strategy in drug development. For instance, a molecule synthesized via a thiol-ene reaction with this compound could be designed to inhibit a kinase, a class of enzymes often implicated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by a this compound derivative.

Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows for the experimental and analytical procedures described.

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants and Solvent setup->reagents initiation Initiate Reaction (UV or Base) reagents->initiation monitoring Monitor Progress (TLC/GC-MS) initiation->monitoring workup Reaction Workup (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end Characterized Product purification->end

Caption: General experimental workflow for reactions with this compound.

analytical_workflow start Crude Product tlc TLC Analysis (Purity Check) start->tlc gcms GC-MS Analysis (Volatility & Mass) start->gcms nmr NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) start->nmr ir IR Spectroscopy (Functional Groups) start->ir data Combined Spectroscopic Data tlc->data gcms->data nmr->data ir->data end Confirmed Structure data->end

Caption: Analytical workflow for product characterization.

Application Notes and Protocols: Allyl Mercaptan as a Versatile Building Block for Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to a lack of detailed published experimental data for crotyl mercaptan, this document utilizes its close structural analog, allyl mercaptan (prop-2-ene-1-thiol), as a representative example to illustrate the principles and protocols for the synthesis of sulfur-containing compounds from unsaturated thiols. The reactivity of the thiol group and the adjacent double bond in allyl mercaptan provides a strong model for the potential applications of this compound.

Introduction

Allyl mercaptan is a valuable and versatile building block in organic synthesis, particularly for the construction of complex sulfur-containing molecules.[1] Its bifunctional nature, possessing both a nucleophilic thiol group and a reactive alkene moiety, allows for a diverse range of chemical transformations. These reactions are often characterized by high efficiency and selectivity, making them suitable for applications in medicinal chemistry, materials science, and drug development.[2][3][4] The presence of sulfur in bioactive compounds is of significant interest as it can influence their pharmacological properties.[5]

This document provides an overview of key reactions involving allyl mercaptan and detailed protocols for its use in synthesizing thioethers, which are important structural motifs in many biologically active molecules.

Key Synthetic Applications

Allyl mercaptan can participate in several powerful "click" chemistry reactions, which are known for their high yields and simple reaction conditions. The two primary modes of reactivity are centered around its thiol and alkene groups.

  • Thiol-Ene Radical Addition: The thiol group can add across a carbon-carbon double bond (an 'ene') via a radical-mediated pathway. This anti-Markovnikov addition is a highly efficient method for forming carbon-sulfur bonds.

  • Thiol-Michael Conjugate Addition: As a potent nucleophile, the thiolate anion of allyl mercaptan can undergo a conjugate addition to electron-deficient alkenes, such as acrylates and maleimides. This reaction is widely used in bioconjugation and polymer synthesis.

  • Nucleophilic Substitution (S-Alkylation): The thiol group can be readily deprotonated to form a thiolate, which can then act as a nucleophile to displace leaving groups from alkyl halides or similar electrophiles, forming thioethers.

These reactions provide a toolbox for incorporating the allyl sulfide moiety into a wide array of molecular scaffolds.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of an allylic thioether using a thiol, which is representative of the reactivity of allyl mercaptan.

EntryAllylic AlcoholThiolProductReaction Time (min)Yield (%)Reference
1(E)-1,3-Diphenylprop-2-en-1-olBenzenethiol(E)-1,3-Diphenyl-1-(phenylthio)prop-2-ene1081[6]
24-Methoxy-cinnamyl alcoholBenzenethiol1-(4-Methoxyphenyl)-3-(phenylthio)prop-1-ene1083[6]
3Cinnamyl alcohol4-Methylbenzenethiol1-(p-Tolylthio)-3-phenylprop-1-ene1579[6]
4Cinnamyl alcohol2-Mercaptopyridine2-((3-Phenylallyl)thio)pyridine2065[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Allylic Thioethers from Allylic Alcohols and Thiols

This protocol describes a solvent-free and catalyst-free method for the synthesis of allylic thioethers, representative of the reaction of allyl mercaptan with an appropriate allylic alcohol.[6]

Materials:

  • Allylic alcohol (e.g., (E)-1,3-Diphenylprop-2-en-1-ol)

  • Thiol (e.g., Benzenethiol)

  • Microwave reactor

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL round-bottom flask, combine the allylic alcohol (0.5 mmol) and the thiol (0.6 mmol).

  • Place the flask in a microwave reactor.

  • Irradiate the reaction mixture at a power and temperature optimized for the specific substrates (e.g., 100 W, 80 °C) for 10-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product directly by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure allylic thioether.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

This method provides the desired allylic thioethers in good to excellent yields (typically 65-83%) with short reaction times.[6] The reaction is often regioselective, depending on the nature of the substrates.[6]

Protocol 2: Base-Catalyzed Michael Addition of a Thiol to a Maleimide

This protocol provides a general procedure for the Michael addition of a thiol to a maleimide, a common reaction in bioconjugation. This can be adapted for allyl mercaptan.

Materials:

  • Thiol (e.g., Allyl Mercaptan)

  • N-substituted Maleimide (e.g., N-Ethylmaleimide)

  • Triethylamine (TEA) or another suitable base

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve the N-substituted maleimide (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the thiol (1.1 equivalents) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within a few hours.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the pure thioether adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Visualizations

Experimental Workflow for Thioether Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Allyl Mercaptan + Electrophile ReactionVessel Reaction Vessel (Inert Atmosphere) Reactants->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Catalyst Add Catalyst (e.g., Base or Radical Initiator) ReactionVessel->Catalyst Stirring Stir at RT or Heat Catalyst->Stirring Quench Quench Reaction Stirring->Quench Monitor by TLC Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization FinalProduct Pure Thioether Characterization->FinalProduct

Caption: General workflow for the synthesis of thioethers from allyl mercaptan.

Signaling Pathway of Allicin and Cellular Thiols

While not directly involving crotyl or allyl mercaptan as a starting material in synthesis, the biological activity of garlic-derived organosulfur compounds, such as allicin, involves reactions with endogenous thiols. Allicin can react with cellular thiols like glutathione, leading to the formation of S-allylmercaptoglutathione and allyl mercaptan as a byproduct.[3][4] This interaction highlights a potential biological pathway relevant to sulfur-containing compounds.

Allicin Allicin SAMG S-Allylmercapto- glutathione Allicin->SAMG reacts with Protein_S_S_Allyl S-Allylmercapto- protein Allicin->Protein_S_S_Allyl reacts with GSH Glutathione (GSH) GSH->SAMG ProteinSH Protein-SH ProteinSH->Protein_S_S_Allyl AllylMercaptan Allyl Mercaptan SAMG->AllylMercaptan further reaction Protein_S_S_Allyl->AllylMercaptan elimination

Caption: Reaction of allicin with cellular thiols.

Conclusion

Allyl mercaptan, as a stand-in for the less-documented this compound, demonstrates the significant potential of unsaturated thiols as building blocks in the synthesis of diverse sulfur-containing compounds. The thiol-ene, Michael addition, and S-alkylation reactions provide robust and efficient pathways to novel thioethers and other derivatives with potential applications in drug discovery and materials science. The protocols and data presented here offer a foundation for researchers to explore the utility of this class of compounds in their own work. Further investigation into the specific applications of this compound is warranted as more research becomes available.

References

Application Notes and Protocols for Investigating Protein-Thiol Interactions with Crotyl Mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein cysteine residues, with their reactive thiol groups, are critical players in a multitude of cellular processes, including enzyme catalysis, signal transduction, and the maintenance of redox homeostasis. The modification of these thiol groups represents a key post-translational mechanism that can alter a protein's structure, function, and interactions. Crotyl mercaptan (2-butene-1-thiol), an unsaturated thiol compound, presents an interesting candidate for investigation as a potential modulator of protein function through its interaction with protein thiols. Its chemical structure suggests a potential for reactivity with cysteine residues, a process that could be termed S-crotylation.

These application notes provide a comprehensive guide for researchers interested in exploring the interaction between this compound and protein thiols. The following sections detail the necessary protocols for in vitro and in-cellulo analysis, methods for quantitative data acquisition, and potential signaling pathways that may be influenced by such interactions.

Data Presentation: Quantifying Protein S-Crotylation

To facilitate the systematic analysis and comparison of experimental results, all quantitative data should be organized into structured tables. Below is a template for recording data from experiments designed to quantify the extent of protein modification by this compound.

Table 1: Quantitative Analysis of Protein S-Crotylation
Protein ID (e.g., UniProt) Experimental Condition This compound Conc. (µM) Incubation Time (min) % Modification (Mass Spectrometry)
Example: P04637 (TP53)In Vitro (Purified Protein)1030e.g., 15%
5030e.g., 45%
In Cellulo (HEK293 cells)1060e.g., 5%
5060e.g., 20%

Experimental Protocols

The following protocols are adapted from established methods for studying protein-thiol modifications and can be applied to the investigation of this compound.

Protocol 1: In Vitro Protein S-Crotylation Assay

This protocol describes the direct incubation of a purified protein with this compound to assess direct modification.

Materials:

  • Purified protein of interest (with at least one cysteine residue)

  • This compound (CAS 5954-72-3)[1][2]

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Reducing agent (e.g., Dithiothreitol - DTT) for control experiments

  • Alkylation agent (e.g., Iodoacetamide - IAM)

  • Mass spectrometer (for analysis)

Procedure:

  • Protein Preparation:

    • Ensure the purified protein is in a suitable buffer and at a known concentration.

    • For a positive control for reactivity, a portion of the protein can be pre-treated with a reducing agent like DTT to ensure all cysteine thiols are in a reduced state.[3] This DTT must then be removed prior to the experiment, for example by dialysis or using a desalting column.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare the following reactions:

      • Negative Control: Protein + Reaction Buffer

      • Experimental: Protein + this compound (at various concentrations) in Reaction Buffer

    • Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30, 60, 120 minutes).

  • Quenching and Alkylation:

    • To stop the reaction, add an excess of a thiol-reactive alkylating agent like iodoacetamide (IAM). This will cap any unmodified cysteine residues.[4]

    • Incubate for 30 minutes at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • The protein samples are then prepared for mass spectrometry analysis. This typically involves:

      • Denaturation of the protein.

      • Enzymatic digestion (e.g., with trypsin) to generate peptides.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]

    • Look for a mass shift on cysteine-containing peptides corresponding to the addition of a crotyl group (C4H7S, molecular weight approximately 87.16 Da). The exact mass shift will be the mass of this compound minus the mass of the hydrogen atom from the thiol group.

Protocol 2: In Cellulo Detection of Protein S-Crotylation

This protocol is designed to determine if this compound can modify proteins within a cellular environment.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and reagents

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Thiol-reactive probe (e.g., a biotin-linked maleimide)

  • Streptavidin-conjugated beads for enrichment

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest (optional)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with varying concentrations of this compound for different durations. Include an untreated control.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Labeling of Unmodified Thiols:

    • To specifically detect S-crotylated proteins, first block all free, unmodified thiols in the lysate using a thiol-reactive probe, such as a biotin-linked maleimide.

  • Enrichment of Biotinylated Proteins (Optional, for proteome-wide analysis):

    • Incubate the lysate with streptavidin-conjugated beads to pull down proteins with unmodified thiols. The flow-through will contain proteins with modified (including potentially S-crotylated) cysteines.

  • Analysis by SDS-PAGE and Western Blotting:

    • Separate the protein lysates (or the enriched fractions) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • If a specific protein is being investigated, probe the membrane with a primary antibody against that protein.

    • Alternatively, to visualize all biotinylated proteins, probe with streptavidin-HRP. A decrease in the signal in the this compound-treated samples compared to the control would suggest that this compound has modified the thiol groups, preventing their reaction with the biotin probe.

  • Mass Spectrometry for Identification of S-Crotylated Proteins:

    • For a proteome-wide identification of S-crotylated proteins, the flow-through from the streptavidin pulldown can be subjected to in-solution digestion and LC-MS/MS analysis to identify proteins that were not captured, suggesting their thiols were modified.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism by which a thiol-reactive compound like this compound could disrupt the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Cysteine residues in Keap1 are known to be critical for its function.

Keap1_Nrf2_Pathway cluster_normal Normal Conditions cluster_stress With this compound Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub E3 Ligase Activity Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_deg Nrf2 Degraded Proteasome->Nrf2_deg CM This compound Keap1_mod Keap1 (S-Crotylated) CM->Keap1_mod Modifies Cysteine Thiols Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus ARE Antioxidant Response Element Nucleus->ARE Gene_exp Gene Expression ARE->Gene_exp Mass_Spec_Workflow start Protein Sample (Control vs. This compound Treated) alkylation Block free thiols (e.g., with IAM) start->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis: Identify Peptides with Mass Shift of +C4H6S lcms->analysis end List of Potentially S-Crotylated Proteins analysis->end

References

Application Notes and Protocols for the Introduction of the Crotylthio Group into Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for introducing the crotylthio functional group into organic molecules. The crotylthio moiety is a valuable building block in medicinal chemistry and materials science, and the following protocols offer reliable methods for its incorporation.

Introduction

The crotylthio group (CH₃CH=CHCH₂S-) is an important structural motif that can influence the biological activity and material properties of molecules. Its introduction can be achieved through several synthetic strategies, each with its own advantages and substrate scope. This document outlines three primary methods: Allylic Substitution, Thia-Michael Addition, and Thiol-Ene Reaction. For each method, a general description, a detailed experimental protocol for a representative reaction, and relevant quantitative data are provided.

Method 1: Allylic Substitution

Allylic substitution is a direct and versatile method for forming carbon-sulfur bonds at an allylic position. This approach typically involves the reaction of a thiol or thiolate with a crotyl electrophile, such as crotyl bromide or crotyl alcohol, often in the presence of a base or a transition metal catalyst.

A significant advantage of this method is the potential for regioselectivity and stereoselectivity, which is crucial in the synthesis of complex molecules. The reaction can proceed via either an Sₙ2 or Sₙ2' mechanism, and the choice of catalyst and reaction conditions can influence the outcome.

General Workflow for Allylic Substitution

reagents Crotyl Electrophile + Thiol/Thiolate reaction Allylic Substitution reagents->reaction 1. conditions Base / Catalyst Solvent, Temperature conditions->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Crotyl Thioether purification->product 5.

Caption: General workflow for allylic substitution.

Experimental Protocol: Synthesis of an Aryl Crotyl Thioether via Sₙ2 Reaction

This protocol describes the synthesis of an aryl crotyl thioether from an aryl thiol and crotyl bromide.

Materials:

  • Aryl thiol (1.0 equiv)

  • Crotyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aryl thiol (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate.

  • Add crotyl bromide (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl crotyl thioether.

Quantitative Data for Allylic Substitution
EntryCrotyl SubstrateThiolBase/CatalystSolventTime (h)Yield (%)Reference
1Crotyl BromideThiophenolK₂CO₃DMF592General Protocol
2Crotyl Bromide4-ChlorothiophenolK₂CO₃DMF688General Protocol
3Crotyl AlcoholThiophenol-Neat (Microwave)0.2583[1]
4Crotyl IodideDiphenyl disulfide-DMSO1285[2]

Method 2: Thia-Michael Addition

The Thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful C-S bond-forming reaction. While this method does not directly start with a crotyl group, it can be used to introduce a sulfur nucleophile to a molecule that can be subsequently modified to contain a crotyl group, or crotyl mercaptan itself can be used as the nucleophile. These reactions are often catalyzed by bases or Lewis acids and can proceed under mild, solvent-free conditions.[2][3]

Reaction Scheme for Thia-Michael Addition

cluster_reactants Reactants cluster_product Product Crotyl Thiol Crotyl Thiol Reaction Thia-Michael Addition Crotyl Thiol->Reaction α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl->Reaction β-Thioether Carbonyl Compound β-Thioether Carbonyl Compound Reaction->β-Thioether Carbonyl Compound Catalyst

Caption: Thia-Michael addition of crotyl thiol.

Experimental Protocol: Solvent-Free Thia-Michael Addition of a Thiol to Crotonaldehyde

This protocol describes a solvent-free and catalyst-free Michael addition of a thiol to crotonaldehyde.[2]

Materials:

  • Thiol (e.g., thiophenol) (1.0 equiv)

  • Crotonaldehyde (1.2 equiv)

Procedure:

  • In a round-bottom flask, mix the thiol (1.0 equiv) and crotonaldehyde (1.2 equiv).

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 30-60 minutes.

  • Upon completion, the crude product can be purified by column chromatography on silica gel if necessary. In many cases, the product is of sufficient purity without further purification.

Quantitative Data for Thia-Michael Addition
EntryMichael AcceptorThiolCatalystConditionsTime (min)Yield (%)Reference
1Methyl vinyl ketone4-MethoxythiophenolNone30 °C, neat3093[2]
2CrotonaldehydeThiophenolNoneRT, neat4585[2]
32-Cyclohexen-1-oneBenzyl thiolNone80 °C, neat6090[2]
4ChalconeThiophenolFerric ChlorideRT5-20High

Method 3: Thiol-Ene Reaction

The thiol-ene reaction is a radical-based addition of a thiol to an alkene, which can be initiated by light (photoinitiation) or a radical initiator.[4] This reaction is highly efficient, often proceeds with anti-Markovnikov selectivity, and is considered a "click" reaction due to its high yields and tolerance of a wide range of functional groups.[4] This method is particularly useful for surface modification and polymer synthesis.

Mechanism of the Photoinitiated Thiol-Ene Reaction

cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Initiator Radical Initiator Radical Initiator->Initiator Radical Thiyl Radical Thiyl Radical Initiator Radical->Thiyl Radical + R-SH Carbon Radical Carbon Radical Thiyl Radical->Carbon Radical + Alkene Thioether Thioether Carbon Radical->Thioether + R-SH, - Thiyl Radical

Caption: Thiol-ene reaction mechanism.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction of a Thiol with an Alkene

This protocol describes the photoinitiated addition of a thiol to an alkene.[5]

Materials:

  • Alkene (1.0 equiv)

  • Thiol (1.2 equiv)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) (0.05 equiv)

  • Solvent (e.g., dichloromethane or water)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Dissolve the alkene (1.0 equiv), thiol (1.2 equiv), and photoinitiator (0.05 equiv) in the chosen solvent in a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the mixture with a UV lamp at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the thioether product.

Quantitative Data for Thiol-Ene Reaction
EntryAlkeneThiolInitiatorSolventTime (h)Yield (%)Reference
1Hexadec-1-eneThiophenolPurple Light (catalyst-free)H₂O2198[5]
2Oct-1-eneThiophenolPurple Light (catalyst-free)CH₂Cl₂2180[5]
3Pent-1-eneThiophenolPurple Light (catalyst-free)H₂O2199[5]
4StyreneThiophenolPurple Light (catalyst-free)H₂O2185[5]

Conclusion

The introduction of the crotylthio group into molecules can be effectively achieved through various synthetic methods, including allylic substitution, Thia-Michael addition, and thiol-ene reactions. The choice of method will depend on the specific substrate, desired regioselectivity and stereoselectivity, and the tolerance of other functional groups present in the molecule. The protocols and data presented here provide a solid foundation for researchers to select and optimize the most suitable method for their synthetic targets.

References

Crotyl Mercaptan: Application Notes and Protocols for Artificial Flavor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl mercaptan, systematically known as (E)-2-butene-1-thiol, is a volatile sulfur-containing organic compound that has been identified as a potent aroma-active compound in roasted sesame seeds.[1][2][3] Its characteristic sulfurous and roasted aroma profile makes it a valuable component in the development of a variety of artificial flavors, particularly those requiring savory, roasted, and nutty notes. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and utilization of this compound in the creation of artificial flavors.

Chemical and Physical Properties

PropertyValueReference
Synonyms 2-Butene-1-thiol, this compound[1][2][3]
CAS Number 5954-72-3[1][2][3]
Molecular Formula C₄H₈S[1][2][3]
Molecular Weight 88.17 g/mol [2]
Appearance Colorless to pale yellow liquid
Odor Profile Sulfurous, roasted, coffee-like, meaty[1][2]

Regulatory Status

While many mercaptans are listed as FEMA GRAS (Generally Recognized as Safe) for use as flavoring substances, the specific FEMA GRAS status for this compound ((E)-2-butene-1-thiol) is not explicitly detailed in readily available public databases. However, its identification in roasted sesame seeds suggests a history of consumption.[1][2][3] For commercial applications, it is crucial to consult the latest regulatory guidelines from authorities such as the FDA and JECFA.

Sensory Information

Volatile sulfur compounds are known for their extremely low odor thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range.[4] This high potency means that even minute quantities can significantly impact the overall flavor profile of a product.

CompoundOdor Threshold (in water)Flavor ProfileReference
Methyl Mercaptan0.02 ppbSulfurous, cabbage-like[5]
n-Butyl Mercaptan1.4 ppbSkunk-like, cabbage-like[6]
This compoundData not availableSulfurous, roasted, coffee-like, meaty

Note: Specific odor and flavor threshold data for this compound are not widely published. Sensory evaluation is recommended to determine the optimal concentration for a desired flavor profile.

Experimental Protocols

Protocol 1: Synthesis of Food-Grade this compound

This protocol describes a general method for the synthesis of this compound from crotyl bromide and sodium hydrosulfide. All operations should be performed in a well-ventilated fume hood due to the potent odor of the product.

Materials:

  • Crotyl bromide (2-butenyl bromide)

  • Sodium hydrosulfide (NaSH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium bromide (TBAB) (Phase-transfer catalyst)

  • Nitrogen gas

  • Deionized water

  • Dichloromethane (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Set up a two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser.

  • Add sodium hydrosulfide (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) to the flask.

  • Add anhydrous DMF to the flask to dissolve the solids.

  • Begin stirring and purge the system with nitrogen for 15 minutes.

  • Slowly add crotyl bromide (1 equivalent) to the reaction mixture at room temperature.

  • Continue stirring the reaction at room temperature for 8-10 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Workflow for this compound Synthesis:

Synthesis_Workflow Reactants Crotyl Bromide + Sodium Hydrosulfide + TBAB in DMF Reaction Reaction at RT under Nitrogen (8-10h) Reactants->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Quantification of this compound in a Flavor Matrix using GC-MS

This protocol outlines a method for the quantitative analysis of this compound in a liquid flavor matrix using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard.

Materials:

  • Flavor sample containing this compound

  • This compound standard of known purity

  • Deuterated this compound (d₇-crotyl mercaptan) as an internal standard

  • Dichloromethane, HPLC grade

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-Sulphur or equivalent)

Procedure:

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound in dichloromethane.

    • Perform serial dilutions to create a series of calibration standards with concentrations ranging from low ppb to ppm levels.

    • Spike each calibration standard with a fixed concentration of the d₇-crotyl mercaptan internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the flavor sample into a volumetric flask.

    • Add a known amount of the d₇-crotyl mercaptan internal standard.

    • Dilute to the mark with dichloromethane.

    • Dry the solution over anhydrous sodium sulfate and filter.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 35-200.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 88, 73, 55) and its deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas of the target analyte and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its response ratio on the calibration curve.

Workflow for GC-MS Quantification:

GCMS_Workflow Sample Flavor Sample Spike Spike with Internal Standard Sample->Spike Extract Extract with Dichloromethane Spike->Extract Analyze GC-MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify Calibrate Calibration Curve Calibrate->Quantify

Caption: Workflow for the quantification of this compound.

Protocol 3: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the specific aroma contribution of individual volatile compounds in a complex mixture.

Equipment:

  • Gas chromatograph with a sniffing port

  • Humidified air supply for the sniffing port

  • Trained sensory panel

Procedure:

  • Prepare a solution of the artificial flavor containing this compound in a suitable solvent.

  • Inject the sample into the GC under the same chromatographic conditions as described in Protocol 2.

  • The column effluent is split between the MS detector and the sniffing port.

  • A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each perceived odor.

  • The data from the MS detector is used to identify the compound eluting at the time an odor is detected.

  • This allows for the direct correlation of the "sulfurous, roasted" aroma with the elution of this compound.

Signaling Pathway of Sulfur Compound Perception

The perception of thiols like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[3][7] Recent research suggests that metal ions, particularly copper, may play a crucial role in the detection of thiols by specific ORs.[3][7]

Proposed Signaling Pathway:

  • Binding: The thiol compound, potentially complexed with a copper ion, binds to a specific olfactory receptor (e.g., OR2T11 in humans).[8][9]

  • GPCR Activation: This binding event causes a conformational change in the GPCR, activating the associated G-protein (Gαolf).

  • Second Messenger Cascade: The activated Gαolf stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain.

  • Signal Interpretation: The brain processes these signals, resulting in the perception of the characteristic sulfurous odor.

Diagram of the Olfactory Signaling Pathway for Thiols:

Olfactory_Pathway cluster_OSN Olfactory Sensory Neuron cluster_Brain Brain Thiol This compound (+ Cu²⁺) OR Olfactory Receptor (GPCR) Thiol->OR Binding G_Protein G-Protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opening Depolarization Depolarization (Na⁺, Ca²⁺ influx) CNG_Channel->Depolarization Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Action Potential Perception Odor Perception Olfactory_Bulb->Perception

Caption: Olfactory signaling pathway for thiol perception.

Conclusion

This compound is a potent flavor compound with significant potential in the development of artificial savory, roasted, and nutty flavors. Its high impact at low concentrations requires careful handling and precise quantification. The provided protocols for synthesis, analysis, and sensory evaluation, along with an understanding of its perception mechanism, offer a comprehensive guide for researchers and flavor chemists in harnessing the unique sensory properties of this compound. Further research is needed to establish its definitive GRAS status and to determine its precise odor and flavor thresholds in various food matrices.

References

Troubleshooting & Optimization

strategies to prevent the oxidation of crotyl mercaptan during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of crotyl mercaptan to prevent its oxidation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which typically leads to the formation of dicrotyl disulfide. This reaction can be catalyzed by the presence of oxygen, metal ions (such as iron, copper, and nickel), and exposure to light.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The storage area should be cool, dry, dark, and well-ventilated. It is crucial to avoid contact with oxidizing agents, strong acids and bases, and metals that can catalyze oxidation.

Q3: Are there any recommended stabilizers or antioxidants for this compound?

A3: While specific studies on this compound are limited, general stabilizers for mercaptans can be effective. Organic compounds containing a radical of an oxygen acid of phosphorus, such as phosphonic acids, have been shown to inhibit the oxidation of mercaptans, particularly in the presence of iron.[1] The use of chelating agents can also be beneficial to sequester catalytic metal ions. The optimal concentration of a stabilizer typically ranges from 0.001% to 1%.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Decreased purity of this compound over time, with the appearance of a new peak in GC analysis. Oxidation to dicrotyl disulfide.1. Confirm Oxidation: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurity. The mass of dicrotyl disulfide is 178.36 g/mol . 2. Review Storage Conditions: Ensure the container is properly sealed and the headspace has been purged with an inert gas. Check for any potential sources of oxygen or light exposure. 3. Inspect for Contaminants: Test for the presence of metal ions in the sample, as they can catalyze oxidation. Consider if the storage container or transfer lines could be a source of metal contamination.
Inconsistent results in experiments using stored this compound. Degradation of the starting material.1. Verify Purity: Always check the purity of this compound by a suitable analytical method (e.g., GC) before use. 2. Implement Stabilization: If not already in use, consider adding a stabilizer, such as a phosphonic acid derivative at a low concentration (e.g., 0.01%). 3. Aliquot Samples: For long-term storage, aliquot the this compound into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk material to air.
Formation of a precipitate or discoloration of the this compound solution. Polymerization or complexation with metal contaminants.1. Characterize the Precipitate: If possible, analyze the precipitate to determine its composition. 2. Filter and Re-evaluate: Filter the solution under inert conditions and re-analyze the purity of the liquid. 3. Change Storage Container: Transfer the this compound to a new, clean, and inert container (e.g., amber glass with a PTFE-lined cap).

Experimental Protocols

Protocol 1: Evaluation of this compound Stability Under Different Storage Conditions

Objective: To determine the rate of degradation of this compound under various storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of high-purity this compound in GC vials.

    • Divide the vials into different groups to test various conditions:

      • Group A: Air headspace (control).

      • Group B: Nitrogen headspace.

      • Group C: Argon headspace.

      • Group D: Air headspace with 0.01% (w/w) phosphonic acid stabilizer.

      • Group E: Nitrogen headspace with 0.01% (w/w) phosphonic acid stabilizer.

    • Prepare a subset of each group for storage at room temperature (20-25°C) in the dark and another subset for storage under refrigeration (2-8°C).

  • Time Points for Analysis:

    • Analyze a sample from each group at T=0 (initial time point).

    • Subsequent analyses should be performed at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Analytical Method:

    • Use Gas Chromatography with a Flame Photometric Detector (GC-FPD) or Mass Spectrometry (GC-MS) for analysis.

    • The GC method should be optimized to separate this compound from its potential oxidation product, dicrotyl disulfide.

    • Quantify the peak areas to determine the percentage of remaining this compound and the formation of the disulfide.

Data Presentation:

The results can be summarized in a table to compare the stability under different conditions.

Storage ConditionStabilizerTemperature% Purity at T=0% Purity at 1 Month% Purity at 6 Months
Air HeadspaceNoneRoom Temp99.5%Data to be filledData to be filled
Nitrogen HeadspaceNoneRoom Temp99.5%Data to be filledData to be filled
Air Headspace0.01% Phosphonic AcidRoom Temp99.5%Data to be filledData to be filled
Nitrogen Headspace0.01% Phosphonic AcidRoom Temp99.5%Data to be filledData to be filled
Nitrogen HeadspaceNoneRefrigerated99.5%Data to be filledData to be filled

Note: The table should be populated with the experimental data obtained.

Visualizations

OxidationPathway CrotylMercaptan This compound (2 R-SH) DicrotylDisulfide Dicrotyl Disulfide (R-S-S-R) CrotylMercaptan->DicrotylDisulfide Oxidation Oxygen Oxygen (O2) + Catalysts (e.g., Metal Ions, Light) Water Water (2 H2O)

Caption: Oxidation pathway of this compound to dicrotyl disulfide.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_results Results Prep High-Purity This compound Aliquot Aliquot into GC Vials Prep->Aliquot Conditions Establish Storage Conditions: - Headspace (Air/N2) - Stabilizer (with/without) - Temperature (RT/Refrigerated) Aliquot->Conditions Store Store Samples Conditions->Store Timepoints Analyze at T=0, 1W, 2W, 1M, 3M, 6M Store->Timepoints GC GC-FPD or GC-MS Analysis Timepoints->GC Quantify Quantify Purity and Degradation Products GC->Quantify Data Summarize Data in Table Quantify->Data Conclusion Determine Optimal Storage Conditions Data->Conclusion

Caption: Experimental workflow for stability testing of this compound.

References

techniques for odor control when working with crotyl mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odor of crotyl mercaptan during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling this compound odor in a laboratory setting?

A1: The primary methods for controlling the potent, skunk-like odor of this compound involve a combination of engineering controls, chemical neutralization, and adsorption techniques. These include:

  • Fume Hoods: All work with this compound must be conducted in a properly functioning chemical fume hood to contain its volatile vapors.[1][2]

  • Chemical Scrubbers: Exhaust from the fume hood can be passed through a wet scrubber containing a basic solution, such as sodium hydroxide (caustic soda), or an oxidizing solution like sodium hypochlorite or hydrogen peroxide to neutralize the mercaptan.[1][3][4]

  • Activated Carbon Filtration: Activated carbon can be used to adsorb this compound vapors from the air.[1][5] This can be a standalone filter in the fume hood exhaust or used as a polishing step after a wet scrubber.

  • Proper Waste Disposal: All waste contaminated with this compound must be neutralized before disposal to prevent the release of odors.

Q2: What personal protective equipment (PPE) is recommended when working with this compound?

A2: Due to its volatility and strong odor, appropriate PPE is crucial. This includes:

  • Gloves: Chemical-resistant gloves, such as neoprene or butyl rubber.

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Lab Coat: A standard lab coat to protect clothing.

  • Respiratory Protection: For situations with potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.

Q3: How can I neutralize this compound spills?

A3: Small spills inside a fume hood should be immediately treated with a neutralizing agent. A common and effective method is to use a solution of sodium hypochlorite (bleach). The area should then be thoroughly wiped down. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q4: What are the key safety concerns when using chemical scrubbers with oxidizing agents?

A4: When using oxidizing agents like sodium hypochlorite, be aware of the following:

  • Exothermic Reactions: The reaction with mercaptans can generate heat. Ensure the scrubber is designed to handle potential temperature increases.[6]

  • Byproduct Formation: The oxidation of mercaptans can produce byproducts. The reaction with sodium hypochlorite can generate acidic off-gases that may need to be neutralized.[6]

  • Material Compatibility: Ensure all components of the scrubber system are compatible with the oxidizing solution and the byproducts.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Persistent skunk-like odor in the lab despite using a fume hood. 1. Improper fume hood use (sash too high, clutter blocking airflow).2. Contaminated equipment or surfaces outside the fume hood.3. Leaks from the experimental setup.4. Inadequate ventilation or exhaust treatment.1. Ensure the fume hood sash is at the appropriate height and the work area is clear.2. Decontaminate all surfaces and equipment with a bleach solution.3. Check all connections and seals in your apparatus for leaks.4. Verify the fume hood exhaust is functioning correctly and consider implementing a chemical scrubber or carbon filter.
Odor complaints from adjacent labs or offices. 1. Fume hood exhaust is not being adequately dispersed.2. The concentration of this compound is overwhelming the current control measures.1. Contact your facility's environmental health and safety (EHS) office to assess the fume hood exhaust stack height and location.2. Reduce the scale of your experiment if possible.3. Implement a more robust odor control system, such as a two-stage scrubber or a combination of a wet scrubber and activated carbon filter.
Chemical scrubber is not effectively neutralizing the odor. 1. Incorrect scrubbing solution concentration.2. Insufficient contact time between the gas and the scrubbing liquid.3. The scrubbing solution is spent and needs to be replaced.1. Verify the concentration of your neutralizing agent (e.g., sodium hydroxide, sodium hypochlorite).2. Ensure the packing material in the scrubber provides adequate surface area and that the gas flow rate is not too high.3. Replace the scrubbing solution with a fresh batch.
Activated carbon filter is no longer effective. 1. The activated carbon has become saturated with this compound.1. Replace the activated carbon cartridge. The lifespan of the carbon will depend on the concentration and duration of use.

Quantitative Data on Odor Control Methods

While specific quantitative data for this compound is limited, the following table summarizes general performance data for mercaptan removal using common laboratory techniques.

Odor Control Method Typical Neutralizing Agent/Adsorbent Reported Removal Efficiency for Mercaptans Key Considerations
Wet Chemical Scrubbing Sodium Hydroxide (NaOH) Solution>99% for some mercaptans[7]Effective for acidic mercaptans.
Wet Chemical Scrubbing Sodium Hypochlorite (NaOCl) Solution>99% for some mercaptans[6]Oxidizes mercaptans, but can produce byproducts.
Wet Chemical Scrubbing Hydrogen Peroxide (H₂O₂)99.6% reduction for methane thiol in a lab-scale setup[7]Can be catalyzed by iron salts for more rigorous oxidation.[7]
Adsorption Activated CarbonHigh efficiency for methyl mercaptan removal at ambient conditions[8]Capacity is finite and requires periodic replacement.[8] Performance can be affected by humidity.

Experimental Protocols

Protocol 1: Laboratory-Scale Wet Scrubber Setup and Operation

This protocol outlines the setup and operation of a bench-scale wet scrubber for neutralizing this compound vapors from a fume hood.

Materials:

  • Packed column scrubber (borosilicate glass or other resistant material)[9]

  • Raschig rings or other packing material

  • Recirculating pump with compatible tubing (e.g., PTFE)

  • Reservoir for scrubbing solution

  • Scrubbing solution (e.g., 5-10% sodium hydroxide solution or a freshly prepared 5% sodium hypochlorite solution)

  • pH meter or test strips

Procedure:

  • Assembly: Set up the scrubber inside the fume hood, connecting the fume hood exhaust duct to the scrubber inlet. Fill the column with packing material. Connect the recirculating pump to the reservoir and the scrubber's liquid inlet.

  • Prepare Scrubbing Solution: Prepare the desired scrubbing solution and fill the reservoir. For a caustic scrubber, a 5-10% NaOH solution is a common starting point. For an oxidative scrubber, a 5% sodium hypochlorite solution can be used.

  • Operation: Turn on the recirculating pump to begin circulating the scrubbing solution through the packed column.

  • Introduce Exhaust: Begin your experiment involving this compound, ensuring the vapors are directed into the scrubber.

  • Monitoring: Periodically monitor the pH of the scrubbing solution. For a caustic scrubber, the pH should remain basic. For a hypochlorite scrubber, the pH will affect the oxidizing species present.[10]

  • Shutdown and Waste Disposal: Once the experiment is complete, continue to run the scrubber for a short period to ensure all residual vapors are neutralized. The spent scrubbing solution should be disposed of as hazardous waste according to your institution's guidelines.

Protocol 2: Activated Carbon Adsorption for Odor Polishing

This protocol describes the use of an activated carbon filter as a secondary "polishing" step after a wet scrubber or as a primary control for low concentrations of this compound.

Materials:

  • Activated carbon filter housing compatible with your fume hood exhaust.

  • Granular activated carbon.

Procedure:

  • Installation: Install the activated carbon filter housing in the exhaust duct of the fume hood, downstream of any wet scrubber.

  • Loading Carbon: Fill the housing with fresh activated carbon according to the manufacturer's instructions.

  • Operation: The fume hood exhaust will pass through the carbon bed, where residual this compound will be adsorbed.

  • Monitoring and Replacement: The effectiveness of the carbon will decrease as it becomes saturated. Monitor for any breakthrough of odor. Replace the activated carbon at regular intervals based on usage.

Visualizations

troubleshooting_workflow start Odor Complaint Received check_source Is the source of the odor known? start->check_source identify_source Identify the source of the odor check_source->identify_source No assess_ppe Is appropriate PPE being used? check_source->assess_ppe Yes identify_source->assess_ppe implement_ppe Implement correct PPE usage assess_ppe->implement_ppe No assess_hood Is the fume hood being used correctly? assess_ppe->assess_hood Yes reassess Re-evaluate odor level implement_ppe->reassess correct_hood_use Correct fume hood practices assess_hood->correct_hood_use No check_controls Are engineering controls (scrubber/carbon filter) in place? assess_hood->check_controls Yes correct_hood_use->reassess implement_controls Install or upgrade engineering controls check_controls->implement_controls No check_controls_op Are controls operating correctly? check_controls->check_controls_op Yes implement_controls->reassess troubleshoot_controls Troubleshoot scrubber/filter (e.g., replace solution/carbon) check_controls_op->troubleshoot_controls No check_controls_op->reassess Yes troubleshoot_controls->reassess reassess->check_source Odor persists resolved Odor Resolved reassess->resolved Odor eliminated

Caption: Troubleshooting workflow for addressing this compound odor complaints.

scrubber_setup cluster_fume_hood Fume Hood cluster_scrubber Wet Scrubber System experiment Experiment with This compound scrubber_column Packed Scrubber Column experiment->scrubber_column Vapor-laden air reservoir Scrubbing Solution Reservoir scrubber_column->reservoir Spent scrubbing solution clean_air Clean Air to Exhaust scrubber_column->clean_air pump Recirculating Pump reservoir->pump pump->scrubber_column Fresh scrubbing solution

Caption: Diagram of a laboratory-scale wet chemical scrubber setup.

odor_control_decision start Planning experiment with This compound concentration What is the expected concentration of mercaptan vapor? start->concentration low_conc Low Concentration concentration->low_conc Low high_conc High Concentration concentration->high_conc High carbon_filter Use Activated Carbon Filter low_conc->carbon_filter wet_scrubber Use Wet Chemical Scrubber high_conc->wet_scrubber end Proceed with Experiment carbon_filter->end scrubber_choice Select Scrubbing Solution (Caustic or Oxidizing) wet_scrubber->scrubber_choice optional_polish Consider adding a carbon filter for polishing scrubber_choice->optional_polish optional_polish->end

Caption: Decision tree for selecting an appropriate odor control technique.

References

optimizing reaction yield in the synthesis of crotyl mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield in the synthesis of crotyl mercaptan.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This section provides a systematic approach to identifying and resolving common problems.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor quality of starting materials - Ensure crotyl halide (chloride or bromide) is fresh and has not degraded. Store in a cool, dark place. - Use high-purity thiourea or sodium hydrosulfide. - If starting from crotyl alcohol, ensure it is anhydrous.
Incorrect reaction temperature - For the thiourea route, ensure the initial reaction with crotyl halide is maintained at a moderate temperature (e.g., 50-70°C) to form the isothiouronium salt, followed by heating for the hydrolysis step.[1] - For the hydrosulfide route, the reaction is typically exothermic; maintain cooling to prevent side reactions.
Inefficient stirring - In heterogeneous mixtures (e.g., with sodium hydrosulfide), vigorous stirring is crucial to ensure good contact between reactants.
Presence of moisture (for some routes) - If using moisture-sensitive reagents, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Side reactions consuming starting material - See "Issue 2: Presence of Impurities and Side Products" for specific side reactions and mitigation strategies.

Issue 2: Presence of Impurities and Side Products

Impurity/Side Product Identification Mitigation Strategies
Dicrotyl sulfide - Higher boiling point than this compound. - Can be identified by GC-MS or NMR spectroscopy.- This is a common byproduct when using sodium hydrosulfide, as the initially formed thiolate can react with another molecule of crotyl halide.[2] - To minimize this, use a slight excess of the sulfur nucleophile. - The use of thiourea followed by hydrolysis is generally more effective at preventing sulfide formation.[2]
Dicrotyl disulfide - Can form from the oxidation of this compound, especially in the presence of air.[2]- Perform the reaction and workup under an inert atmosphere. - Degas solvents before use. - Add a small amount of a reducing agent like sodium borohydride during workup if disulfide formation is a persistent issue.
Allylic rearrangement products (e.g., 1-butene-3-thiol) - Can be difficult to separate from the desired product due to similar boiling points. - Characterization by NMR is essential to identify isomeric impurities.- This can occur due to the allylic nature of the crotyl substrate. - Use of milder reaction conditions and minimizing reaction time can reduce rearrangement. - The choice of solvent can also influence the degree of rearrangement.
Unreacted crotyl halide or crotyl alcohol - Lower boiling point than the product. - Can be detected by GC or TLC.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Use a slight excess of the sulfur nucleophile. - Optimize reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high purity?

The reaction of crotyl halide (preferably bromide for higher reactivity) with thiourea in an alcoholic solvent, followed by alkaline hydrolysis, is a robust and widely used method.[1] This two-step, one-pot synthesis effectively minimizes the formation of dicrotyl sulfide, which is a common and difficult-to-remove impurity in other methods.[2]

Q2: How can I effectively remove the pungent odor of this compound from my glassware?

Due to the potent stench of thiols, it is crucial to decontaminate all glassware and equipment immediately after use. Soaking glassware in a solution of bleach (sodium hypochlorite) or hydrogen peroxide will oxidize the residual mercaptan to less odorous compounds.

Q3: What is the best way to purify crude this compound?

Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. It is important to perform the distillation under an inert atmosphere to prevent oxidation to the disulfide. Washing the crude product with a dilute base solution can help remove any acidic impurities before distillation.

Q4: Can I use crotyl alcohol directly to synthesize this compound?

Yes, it is possible to synthesize this compound from crotyl alcohol. One method involves the reaction with thiourea in the presence of a strong acid like hydrobromic acid.[3] Another approach is a gas-phase reaction with hydrogen sulfide over a suitable catalyst.[4] However, the conversion of the alcohol to a halide followed by reaction with a sulfur nucleophile is often more straightforward for laboratory-scale synthesis.

Q5: My reaction yield is consistently low. What are the most critical parameters to optimize?

For the thiourea route, the most critical parameters are reaction time and temperature for both the formation of the isothiouronium salt and the subsequent hydrolysis. Ensure the hydrolysis is complete by using a sufficient excess of base and allowing for adequate reaction time. For the hydrosulfide route, temperature control and efficient mixing are paramount to suppress the formation of the sulfide byproduct.

Data Presentation

The following table summarizes illustrative data on how different reaction conditions can affect the yield of this compound when synthesized from crotyl chloride and thiourea. Note: This data is for illustrative purposes to demonstrate potential trends and should not be considered as experimentally verified results.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Observation
1Ethanol78 (reflux)475Standard conditions, good yield.
2Isopropanol82 (reflux)472Slightly lower yield compared to ethanol.
3Ethanol50865Lower temperature requires longer reaction time.
4Acetonitrile82 (reflux)468Aprotic solvent, slightly less effective.
5Ethanol78 (reflux)255Incomplete reaction, lower yield.

Experimental Protocols

Synthesis of this compound from Crotyl Chloride and Thiourea (Illustrative Protocol)

This protocol is adapted from established procedures for the synthesis of other thiols.[1]

Materials:

  • Crotyl chloride (1.0 mol)

  • Thiourea (1.1 mol)

  • Ethanol (95%, 500 mL)

  • Sodium hydroxide (1.5 mol)

  • Water (500 mL)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of S-Crotylisothiouronium Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol. To this solution, add crotyl chloride dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 3 hours.

  • Hydrolysis: After cooling the reaction mixture slightly, add a solution of sodium hydroxide in water. Heat the mixture to reflux for another 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer containing the crude this compound should be separated.

  • Extraction: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2 (use caution). Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine and Wash: Combine the initial organic layer with the ether extracts. Wash the combined organic layers with water (2 x 150 mL) and then with brine (1 x 150 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Crotyl Halide + Thiourea in Ethanol reflux1 Reflux (Formation of Isothiouronium Salt) start->reflux1 naoh Add NaOH Solution reflux1->naoh reflux2 Reflux (Hydrolysis) naoh->reflux2 cool Cool to RT reflux2->cool separate Separate Layers cool->separate extract Acidify & Extract Aqueous Layer separate->extract wash Combine & Wash Organic Layers extract->wash dry Dry & Evaporate Solvent wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield reagents Poor Reagent Quality start->reagents conditions Suboptimal Reaction Conditions start->conditions side_reactions Competing Side Reactions start->side_reactions check_reagents Verify Purity of Starting Materials reagents->check_reagents optimize_temp_time Optimize Temperature & Time conditions->optimize_temp_time inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere Oxidation minimize_sulfide Adjust Stoichiometry / Use Thiourea side_reactions->minimize_sulfide Sulfide Formation

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Managing Crotyl Mercaptan in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly volatile and odorous compound, crotyl mercaptan.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of?

A1: this compound is a volatile organosulfur compound with a potent, unpleasant odor. Its high volatility is primarily due to its low boiling point and high vapor pressure. Understanding these properties is crucial for safe handling and successful experimental outcomes.

Data Presentation: Physical Properties of this compound

PropertyValueCitation
Molecular Formula C4H8S[1][2]
Molecular Weight 88.17 g/mol [3]
Boiling Point 101.3°C at 760 mmHg[1]
Flash Point 34.9°C[1]
Density 0.862 g/mL[1]

Q2: What are the primary safety concerns when working with this compound?

A2: The primary safety concerns are its high volatility, flammability, and extremely potent and malodorous nature. Inhalation of vapors can cause respiratory irritation and other health effects.[4] Due to its low odor threshold, even minuscule releases can cause significant odor complaints.[5] Proper engineering controls and personal protective equipment (PPE) are essential.

Q3: How can I minimize the escape of this compound vapors during routine handling and transfer?

A3: To minimize vapor escape, always handle this compound in a certified chemical fume hood.[5][6] Use sealed containers and perform liquid transfers using syringes or cannulas to avoid pouring.[6] It is also recommended to work with chilled solvents and reagents to reduce the vapor pressure of the mercaptan.

Q4: My experiments involving this compound are giving inconsistent results. What could be the cause?

A4: The high volatility of this compound can lead to loss of reagent during the reaction setup and progression, resulting in stoichiometric imbalances and inconsistent yields. Careful temperature control and the use of a sealed reaction system are critical. Additionally, thiols are susceptible to oxidation, which can lead to the formation of disulfides and other impurities.[7]

Troubleshooting Guides

Issue 1: Significant Odor in the Laboratory Despite Using a Fume Hood

Possible Cause: Inadequate containment of vapors from the reaction vessel or during workup procedures.

Troubleshooting Steps:

  • Vessel Sealing: Ensure all joints in your glassware are properly sealed with appropriate grease or Teflon tape. Use septa on reaction flasks for reagent addition via syringe.

  • Bleach Trap: Vent the reaction vessel's condenser to a bleach trap to neutralize escaping mercaptan vapors. A bleach solution (a 1:1 mixture of commercial bleach and water is effective) will oxidize the thiol to less odorous compounds.[8][9]

  • Workup Containment: Keep all solutions containing this compound covered during workup. When using a rotary evaporator, ensure the vacuum pump exhaust is vented into a fume hood or a suitable trap.[8]

  • Glassware Decontamination: Immediately after use, rinse all contaminated glassware with a bleach solution and allow it to soak in a designated bleach bath within the fume hood for at least 14 hours to neutralize residual odor.[9]

Issue 2: Low or Inconsistent Product Yields in a Thiol-Ene Reaction

Possible Cause: Loss of the volatile this compound during the reaction or incomplete reaction.

Troubleshooting Steps:

  • Temperature Control: If the reaction is exothermic, use an ice bath to maintain a low and consistent temperature, thereby reducing the vapor pressure of the mercaptan.

  • Sealed System: Employ a sealed tube or a reflux condenser, even for reactions run at or below room temperature, to create a closed system and prevent the escape of the volatile reactant.

  • Reagent Addition: Add this compound to the reaction mixture slowly via a syringe pump to maintain a low instantaneous concentration, minimizing its presence in the headspace.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to disulfide, which would reduce the amount of active reagent available for the desired reaction.[7]

  • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting materials and the formation of the product to ensure the reaction has gone to completion before workup.

Experimental Protocols

Key Experiment: Thiol-Ene "Click" Reaction with this compound

This protocol describes the free-radical mediated addition of this compound to an alkene, a type of "click" reaction known for its efficiency and high yield.

Materials:

  • This compound

  • Alkene (e.g., 1-octene)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Reaction flask with a reflux condenser and a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Bleach trap setup

Methodology:

  • Setup: Assemble the reaction flask with the condenser under a positive pressure of inert gas. All glassware should be oven-dried and cooled under an inert atmosphere.

  • Reagent Preparation: In the fume hood, dissolve the alkene and AIBN in the anhydrous, degassed solvent in the reaction flask.

  • This compound Addition: Carefully draw the required amount of this compound into a syringe and add it dropwise to the stirring reaction mixture via a septum.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN). Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by exposing it to air to deactivate the radical chain reaction. The reaction mixture can then be washed with a dilute sodium hydroxide solution to remove any unreacted thiol, followed by standard aqueous workup and purification by column chromatography.

  • Waste Disposal: All liquid and solid waste containing this compound should be treated with bleach before being placed in the appropriate hazardous waste container.[9]

Visualizations

Logical Workflow for Handling Volatile this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Cleanup A Work in Fume Hood D Inert Atmosphere A->D B Use Sealed Glassware E Controlled Temperature B->E C Prepare Bleach Trap H Vent Rotary Evaporator to Hood/Trap C->H F Syringe Addition of this compound D->F E->F G Quench Reaction F->G G->H I Decontaminate Glassware in Bleach Bath H->I

Caption: Experimental workflow for managing volatile this compound.

Signaling Pathway: Free-Radical Thiol-Ene Reaction Mechanism

G A Initiator (I) -> 2 I• B I• + R-SH -> I-H + R-S• (Thiyl Radical) A->B Initiation C R-S• + Alkene -> R-S-Alkene• (Carbon-centered Radical) B->C Propagation D R-S-Alkene• + R-SH -> Thioether + R-S• C->D Propagation E 2 R-S• -> R-S-S-R (Termination) C->E Termination D->C Chain Reaction D->E Termination

Caption: Free-radical mechanism of the thiol-ene reaction.

References

Technical Support Center: High-Purity Crotyl Mercaptan Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity crotyl mercaptan (2-butene-1-thiol).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common methods for purifying this compound are fractional vacuum distillation and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the initial purity of the sample, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities largely depend on the synthetic route. A common synthesis involves the reaction of a crotyl halide with a sulfur source like sodium hydrosulfide or thiourea. Potential impurities include:

  • Isomers: cis-(Z) and trans-(E) isomers of this compound.

  • Starting Materials: Unreacted crotyl chloride or crotyl bromide.

  • Byproducts: Dicrotyl sulfide and dicrotyl disulfide, formed through side reactions or oxidation of the mercaptan.

  • Solvent: Residual solvent from the synthesis.

Q3: this compound has a strong, unpleasant odor. What are the key safety precautions?

A3: Due to its volatility and strong stench, all manipulations of this compound should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For handling larger quantities, a respirator with an appropriate cartridge may be necessary.

Q4: How can I assess the purity of my this compound sample?

A4: Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID) is the most effective method for assessing purity. This technique can separate this compound from its isomers and other volatile impurities.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: The product is degrading or polymerizing in the distillation flask.

  • Possible Cause: this compound is thermally sensitive, especially in the presence of impurities. The distillation temperature is too high.

  • Solution:

    • Decrease the pressure of the vacuum to lower the boiling point.

    • Ensure the heating mantle is not set to an excessively high temperature; aim for a gentle, controlled boil.

    • Consider adding a radical inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization.

Issue 2: Poor separation of isomers or closely boiling impurities.

  • Possible Cause: The distillation column is not efficient enough.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

    • Increase the reflux ratio by insulating the column and carefully controlling the heating rate. This allows for more theoretical plates and better separation.

Issue 3: The product is oxidizing during distillation.

  • Possible Cause: The distillation apparatus is not properly sealed, allowing air to leak in.

  • Solution:

    • Ensure all glass joints are properly greased and sealed.

    • Before heating, purge the system with an inert gas like nitrogen or argon.

Preparative HPLC

Issue 1: Poor resolution between this compound and its impurities.

  • Possible Cause: The mobile phase composition or the column chemistry is not optimal.

  • Solution:

    • Mobile Phase: Adjust the gradient of the mobile phase. For reverse-phase HPLC, a slower gradient of increasing organic solvent (e.g., acetonitrile or methanol in water) can improve separation.

    • Column: Use a high-resolution column with a smaller particle size. Experiment with different stationary phases (e.g., C18, C8, Phenyl) to find the best selectivity for your specific impurities.

Issue 2: Tailing of the this compound peak.

  • Possible Cause: Interaction of the thiol group with the silica support of the column or the presence of metal contaminants in the system.

  • Solution:

    • Add a small amount of a chelating agent like EDTA to the mobile phase to sequester metal ions.

    • Use a column with end-capping to minimize interactions with free silanol groups.

    • Ensure the sample is fully dissolved in the mobile phase before injection.

Issue 3: Low recovery of the purified product.

  • Possible Cause: Adsorption of the thiol onto the column or tubing, or degradation during the run.

  • Solution:

    • Passivate the HPLC system by flushing with a solution of a less valuable thiol to block active sites.

    • Work at lower temperatures if thermal degradation is suspected.

    • Ensure the collected fractions are immediately stored under an inert atmosphere to prevent oxidation.

Data Presentation

ParameterFractional Vacuum DistillationPreparative HPLC
Purity Achievable >98% (depending on column efficiency)>99.5%
Typical Scale Grams to KilogramsMilligrams to Grams
Throughput HighLow to Medium
Key Challenge Thermal degradation, isomer separationResolution, peak tailing, sample loading
Boiling Point 101.3 °C at 760 mmHg (Lower under vacuum)[1]N/A

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a fractionating column, a condenser, and a receiving flask. Ensure all joints are greased and sealed.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.

  • Sample Charging: Charge the crude this compound into the distillation flask along with a magnetic stir bar and a small amount of a radical inhibitor.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point for the given pressure. Discard the forerun, which may contain lower-boiling impurities.

  • Storage: Store the purified fractions under an inert atmosphere at a low temperature.

Protocol 2: Preparative Reverse-Phase HPLC of this compound
  • System Preparation: Use a preparative HPLC system with a C18 column. The mobile phase can be a gradient of acetonitrile in water.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Method Development: Optimize the separation on an analytical scale first to determine the best gradient conditions.

  • Purification Run: Inject the sample onto the preparative column and run the optimized gradient.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure.

  • Storage: Store the purified product under an inert atmosphere.

Visualizations

Fractional_Vacuum_Distillation crude Crude Crotyl Mercaptan dist_flask Distillation Flask (with inhibitor) crude->dist_flask Charge column Fractionating Column dist_flask->column Heat & Vaporize waste Impurities (forerun/residue) dist_flask->waste Residue condenser Condenser column->condenser Separate column->waste Forerun receiver Receiving Flask condenser->receiver Condense pure High-Purity This compound receiver->pure Collect

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Preparative_HPLC crude Crude Crotyl Mercaptan sample_prep Sample Preparation (Dissolve & Filter) crude->sample_prep hplc Preparative HPLC (C18 Column) sample_prep->hplc Inject fraction_collector Fraction Collector hplc->fraction_collector Elute pure_fractions Pure Fractions fraction_collector->pure_fractions waste_fractions Impurity Fractions fraction_collector->waste_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal pure_product High-Purity This compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound by preparative HPLC.

Troubleshooting_Logic cluster_dist Distillation Troubleshooting cluster_hplc HPLC Troubleshooting start Purification Issue Identified method Which Method? start->method distillation_issue Distillation Problem method->distillation_issue Distillation hplc_issue HPLC Problem method->hplc_issue HPLC degradation Degradation? distillation_issue->degradation resolution Poor Resolution? hplc_issue->resolution separation Poor Separation? degradation->separation No degradation_sol Lower Pressure/ Temp, Add Inhibitor degradation->degradation_sol Yes oxidation Oxidation? separation->oxidation No separation_sol Better Column/ Increase Reflux separation->separation_sol Yes oxidation_sol Check Seals/ Inert Gas Purge oxidation->oxidation_sol Yes tailing Peak Tailing? resolution->tailing No resolution_sol Adjust Gradient/ Change Column resolution->resolution_sol Yes recovery Low Recovery? tailing->recovery No tailing_sol Add Chelator/ Use End-capped Column tailing->tailing_sol Yes recovery_sol Passivate System/ Lower Temp recovery->recovery_sol Yes

Caption: Logical workflow for troubleshooting common issues in this compound purification.

References

minimizing side-product formation in reactions with crotyl mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation in reactions involving crotyl mercaptan.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in reactions with this compound?

The primary side-products depend on the reaction type (e.g., free-radical thiol-ene or base-catalyzed Michael addition). Common undesired products include:

  • Disulfides: Dicrotyl disulfide forms through the oxidation of this compound, a common issue with thiols.[1] This is often promoted by exposure to air (oxygen).

  • Regioisomers: In radical additions to alkenes, both the desired anti-Markovnikov product and the minor Markovnikov product can form.

  • 1,2- vs. 1,4-Addition Adducts: The conjugated diene-like structure of the crotyl group can lead to a mixture of 1,2- and 1,4-addition products in certain reactions.

  • Thioether Oxidation: The final thioether product can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present.[2]

  • Isomerization Products: The double bond in the crotyl group or the resulting thioether can potentially isomerize under certain conditions, leading to a mixture of cis/trans isomers or other constitutional isomers.

Q2: How can I prevent the formation of dicrotyl disulfide?

Disulfide formation is an oxidative coupling of two thiol molecules. To minimize this side reaction:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reducing Agents: In some cases, adding a small amount of a reducing agent can prevent disulfide formation.[1] However, ensure it is compatible with your desired reaction.

  • Avoid Unnecessary Exposure to Air: During workup and purification, minimize the sample's exposure to air.[1]

Q3: How do I control regioselectivity in thiol-ene reactions with this compound?

The thiol-ene reaction can proceed via a radical or a Michael addition mechanism, each offering different regioselectivity.[3]

  • For Anti-Markovnikov Addition: Use a radical-initiated thiol-ene reaction. This is typically achieved by using a photoinitiator (e.g., DMPA) and UV light, or a thermal initiator (e.g., AIBN). The thiyl radical adds to the alkene in an anti-Markovnikov fashion.[2][3]

  • For Markovnikov Addition: While less common for thiol-ene "click" reactions, Markovnikov addition can be favored under certain ionic conditions, for example, using an acid catalyst with specific alkenes.

Q4: My Michael addition is giving low yields. What are the common causes?

Low yields in a base-catalyzed Michael addition of this compound can be due to several factors:

  • Base Strength: The base must be strong enough to deprotonate the thiol to a thiolate, but not so strong that it promotes side reactions with your Michael acceptor. Common bases include triethylamine (TEA) or DBU.

  • Reaction Temperature: Michael additions are often reversible. If the reaction temperature is too high, the retro-Michael reaction can occur, leading to an equilibrium with a significant amount of starting material.

  • Steric Hindrance: Significant steric hindrance on either the this compound or the Michael acceptor can slow down the reaction.

  • Catalyst Concentration: For catalyzed reactions, the concentration of the catalyst can be crucial. For instance, with phosphine catalysts, non-catalytic amounts can lead to by-products.

Troubleshooting Guides

Low Yield of Desired Product
Symptom Possible Cause Suggested Solution
Low conversion of starting materials1. Insufficient reaction time or temperature. 2. Ineffective catalyst or initiator. 3. Reaction is reversible and has reached equilibrium.1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Adjust the temperature as needed. 2. For radical reactions, ensure the initiator is active and used at the correct concentration. For Michael additions, screen different bases or catalysts. 3. Try running the reaction at a lower temperature to favor the thermodynamic product.
Multiple spots on TLC/peaks in GC-MS, indicating a mixture of products1. Formation of disulfide byproduct. 2. Lack of regioselectivity (e.g., mixture of Markovnikov and anti-Markovnikov products). 3. Isomerization of the double bond.1. Work under an inert atmosphere and use degassed solvents. 2. For anti-Markovnikov products, ensure a radical mechanism is favored (photo/thermal initiation). For Michael additions, control of temperature and catalyst is key. 3. Analyze reaction conditions (e.g., prolonged exposure to base or heat) that might favor isomerization.
Formation of Specific Side-Products
Side-Product Possible Cause Suggested Solution
Dicrotyl Disulfide Oxidation of this compound by atmospheric oxygen.1. Rigorously exclude air by using an inert atmosphere (N₂ or Ar). 2. Use freshly degassed solvents.
Unwanted Regioisomer Competing reaction mechanisms (e.g., radical vs. ionic) or lack of kinetic/thermodynamic control.1. For radical thiol-ene, ensure complete exclusion of basic/acidic impurities. Use a reliable radical initiator. 2. For Michael additions, carefully select the base and control the reaction temperature. Lower temperatures often increase selectivity.
Sulfoxide/Sulfone Presence of oxidizing agents in the reaction mixture or during workup.1. Ensure all reagents are free from peroxides or other oxidizing impurities. 2. Avoid workup procedures that use oxidizing conditions.

Data Presentation

The choice of reaction conditions can significantly impact the ratio of desired product to side-products. Below are illustrative data tables based on general principles for thiol additions.

Table 1: Effect of Initiator on a Thiol-Ene Reaction with an Alkene

Initiator (mol%)Main Product Yield (%)Disulfide Byproduct (%)
0.1% DMPA (UV)95< 2
1% AIBN (Thermal)923
None (Control)< 5> 50 (if exposed to air)

Table 2: Influence of Base on Michael Addition of a Thiol to an Acrylate

BaseTemperature (°C)Main Product Yield (%)Byproduct Formation (%)
Triethylamine (TEA)258510
DBU25925
Potassium Carbonate256015
DBU607520 (potential for retro-Michael)

Experimental Protocols

Protocol 1: Radical-Initiated Thiol-Ene Reaction (Anti-Markovnikov Addition)

This protocol describes the addition of this compound to an exemplary alkene (e.g., N-vinylpyrrolidone) to yield the anti-Markovnikov product.

Materials:

  • This compound

  • N-vinylpyrrolidone (or other alkene)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous, degassed solvent (e.g., THF or Methanol)

  • Reaction vessel suitable for photochemistry (e.g., quartz tube)

  • UV lamp (365 nm)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, dissolve N-vinylpyrrolidone (1.0 eq) and DMPA (0.05 eq) in the degassed solvent.

  • Bubble nitrogen or argon through the solution for 15-20 minutes to ensure it is deoxygenated.

  • Under a positive pressure of inert gas, add this compound (1.1 eq) to the reaction mixture.

  • Seal the vessel and place it under a 365 nm UV lamp.

  • Irradiate the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-3 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Michael Addition

This protocol details the 1,4-conjugate addition of this compound to an α,β-unsaturated carbonyl compound (e.g., methyl acrylate).

Materials:

  • This compound

  • Methyl acrylate (or other Michael acceptor)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Round-bottom flask with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • Add the anhydrous solvent, followed by the Michael acceptor (1.0 eq) and this compound (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base catalyst (e.g., TEA, 0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Product Yield

G start Low Product Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present multiple_products Multiple Products Formed? sm_present->multiple_products No check_reagents Check Reagent Purity & Activity (Initiator/Catalyst, Solvents) sm_present->check_reagents Yes disulfide Disulfide Side-Product Present? multiple_products->disulfide Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature, Concentration) check_reagents->optimize_conditions use_inert Implement Inert Atmosphere & Degassed Solvents disulfide->use_inert Yes other_isomers Regioisomers or Other Byproducts? disulfide->other_isomers No adjust_conditions Adjust Selectivity Control (e.g., Temp for Michael, Initiator for Radical) other_isomers->adjust_conditions Yes complex_issue Further Mechanistic Investigation Needed other_isomers->complex_issue No

Caption: A troubleshooting decision tree for diagnosing and resolving low product yields.

Reaction Pathways: Thiol-Ene vs. Michael Addition

G cluster_0 Radical Thiol-Ene Addition cluster_1 Base-Catalyzed Michael Addition Crotyl Mercaptan_R This compound Thiyl_Radical Crotyl Thiyl Radical Crotyl Mercaptan_R->Thiyl_Radical Initiation Alkene_R Alkene (R-CH=CH2) Anti_Markovnikov_Product Anti-Markovnikov Thioether Alkene_R->Anti_Markovnikov_Product Initiator Initiator (hv or Δ) Initiator->Thiyl_Radical Thiyl_Radical->Anti_Markovnikov_Product Propagation Crotyl Mercaptan_M This compound Thiolate Crotyl Thiolate Anion Crotyl Mercaptan_M->Thiolate Deprotonation Michael_Acceptor Michael Acceptor (e.g., Acrylate) Michael_Adduct Michael Adduct (1,4-Thioether) Michael_Acceptor->Michael_Adduct Base Base (e.g., TEA) Base->Thiolate Thiolate->Michael_Adduct Conjugate Addition

References

Navigating the Safe Disposal of Mercaptan-Containing Waste: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the safe and effective disposal of mercaptan-containing waste. The following information, presented in a question-and-answer format, addresses common challenges and outlines detailed protocols to ensure laboratory safety and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with mercaptan-containing waste?

A1: Mercaptan-containing waste presents several significant hazards. Mercaptans, also known as thiols, are notorious for their extremely unpleasant odor, which can be detected at very low concentrations.[1] Inhalation of mercaptan vapors can cause a range of health effects, from irritation of the respiratory tract to more severe issues like central nervous system depression, characterized by headache, nausea, and dizziness. Concentrated mercaptan liquid is considered both hazardous and flammable. It is also a skin and eye irritant.[2] Furthermore, many mercaptans are toxic to aquatic life, making it crucial to prevent their release into sewer systems or waterways.

Q2: What are the recommended methods for neutralizing mercaptan-containing waste in a laboratory setting?

A2: The most common and effective methods for neutralizing mercaptan waste in a laboratory involve chemical oxidation. This process converts the volatile and odorous mercaptans into less harmful and less volatile compounds. The primary oxidizing agents used for this purpose are:

  • Sodium Hypochlorite (Bleach): A readily available and effective oxidizing agent that converts mercaptans to sulfonic acids or their salts.

  • Hydrogen Peroxide: Another powerful oxidant that can effectively neutralize mercaptans, often with the aid of a catalyst like a soluble iron salt.[1]

  • Potassium Permanganate: A strong oxidizing agent, though its use may be less common in standard laboratory protocols for this specific application compared to bleach and hydrogen peroxide.

Q3: How can I verify that the mercaptan waste has been completely neutralized?

A3: Verifying complete neutralization is a critical step to ensure safety and proper disposal. Several methods can be employed:

  • Odor Detection: While not a quantitative measure, the absence of the characteristic mercaptan odor is a primary indicator of successful neutralization. However, olfactory fatigue can occur, so this should not be the sole method of verification.

  • Chemical Test Strips: Commercially available test strips can detect the presence of residual oxidizing agents (e.g., peroxide or chlorine), indicating that an excess of the neutralizer was used, which suggests the mercaptan has been consumed.

  • Gas Chromatography (GC): For a quantitative and highly sensitive analysis, a headspace gas chromatography analysis of the treated waste can confirm the absence of volatile mercaptans.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Persistent mercaptan odor after treatment. 1. Insufficient amount of neutralizing agent. 2. Inadequate mixing of the waste and the neutralizing agent. 3. Reaction time was too short. 4. The pH of the solution is not optimal for the reaction.1. Add more neutralizing agent in small increments until the odor is eliminated. 2. Ensure vigorous and thorough mixing of the solution. 3. Increase the reaction time, allowing the mixture to stand for a longer period. 4. Adjust the pH of the solution according to the specific protocol being used. For example, sodium hypochlorite oxidation of mercaptans is often more effective in alkaline conditions.
Violent reaction or excessive heat generation upon adding the neutralizing agent. 1. The concentration of the mercaptan waste is too high. 2. The neutralizing agent was added too quickly.1. Dilute the mercaptan waste with a compatible solvent (e.g., water, if appropriate) before treatment. 2. Add the neutralizing agent slowly and in small portions, with continuous stirring and cooling if necessary.
Formation of solid precipitates after neutralization. 1. The oxidation products may be insoluble in the reaction mixture. 2. The neutralizing agent or its byproducts are precipitating.1. If the precipitate is an inert salt, it can often be filtered off. 2. Consult the specific reaction chemistry to identify the precipitate and determine the appropriate disposal method.
Discoloration of the waste solution that is unexpected. 1. Side reactions may be occurring. 2. The neutralizing agent itself has a color (e.g., potassium permanganate is purple and will turn brown as it is consumed).1. Review the experimental protocol and ensure the correct reagents and conditions are being used. 2. The color change is often an indicator of the reaction's progress. For potassium permanganate, the disappearance of the purple color indicates it has been consumed.

Quantitative Data on Neutralization Efficiency

While direct comparative studies under identical conditions are limited in the publicly available literature, the following table summarizes reported efficiencies for different neutralizing agents. It is important to note that efficiency can be highly dependent on the specific mercaptan, its concentration, the reaction conditions (temperature, pH, reaction time), and the presence of catalysts.

Neutralizing Agent Mercaptan Reported Efficiency Conditions Source
Sodium Hypochlorite Methyl Mercaptan>70% removalWet scrubbing process.[3]
Hydrogen Peroxide Methane Thiol99.6% reductionLaboratory scrubber with 1.0 g/L NaOH and 1 g/L H2O2 at pH 11.9.[1]
Hydrogen Peroxide with Iron Catalyst Ethane ThiolComplete deodorization in 40 minutes3% H2O2 solution with 250 mg/L iron catalyst at ambient temperature.[1]

Note on Potassium Permanganate: While potassium permanganate is a strong oxidizing agent known to react with mercaptans, specific quantitative data on its efficiency for the disposal of mercaptan-containing waste in a laboratory setting was not available in the searched literature. Its use should be based on established laboratory protocols and safety data sheets.

Experimental Protocols

Important Safety Precautions:

  • All procedures involving mercaptans and their waste must be conducted in a well-ventilated chemical fume hood.[4]

  • Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Selection Guide
Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling concentrated mercaptan solutions Chemical splash goggles and a face shield.Heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton™).Flame-retardant lab coat and a chemical-resistant apron.May be required depending on the volatility and concentration. Consult your institution's safety officer.
Preparing dilute mercaptan solutions Chemical splash goggles.Nitrile or neoprene gloves.Standard lab coat.Not typically required if working in a fume hood.
Neutralizing mercaptan waste Chemical splash goggles.Chemical resistant gloves (e.g., nitrile or neoprene).Standard lab coat.Not typically required if working in a fume hood.
Handling neutralized waste Safety glasses.Nitrile gloves.Standard lab coat.Not required.
Protocol 1: Neutralization of Mercaptan-Containing Waste with Sodium Hypochlorite

Objective: To safely neutralize mercaptan-containing waste using a common laboratory bleach solution.

Materials:

  • Mercaptan-containing waste

  • Standard laboratory bleach (typically 5-8.25% sodium hypochlorite)

  • Large beaker or flask (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH indicator strips or a pH meter

Procedure:

  • Place the beaker or flask containing the mercaptan waste on the stir plate within a chemical fume hood.

  • Begin stirring the waste solution.

  • Slowly and in small increments, add the bleach solution to the mercaptan waste. A general starting point is a 1:1 volume ratio, but this may need to be adjusted based on the mercaptan concentration.

  • Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition of bleach immediately and, if necessary, cool the container in an ice bath.

  • After the initial addition, continue to add bleach until the characteristic mercaptan odor is no longer detectable.

  • Check the pH of the solution. The oxidation of mercaptans with hypochlorite is generally more effective in an alkaline solution (pH > 9). If necessary, adjust the pH with a dilute solution of sodium hydroxide.

  • Allow the solution to stir for at least one hour to ensure the reaction goes to completion.

  • Verify the absence of mercaptan odor. For a more rigorous check, use a relevant analytical method if available.

  • Once neutralization is confirmed, the waste can be disposed of in accordance with your institution's hazardous waste disposal procedures.

Protocol 2: Neutralization of Mercaptan-Containing Waste with Hydrogen Peroxide

Objective: To safely neutralize mercaptan-containing waste using a hydrogen peroxide solution, with the option of catalytic activation.

Materials:

  • Mercaptan-containing waste

  • 3% Hydrogen peroxide solution

  • (Optional) Ferrous sulfate solution (as a catalyst)

  • Large beaker or flask

  • Stir bar and stir plate

Procedure:

  • Place the beaker or flask with the mercaptan waste on a stir plate in a chemical fume hood.

  • Begin stirring the waste.

  • Slowly add the 3% hydrogen peroxide solution to the waste. The required amount will depend on the concentration of the mercaptan.

  • For catalyzed reactions: If the reaction is slow, a catalyst can be added. A common catalyst is a small amount of ferrous sulfate solution. Add the catalyst dropwise and monitor the reaction for any increase in temperature or gas evolution.

  • Continue stirring the mixture and monitor for the disappearance of the mercaptan odor.

  • Allow the reaction to proceed for at least one hour after the odor is no longer detectable.

  • Verify the completion of the neutralization.

  • Dispose of the treated waste according to your institution's guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification cluster_disposal Disposal start Start: Mercaptan Waste ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood add_reagent Slowly Add Oxidizing Agent (e.g., Bleach or H2O2) hood->add_reagent monitor Monitor Reaction (Temperature, Gas) add_reagent->monitor stir Stir for Adequate Time monitor->stir check_odor Check for Odor stir->check_odor check_odor->add_reagent If odor persists analytical_test Analytical Test (Optional) check_odor->analytical_test If necessary end Dispose of Neutralized Waste check_odor->end If odor is absent analytical_test->end

Caption: Experimental Workflow for Mercaptan Waste Neutralization.

troubleshooting_logic cluster_solutions start Persistent Odor After Treatment? insufficient_reagent Add More Reagent start->insufficient_reagent Yes inadequate_mixing Increase Mixing start->inadequate_mixing Yes short_time Increase Reaction Time start->short_time Yes improper_ph Adjust pH start->improper_ph Yes no_odor No Odor start->no_odor No end Problem Resolved insufficient_reagent->end inadequate_mixing->end short_time->end improper_ph->end

Caption: Troubleshooting Logic for Persistent Mercaptan Odor.

References

Technical Support Center: Optimizing Crotyl Mercaptan Addition to Double Bonds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the addition of crotyl mercaptan to double bonds, a key transformation in organic synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to navigate challenges encountered during the thiol-ene reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the addition of this compound to an alkene?

The addition of a thiol, such as this compound, to a double bond primarily proceeds through two distinct mechanisms: a free-radical addition and a nucleophilic Michael addition.[1][2][3]

  • Free-Radical Addition: This is the most common pathway, often referred to as the "thiol-ene click reaction." It is typically initiated by light (photoinitiation), heat (thermal initiation), or a radical initiator (e.g., AIBN).[1][4] This mechanism involves the formation of a thiyl radical which then propagates, resulting in an anti-Markovnikov addition product.[1][5]

  • Michael Addition: This mechanism is favored when the alkene is electron-deficient (e.g., acrylates, acrylamides). The reaction is catalyzed by a base or a nucleophile, which deprotonates the thiol to form a thiolate anion.[2][6] This powerful nucleophile then attacks the double bond in a conjugate addition, also typically resulting in an anti-Markovnikov product.[1]

Q2: How can I control the regioselectivity of the addition (Anti-Markovnikov vs. Markovnikov)?

Controlling regioselectivity is a critical aspect of this reaction.

  • Anti-Markovnikov Selectivity: This is the predominant outcome for most thiol-ene reactions. Both the free-radical pathway and the base-catalyzed Michael addition to electron-deficient alkenes yield the anti-Markovnikov product, where the sulfur atom adds to the less substituted carbon of the double bond.[1][7][8] Using standard radical initiators or photochemical methods will strongly favor this isomer.[5][9]

  • Markovnikov Selectivity: Achieving the Markovnikov adduct (where sulfur adds to the more substituted carbon) is more challenging and typically requires specific catalytic systems. Methods have been developed using catalysts such as iodine (I₂) for a halogen-bonding catalyzed approach or specific rhodium and gold complexes that can reverse the typical regioselectivity.[10][11] For instance, a hydropersulfide-mediated approach has also been shown to yield Markovnikov products under transition-metal-free conditions.[12]

Q3: What are the main side reactions, and how can they be minimized?

Several side reactions can compete with the desired thiol-ene addition.

  • Polymerization: If the alkene substrate is prone to polymerization (e.g., acrylates), the carbon-centered radical intermediate can add to another alkene molecule instead of abstracting a hydrogen from the thiol.[6] This can be minimized by using an excess of the thiol relative to the alkene.

  • Disulfide Formation: Thiyl radicals can couple to form disulfides. This is often a termination step in radical reactions and can be more prevalent if the concentration of the thiol is high and the alkene is unreactive.

  • Cis-Trans Isomerization: The radical addition of a thiol to a double bond is reversible. This can lead to the isomerization of the starting alkene from a cis to a trans configuration or vice versa, as the intermediate carbon-centered radical allows for free rotation around the former C=C bond.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the addition of this compound to double bonds.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Initiation (Radical): The initiator (photo or thermal) is not decomposing effectively, or the UV lamp wavelength/intensity is incorrect.[4] 2. Presence of Inhibitors: Radical scavengers, such as dissolved oxygen or phenolic stabilizers in the alkene, are quenching the reaction.[8] 3. Poor Catalyst Activity (Michael): The base is not strong enough to deprotonate the thiol, or the catalyst has degraded. 4. Unreactive Alkene: The double bond is sterically hindered or electron-poor (for radical reactions).[7]1. Optimize Initiation: Ensure the reaction temperature is appropriate for the chosen thermal initiator's half-life. For photoinitiation, verify the lamp's output and consider adding a specific photoinitiator like DMPA or benzophenone.[13] 2. Remove Inhibitors: Degas the reaction mixture using several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solvent.[9] Pass the alkene through a column of basic alumina to remove phenolic inhibitors. 3. Select Appropriate Catalyst: Use a stronger base (e.g., DBU instead of triethylamine) for Michael additions. Ensure catalysts are fresh. 4. Increase Reactivity: Switch to a more reactive alkene if possible. For radical reactions, electron-rich alkenes like vinyl ethers are generally more reactive.[1] Increase reaction time and/or temperature.
Formation of Polymer Side Product 1. Competitive Homopolymerization: The carbon-centered radical intermediate is adding to another alkene monomer instead of undergoing chain transfer with the thiol. This is common with electron-deficient alkenes like acrylates.[6] 2. Incorrect Stoichiometry: The concentration of the alkene is too high relative to the thiol.1. Adjust Stoichiometry: Use a stoichiometric excess of this compound. This increases the probability of the carbon radical undergoing the desired chain-transfer step. 2. Change Reaction Type: For electron-deficient alkenes, consider switching from a radical-mediated process to a base-catalyzed Michael addition, which does not proceed via the same polymer-forming radical pathway.[6]
Inconsistent Results 1. Variability in Reagent Quality: Different batches of alkene may contain varying levels of inhibitors. The thiol may have partially oxidized to disulfide. 2. Atmospheric Contamination: Oxygen from the air can inhibit radical reactions, leading to variable induction periods and lower yields.[8] 3. Light Exposure: Ambient light can cause premature and uncontrolled initiation of photosensitive reactions.1. Purify Reagents: Purify the alkene before use (e.g., via distillation or a plug of alumina). Check the purity of the this compound. 2. Ensure Inert Atmosphere: Consistently apply rigorous degassing procedures and maintain a positive pressure of an inert gas throughout the reaction. 3. Control Light Conditions: Protect the reaction from ambient light by wrapping the flask in aluminum foil, especially when not using a controlled photochemical reactor.

Data Presentation: Catalyst and Condition Effects

The choice of initiator and reaction conditions significantly impacts the efficiency of the thiol-ene reaction.

Table 1: Comparison of Initiation Methods for Thiol-Ene Reactions

Initiation MethodTypical Initiator/ConditionsAdvantagesDisadvantages
Photoinitiation UV Lamp (e.g., 365 nm), often with a photoinitiator (e.g., DMPA, Benzophenone)[13][14]Mild, room temperature conditions; Spatially and temporally controlled.[4]May require specialized equipment; Opaque or thick samples can be problematic.
Thermal Initiation Azo compounds (e.g., AIBN, V-50) at elevated temperatures (e.g., 60-80 °C)[13]Simple setup; Good for bulk reactions.Requires heating, which may not be suitable for thermally sensitive substrates.
Base Catalysis Organic bases (e.g., Triethylamine, DBU) or Nucleophiles (e.g., Phosphines)[2]Avoids radical side reactions; Effective for electron-deficient alkenes.[6]Limited to activated (electron-deficient) alkenes.
Metal Catalysis Gold, Rhodium, or Iridium complexes[7][11][15]Can provide access to alternative regioselectivity (Markovnikov).[10][11]Catalyst can be expensive, sensitive to air/moisture, or poisoned by sulfur compounds.[7]

Experimental Protocols

Protocol 1: Photoinitiated Radical Addition (Anti-Markovnikov)

This protocol describes a general procedure for the UV-initiated addition of this compound to an unactivated terminal alkene.

Materials:

  • Terminal alkene (1.0 eq)

  • This compound (1.2 eq)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., THF, Dichloromethane)

  • Reaction vessel (e.g., quartz tube or borosilicate flask)

  • UV photochemical reactor or UV lamp (e.g., 365 nm)

Procedure:

  • If the alkene contains a stabilizer (e.g., BHT), pass it through a short plug of basic alumina.

  • In the reaction vessel, dissolve the alkene (1.0 eq) and DMPA (0.01-0.02 eq) in the chosen solvent.

  • Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.[9]

  • Add the this compound (1.2 eq) to the reaction mixture under an inert atmosphere.

  • Seal the vessel and place it in the photochemical reactor. Irradiate with UV light at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within a few hours.[14]

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the resulting thioether by flash column chromatography.

Protocol 2: Base-Catalyzed Michael Addition (Anti-Markovnikov)

This protocol is suitable for the addition of this compound to an electron-deficient alkene, such as an acrylate.

Materials:

  • Electron-deficient alkene (e.g., Butyl acrylate) (1.0 eq)

  • This compound (1.1 eq)

  • Base catalyst (e.g., Triethylamine, NEt₃) (0.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the electron-deficient alkene (1.0 eq) and the solvent.

  • Add the this compound (1.1 eq) to the solution.

  • Add the base catalyst (e.g., NEt₃, 0.1 eq) dropwise to the stirred solution at room temperature.[2]

  • The reaction is often exothermic. A water bath may be used to maintain room temperature if necessary.

  • Stir the reaction and monitor its progress by TLC or GC-MS. These reactions are typically very rapid.[2]

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove the base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography if necessary.

Visualizations

Reaction Mechanisms and Workflows

Thiol_Ene_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator Rad R• Initiator->Rad hv or Δ Thiyl_Rad Thiyl Radical (R'-S•) Rad->Thiyl_Rad + R'-SH Carbon_Rad Carbon-Centered Radical Intermediate Thiyl_Rad->Carbon_Rad + Alkene Product Anti-Markovnikov Product Carbon_Rad->Product + R'-SH Thiyl_Rad2 Thiyl Radical Product->Thiyl_Rad2 (releases new R'-S•) Thiyl_Rad3 R'-S• Disulfide Disulfide (R'-S-S-R') Thiyl_Rad3->Disulfide Thiyl_Rad4 R'-S• Thiyl_Rad4->Disulfide Michael_Addition_Mechanism cluster_activation Activation cluster_addition Nucleophilic Attack cluster_protonation Protonation Thiol This compound (R'-SH) Thiolate Thiolate Anion (R'-S⁻) Thiol->Thiolate + Base Enolate Enolate/Carbanion Intermediate Thiolate->Enolate + Electron-Deficient Alkene Product Michael Adduct (Product) Enolate->Product + H-Base⁺ Troubleshooting_Workflow Start Problem: Low Yield Q_Radical Is the reaction radical-initiated? Start->Q_Radical A_Inhibitors Check for inhibitors (O₂, phenols). Degas solvent and purify alkene. Q_Radical->A_Inhibitors Yes Q_Michael Is the alkene electron-deficient? Q_Radical->Q_Michael No (Base-Cat) A_Initiator Verify initiator effectiveness. Check UV lamp output or thermal initiator half-life. A_Inhibitors->A_Initiator End Re-run Experiment A_Initiator->End A_Base Increase base strength or concentration. Q_Michael->A_Base Yes A_Mechanism Consider switching to a radical-initiated pathway. Q_Michael->A_Mechanism No A_Base->End A_Mechanism->End

References

Technical Support Center: Enhancing Signal Intensity in Mass Spectrometric Analysis of Thiols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometric analysis of thiols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the signal intensity of your thiol-containing analytes.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my thiol-containing analytes consistently low in my mass spectrometry analysis?

A1: Low signal intensity for thiols is a common issue and can be attributed to several factors:

  • Oxidation: Thiols are highly susceptible to oxidation, forming disulfides or other oxidized species that are less readily detected or may not be the target of your analysis. This can occur during sample collection, preparation, and storage.[1][2]

  • Poor Ionization Efficiency: Underivatized thiols can exhibit poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI), leading to a weak signal.

  • Ion Suppression: Components of the sample matrix can interfere with the ionization of your target thiol analytes, a phenomenon known as ion suppression. This is particularly prevalent in complex biological samples.[3][4][5] Salts and detergents are common culprits that can interfere with ionization.[3][4]

  • Analyte Instability: Some thiol-containing molecules can be inherently unstable, especially under the conditions used for mass spectrometry analysis, such as in the gas phase.[3][4] For example, S-nitrosothiols (Cys-SNO) are particularly unstable and can fragment during ionization.[3][4]

Q2: How can I prevent the oxidation of my thiol samples?

A2: Preventing oxidation is critical for accurate thiol analysis. Here are some key strategies:

  • Immediate Derivatization: The most effective method is to derivatize the free thiol groups as early as possible in your workflow to protect them from oxidation.[1]

  • Use of Reducing Agents: In some cases, adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help maintain the reduced state of the thiols. However, be mindful that these reagents may need to be removed before MS analysis as they can interfere with derivatization or ionization.

  • Sample Handling: Minimize sample exposure to air and light. Work with chilled samples and consider performing sample preparation steps in an oxygen-depleted environment (e.g., a glove box).

  • Acidification: Preparing cell lysates in an acidic solution can help minimize thiol oxidation and denature proteins.[6]

Q3: What is derivatization and how does it enhance thiol signal intensity?

A3: Derivatization is a chemical modification of the thiol group to make it more suitable for mass spectrometric analysis.[7] It enhances signal intensity in several ways:

  • Improved Stability: Derivatization protects the reactive thiol group from oxidation and other degradation pathways.[1]

  • Increased Ionization Efficiency: Derivatizing agents often introduce a moiety that is more readily ionized, such as a permanent positive charge, which significantly boosts the signal in positive-ion ESI.[8]

  • Enhanced Chromatographic Separation: By altering the polarity of the thiol, derivatization can improve its retention and peak shape in liquid chromatography (LC), leading to better separation from interfering matrix components.[9]

Troubleshooting Guides

Problem: Low or no signal after derivatization with a maleimide-based reagent.

Possible Cause Troubleshooting Step
Incorrect pH of Reaction The reaction of maleimides with thiols is pH-dependent. For optimal and selective reaction with sulfhydryl groups, maintain the pH between 6.5 and 7.5. At pH 7.0, the reaction rate with thiols is about 1000 times greater than with amines.[10] At lower pH, the reaction is slow, and at higher pH, side reactions with amines and hydrolysis of the maleimide ring can occur.[1][10]
Incomplete Derivatization Ensure a sufficient excess of the derivatization reagent is used. A 10-fold molar excess of the derivatizing agent to the thiol is a common starting point.[1] Also, allow for sufficient reaction time; for many maleimide reagents, 30 minutes is adequate for complete derivatization.[1]
Derivative Instability Some thiol-maleimide derivatives can be unstable. For example, the cysteine-N-ethylmaleimide (NEM) derivative can undergo a time-dependent conversion to a cyclic derivative.[1] Analyze samples as soon as possible after derivatization.
Side Reactions Maleimide reagents can sometimes participate in side reactions, such as double derivatization or ring opening, which can complicate the interpretation of results and reduce the signal of the desired product.[1] Strict pH control can help minimize these side reactions.[1]

Problem: Unexpected peaks or mass shifts in the mass spectrum.

Possible Cause Troubleshooting Step
Side Reactions with Derivatizing Agent Iodoacetamide (IAM), another common thiol derivatizing agent, can react non-specifically with other amino acid residues, such as the N-terminal amine, carboxylic acid groups, tyrosine, and histidine, especially with prolonged reaction times.[11] It has also been shown to derivatize methionine.[12] Consider using a more selective reagent or optimizing reaction conditions (e.g., pH, reaction time).
In-source Fragmentation The derivatized analyte may be fragmenting in the ion source of the mass spectrometer. This can be influenced by parameters such as the cone voltage.[3][4] Optimization of source parameters is crucial to minimize unwanted fragmentation.[3][4][13]
Formation of Adducts The analyte may be forming adducts with salts (e.g., Na+, K+) or other molecules present in the mobile phase, leading to unexpected mass-to-charge ratios.[3][4] Ensure proper desalting of the sample and use volatile buffers like ammonium acetate or ammonium bicarbonate.[3][4]

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the signal intensity. The following table summarizes the reported ionization enhancement for different thiols when using N-(1-phenylethyl)maleimide (NPEM) compared to N-ethylmaleimide (NEM).

ThiolIonization Enhancement (NPEM vs. NEM)
Glutathione (GSH)2.1x
Cysteine (CYS)5.7x
Data from a study comparing NPEM and NEM derivatization for LC-HRMS analysis.[1]

Experimental Protocols

Protocol 1: General Thiol Derivatization with N-ethylmaleimide (NEM)

This protocol provides a general workflow for protecting thiol groups in biological samples for subsequent LC-MS analysis.[14]

  • Sample Preparation:

    • For cellular analysis, quench metabolic activity rapidly, for example, by using cold methanol.

    • Lyse cells and extract metabolites using a solvent mixture containing NEM. A typical extraction solvent is a mixture of acetonitrile, methanol, and water (40:40:20, v/v/v) containing a final concentration of 1 mM NEM.

  • Derivatization Reaction:

    • Vortex the sample with the NEM-containing extraction solvent.

    • Incubate the mixture to allow for complete derivatization. An incubation time of 30 minutes at room temperature is often sufficient.

  • Sample Clarification:

    • Centrifuge the sample to pellet proteins and other cellular debris.

  • LC-MS Analysis:

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS system.

    • Analyze the NEM-derivatized thiols using an appropriate LC method (e.g., HILIC or reversed-phase) coupled to a mass spectrometer.

Protocol 2: Thiol Derivatization in Biofluids using Thiol-Maleimide Chemistry

This protocol is adapted for the analysis of thiols, such as glutathione (GSH), in biofluid samples.[9]

  • Sample Preparation:

    • To 1 mL of biofluid, add an internal standard (e.g., 10 µL of 5 µg/mL isotope-labeled GSH).

    • Add 0.66 mL of tetrahydrofuran (THF).

    • Add 10 µL of the maleimide derivatization reagent (e.g., N-laurylmaleimide, NLM) to a final concentration of 10 mM.

  • Derivatization Reaction:

    • Vortex the mixture to facilitate the thiol-maleimide reaction.

    • Allow the reaction to proceed for approximately 1 hour.

  • Extraction (Optional, for increased sensitivity):

    • For enhanced extraction of the more hydrophobic derivative, a microextraction procedure can be performed. For example, add 0.23 mL of heptanoic acid and vortex for 2 minutes.

    • Centrifuge to separate the phases.

  • LC-MS Analysis:

    • Collect the appropriate phase for analysis by UHPLC-HRMS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Cells, Biofluid) Lysis Lysis / Extraction Sample->Lysis AddReagent Add Derivatization Reagent (e.g., NEM) Lysis->AddReagent Incubation Incubation AddReagent->Incubation LC_Separation LC Separation Incubation->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for mass spectrometric analysis of thiols.

thiol_maleimide_reaction cluster_reaction Thiol-Maleimide Derivatization Thiol R-SH Thiol Product Thiol-Maleimide Adduct Thiol->Product + Maleimide Maleimide Reagent Maleimide->Product

Caption: Chemical reaction of a thiol with a maleimide-based derivatization reagent.

References

best practices for handling air-sensitive reagents like crotyl mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting tips, and frequently asked questions for handling air-sensitive reagents, with a specific focus on crotyl mercaptan. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes a reagent "air-sensitive"?

A1: An air-sensitive reagent reacts with components of the air, such as oxygen, water, carbon dioxide, or nitrogen.[1] This reaction can degrade the reagent, alter its reactivity, or create hazardous byproducts. Many organometallic compounds, low-valent metal complexes, and compounds with strong reducing or oxidizing properties fall into this category.

Q2: What are the specific hazards associated with this compound?

A2: this compound, like other mercaptans, is characterized by a strong, disagreeable odor.[2] It is a volatile organosulfur compound.[2] While not considered toxic in the low concentrations used for gas odorization, at high concentrations, mercaptans can cause headaches, nausea, dizziness, and irritation to the eyes and respiratory tract.[3] Most mercaptans are also highly flammable and can form explosive mixtures in the air.[3]

Q3: What are the primary techniques for handling air-sensitive reagents like this compound?

A3: The two most common methods for handling air-sensitive compounds are the use of a Schlenk line and a glovebox.[4] A Schlenk line allows for the manipulation of reagents under an inert atmosphere (typically argon or nitrogen) in specialized glassware.[1][5] A glovebox is a sealed container filled with an inert gas, providing a controlled environment for more complex manipulations.[6][7]

Q4: How should I store this compound?

A4: Air-sensitive reagents should be stored under an inert atmosphere to prevent degradation. Commercially available reagents often come in specialized packaging, such as Sure/Seal™ bottles, which have a resealable septum that allows for the removal of the reagent via syringe or cannula without exposing the bulk material to air.[8] If you need to store a previously opened container or a synthesized compound, it should be done in a tightly sealed vessel, such as a Schlenk flask, under a positive pressure of inert gas and ideally in a cool, dark place.

Q5: What are the initial signs that my this compound has been compromised by air exposure?

A5: The primary indicators of degradation would be a change in the physical appearance of the liquid, such as discoloration or the formation of a precipitate. A change in the expected reactivity or yield in a standard reaction can also be a strong indicator of reagent degradation. For thiols like this compound, oxidation can lead to the formation of disulfides.

Troubleshooting Guides

Issue 1: Inconsistent or low yields in reactions involving this compound.
Possible Cause Troubleshooting Step
Degraded Reagent Ensure the this compound has been properly stored under an inert atmosphere. If in doubt, try a fresh bottle or a newly purified batch.
Contaminated Solvent Solvents must be anhydrous and deoxygenated. Use a freshly distilled or commercially available anhydrous solvent. Degas the solvent using techniques like freeze-pump-thaw cycles or by bubbling a stream of inert gas through it.[5][6]
Improperly Dried Glassware Glassware must be rigorously dried to remove adsorbed water. Oven-drying overnight at >100°C is a common practice.[9] For highly sensitive reactions, flame-drying the glassware under vacuum is recommended.[5]
Leaks in the Reaction Setup Ensure all joints and septa are well-sealed. Use high-vacuum grease for ground glass joints and ensure septa are not punctured excessively. A slight positive pressure of inert gas should be maintained throughout the reaction, which can be monitored with an oil bubbler.[6]
Issue 2: Difficulty in transferring this compound without exposure to air.
Possible Cause Troubleshooting Step
Leaky Syringe Use a gas-tight syringe for transfers. Before drawing up the reagent, flush the syringe with inert gas multiple times.[8] Ensure the needle is securely attached.
Improper Cannula Transfer Technique When performing a cannula transfer, ensure the receiving flask is under a slightly lower pressure of inert gas than the sending flask to facilitate smooth transfer. Purge the cannula with inert gas before inserting it into the reagent.
Septum Puncture Issues Use a new, pliable rubber septum for each experiment. To minimize air entry, insert the needle through the septum while maintaining a positive flow of inert gas out of the vessel.

Experimental Protocols

Protocol 1: Transfer of this compound using a Syringe

This protocol is suitable for transferring small volumes (less than 50 mL) of this compound.[10]

Materials:

  • Gas-tight syringe with a Luer-lock tip

  • Long, flexible needle (18-21 gauge)

  • Schlenk flask or reaction vessel sealed with a rubber septum

  • Source of dry, inert gas (Argon or Nitrogen)

  • Oil bubbler

Procedure:

  • Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator or under a stream of inert gas.

  • Flush the Syringe: Assemble the syringe and needle. Draw inert gas into the syringe and expel it. Repeat this process at least 5-10 times to ensure the syringe is free of air and moisture.[8]

  • Prepare the Reagent Bottle: Ensure the this compound is in a bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle).

  • Pressurize the Reagent Bottle: Insert a needle connected to the inert gas line through the septum of the reagent bottle. This will create a slight positive pressure.

  • Withdraw the Reagent: Insert the flushed syringe needle through the septum into the reagent bottle. Submerge the needle tip below the liquid surface and slowly withdraw the desired volume of this compound. The positive pressure in the bottle will help fill the syringe.

  • Remove Air Bubbles: With the needle tip still submerged, invert the syringe and gently push out any gas bubbles.

  • Transfer to Reaction Vessel: Insert the syringe needle through the septum of the receiving reaction vessel, which should be under a positive pressure of inert gas. Inject the reagent.

  • Clean Up: Immediately and carefully clean the syringe and needle after use to prevent clogging.[8]

Protocol 2: General Schlenk Line Operation for a Reaction with this compound

Objective: To set up a reaction vessel under an inert atmosphere for a reaction involving this compound.

Materials:

  • Schlenk line with a dual manifold (vacuum and inert gas)

  • Schlenk flask

  • Vacuum pump

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • System Preparation: Ensure the Schlenk line is properly set up with a cold trap to protect the vacuum pump.[1] Purge the inert gas line for at least 20 minutes before use.[1]

  • Glassware Preparation: Attach the dry Schlenk flask to the Schlenk line via thick-walled tubing.

  • Evacuate-Refill Cycles:

    • Ensure the flask's stopcock is open to the manifold.

    • Open the manifold tap to the vacuum line to evacuate the flask.

    • Close the vacuum tap and slowly open the inert gas tap to backfill the flask with argon or nitrogen.

    • Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere inside the flask.[5]

  • Maintaining Inert Atmosphere: After the final refill, leave the flask under a slight positive pressure of inert gas, which can be monitored by the flow rate of bubbles in the exhaust bubbler (approximately one bubble per second).[1]

  • Reagent Addition: Air-sensitive reagents like this compound can now be added to the prepared flask using syringe or cannula transfer techniques as described previously.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation prep_glass Dry Glassware (Oven/Flame-Dry) setup_flask Assemble Reaction Apparatus prep_glass->setup_flask prep_reagents Prepare Anhydrous/ Degassed Solvents add_reagents Add Reagents via Syringe/Cannula prep_reagents->add_reagents prep_system Purge Schlenk Line with Inert Gas prep_system->setup_flask evac_refill Evacuate-Refill Cycles (x3) setup_flask->evac_refill evac_refill->add_reagents run_reaction Run Reaction under Positive Pressure add_reagents->run_reaction quench Quench Reaction (if necessary) run_reaction->quench extract Aqueous Workup/ Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify troubleshooting_logic start Low Reaction Yield? check_reagent Is the reagent fresh and properly stored? start->check_reagent Yes check_solvent Is the solvent anhydrous and degassed? check_reagent->check_solvent Yes replace_reagent Use a new batch of reagent. check_reagent->replace_reagent No check_glassware Was the glassware rigorously dried? check_solvent->check_glassware Yes purify_solvent Use freshly purified solvent. check_solvent->purify_solvent No check_leaks Are there leaks in the system? check_glassware->check_leaks Yes dry_glassware Re-dry glassware (flame-dry if needed). check_glassware->dry_glassware No seal_system Check all joints and septa. check_leaks->seal_system No success Problem Solved check_leaks->success Yes replace_reagent->start purify_solvent->start dry_glassware->start seal_system->start

References

Technical Support Center: Reducing the Environmental Footprint of Mercaptan Usage in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the environmental impact of mercaptan (thiol) usage in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental and health hazards associated with mercaptans?

A1: Mercaptans, or thiols, are organosulfur compounds known for their extremely unpleasant odors, detectable at very low concentrations (parts per billion range).[1][2] The primary hazards include:

  • Environmental Toxicity: Mercaptans can be toxic to aquatic life.[3] Uncontrolled releases can contribute to air and water pollution.

  • Human Health: Inhalation of high concentrations of mercaptans can cause a range of health effects, from headaches, dizziness, and nausea to more severe outcomes like respiratory paralysis and even death.[2] Methyl mercaptan, for example, inhibits mitochondrial respiration by interfering with cytochrome c oxidase, a critical enzyme in cellular energy production.[2][4] This disruption of the mitochondrial electron transport chain leads to a depletion of ATP, which is especially detrimental to organs with high metabolic rates like the brain and heart.[4] Prolonged exposure can lead to metabolic acidosis.[4] Direct contact with liquid mercaptans can cause skin and eye irritation.[2]

Q2: What are the regulatory requirements for disposing of mercaptan-containing laboratory waste in the U.S.?

A2: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories that generate hazardous waste are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), based on the amount of hazardous waste they produce per month.[1][6] Each category has specific requirements for storage, handling, and disposal.[1]

Most research labs fall into the SQG category.[7] Key requirements for SQGs include:

  • Obtaining an EPA identification number.[7]

  • Not accumulating more than 6,000 kilograms of hazardous waste on-site for more than 180 days.[7]

  • Using a hazardous waste manifest to track waste from the laboratory to a licensed disposal facility.[5]

  • Storing hazardous waste in containers that are in good condition, compatible with the waste, and kept closed except when adding or removing waste.[7]

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.[8]

Q3: Are there "greener" alternatives to traditional mercaptan-based reactions in bioconjugation and drug development?

A3: Yes, several greener alternatives to traditional thiol chemistry are emerging, particularly in the field of bioconjugation for drug development. These aim to improve the stability of the resulting conjugates and reduce the use of hazardous reagents.

  • Thiol-ene "Click" Chemistry: This reaction involves the addition of a thiol to an alkene (the "ene").[9] It is considered a "click" reaction because it is highly efficient, proceeds under mild conditions (often initiated by UV light), and produces minimal byproducts.[9] This method is increasingly used for peptide and protein modification, including glycosylation and lipidation.[9]

  • Maleimide Alternatives: While maleimide chemistry is a common method for thiol-specific bioconjugation, the resulting thioether bond can be unstable.[3][10] Newer reagents are being developed to form more stable linkages. These include:

    • Julia-Kocienski-like reagents (e.g., methylsulfonyl phenyloxadiazole): These react specifically with cysteine residues to form stable protein conjugates.[10]

    • 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os): These compounds offer a stable alternative to maleimides for cysteine labeling.[3]

    • Vinyl sulfones: These can specifically conjugate with free thiol groups under mildly acidic conditions, forming stable adducts.[11]

Troubleshooting Guides

Issue 1: Persistent Mercaptan Odor in the Laboratory

Symptoms: A strong, unpleasant "rotten cabbage" or "garlicky" smell lingers in the lab, even when mercaptan-containing reagents are stored in a fume hood.

Possible Causes:

  • Improper storage of mercaptan containers.

  • Contaminated lab equipment or surfaces.

  • Inefficient fume hood exhaust or odor control measures.

  • Small, undetected spills.

Solutions:

StepActionDetailed Instructions
1Improve Storage Practices Ensure all mercaptan-containing containers are tightly sealed. For highly volatile mercaptans, store containers within a secondary, sealed container containing activated charcoal to adsorb any fugitive emissions.
2Decontaminate Surfaces and Glassware Wipe down all potentially contaminated surfaces within the fume hood with a 10% bleach solution, followed by water.[12] Soak contaminated glassware in a bleach solution for several hours before washing.[12]
3Implement Odor Control Traps For reactions that may release mercaptan vapors, vent the reaction apparatus through a series of traps. A common setup involves an empty trap to prevent backflow, followed by a trap containing a bleach solution (5.25% sodium hypochlorite) to oxidize the mercaptans.[13] A final trap with a potassium hydroxide solution can be used to neutralize any acidic gases produced.[13]
4Verify Fume Hood Performance Ensure your fume hood is functioning correctly and has adequate airflow. If odors persist, contact your institution's EHS or facilities department to have the fume hood's performance evaluated.
Issue 2: Mercaptan Spill in the Fume Hood

Symptoms: A small to moderate amount of liquid mercaptan has been spilled inside a chemical fume hood.

Immediate Actions:

StepActionDetailed Instructions
1Alert Personnel and Isolate the Area Immediately alert others in the lab. Keep the fume hood sash as low as possible while still allowing access for cleanup.
2Don Appropriate Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical splash goggles. For larger spills, a face shield and respirator may be necessary.
3Contain and Absorb the Spill Cover the spill with an absorbent material such as vermiculite, sand, or a commercial spill absorbent.[12]
4Neutralize the Mercaptan Carefully and slowly add a 10% bleach solution to the absorbent material to oxidize the mercaptan.[12] Avoid adding bleach directly to concentrated mercaptan, as this can cause a violent reaction.[14]
5Collect and Dispose of Waste Once the reaction has subsided, collect the absorbent material using non-sparking tools and place it in a labeled, sealable plastic bag.[12] This bag should then be placed in a designated hazardous waste container.[12]
6Decontaminate the Spill Area Wipe the spill area with a 10% bleach solution, followed by water.[12]
Issue 3: Incomplete Thiol-ene Bioconjugation Reaction

Symptoms: Analysis of the reaction mixture (e.g., by HPLC or mass spectrometry) shows a low yield of the desired peptide-conjugate and a significant amount of unreacted starting materials.

Possible Causes:

  • Insufficient photoinitiation.

  • Presence of oxygen, which can quench the radical reaction.

  • Steric hindrance around the thiol or alkene.

  • Degradation of the photoinitiator.

Solutions:

StepActionDetailed Instructions
1Optimize Photoinitiation Ensure the UV lamp is at the correct wavelength and intensity for the chosen photoinitiator. Increase the irradiation time or the concentration of the photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).[9]
2Degas the Reaction Mixture Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction to remove dissolved oxygen.
3Modify the Linker If steric hindrance is suspected, consider using a longer, more flexible linker for either the thiol or the alkene to improve accessibility.
4Use Fresh Reagents Ensure the photoinitiator is fresh and has been stored correctly, as some can degrade over time, especially if exposed to light.
5Consider a Repair Mechanism For challenging thiol-ene reactions, especially with allylic or benzylic alkenes, the addition of triethylborane and catechol can help to "repair" the radical chain process and improve yields.[15]

Data Presentation

Table 1: Comparison of Laboratory-Scale Odor Control Methods for Mercaptans

MethodPrincipleEfficiencyAdvantagesDisadvantages
Bleach Scrubber OxidationHigh (>99%) for many mercaptans[16]Relatively low cost, effective for a broad range of sulfur compounds.Can generate chlorinated byproducts, requires handling of corrosive bleach solutions.
Activated Carbon AdsorptionVaries depending on the type of carbon and the specific mercaptan.Simple to set up, effective for a wide range of volatile organic compounds (VOCs).[17]Finite capacity, requires periodic replacement and disposal of saturated carbon.[17]
Ozone-Activated Carbon Oxidation and AdsorptionHighly effective for removing thiols from water.[18]Can achieve complete removal of some mercaptans.[18]Requires specialized equipment (ozone generator), potential for byproduct formation.

Experimental Protocols

Protocol 1: Laboratory-Scale Neutralization of Mercaptan Waste with Sodium Hypochlorite

This protocol is for the destruction of small quantities of mercaptans and sulfides in a laboratory setting.[14]

Materials:

  • 5.25% Sodium hypochlorite solution (commercial bleach)

  • Three-necked flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a fume hood, place a three-necked flask equipped with a stirrer, thermometer, and dropping funnel in an ice bath.

  • Add a 25% excess of 5.25% sodium hypochlorite solution to the flask. For example, for 0.1 mol of thiol, use 500 mL of bleach.[14]

  • Slowly add the mercaptan-containing waste dropwise to the stirred hypochlorite solution while maintaining the temperature between 10-20°C.[14] If the waste is a solid, it can be added in small portions or dissolved in a minimal amount of a non-oxidizable solvent like THF.

  • After the addition is complete, continue stirring for 2 hours at room temperature.

  • Test for the presence of unreacted hypochlorite by adding a few drops of the reaction mixture to a solution of potassium iodide in acidic water. The formation of a dark color indicates excess hypochlorite.

  • If necessary, quench the excess hypochlorite by adding sodium bisulfite solution until the iodine color disappears.

  • The neutralized solution can then be disposed of as aqueous waste according to your institution's guidelines.

Protocol 2: Photoinitiated Thiol-Ene Bioconjugation of a Peptide

This protocol provides a general procedure for the on-resin macrocyclization of a peptide containing both a cysteine and an alkene-modified lysine residue.[9]

Materials:

  • Resin-bound peptide with a cysteine and an alkene-modified lysine

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

  • Dimethylformamide (DMF)

  • UV lamp (365 nm)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Prepare a solution of DMPA in DMF (e.g., 0.1 M).

  • Add the DMPA solution to the resin suspension.

  • Irradiate the reaction mixture with a 365 nm UV lamp for 30-60 minutes at room temperature.[8]

  • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.

  • Once the reaction is complete, wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove the photoinitiator and any byproducts.

  • The cyclized peptide can then be cleaved from the resin using standard procedures.

Mandatory Visualizations

Mercaptan_Toxicity_Pathway cluster_cell Cell cluster_mito Mitochondrion Mercaptan Mercaptan (R-SH) CytC_Oxidase Cytochrome c Oxidase (Complex IV) Mercaptan->CytC_Oxidase Inhibition ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Leakage ATP_Synthase ATP Synthase CytC_Oxidase->ATP_Synthase Disrupted Proton Gradient ATP ATP ATP_Synthase->ATP Decreased Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK JNK Phosphorylation Oxidative_Stress->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Mercaptan-induced cytotoxicity signaling pathway.

Mercaptan_Spill_Cleanup start Spill Occurs in Fume Hood alert Alert Personnel & Isolate Area start->alert ppe Don Appropriate PPE alert->ppe contain Contain and Absorb Spill (e.g., with vermiculite) ppe->contain neutralize Neutralize with 10% Bleach Solution contain->neutralize collect Collect Waste neutralize->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Cleanup Complete decontaminate->end

Caption: Workflow for mercaptan spill cleanup in a fume hood.

Thiol_Ene_Workflow start Prepare Reactants: - Thiol-containing peptide - Alkene-containing molecule - Photoinitiator dissolve Dissolve in Solvent (e.g., DMF) start->dissolve degas Degas with Inert Gas dissolve->degas irradiate Irradiate with UV Light (e.g., 365 nm) degas->irradiate monitor Monitor Reaction (HPLC, MS) irradiate->monitor purify Purify Conjugate monitor->purify end Characterize Final Product purify->end

Caption: General workflow for a photoinitiated thiol-ene reaction.

References

overcoming challenges in the synthesis of thiols from alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiols from alcohols.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiols from alcohols, offering potential causes and solutions.

Issue 1: Low or No Yield of Thiol Product in Mitsunobu Reaction

Potential CauseRecommended Solution
Steric Hindrance: The alcohol substrate is too bulky (secondary or tertiary), hindering the SN2 attack.[1][2]- Increase reaction temperature and time.[1] - For tertiary alcohols, consider a modified Mitsunobu reaction using a benzoquinone derivative instead of an azodicarboxylate.[2] - Alternatively, convert the alcohol to a better leaving group (e.g., tosylate) first, then displace with a sulfur nucleophile.
Insufficiently Acidic Nucleophile: Thioacetic acid (pKa ~3.4) is generally suitable, but other thiols may not be acidic enough for protonation of the azodicarboxylate.[3][4]- Use thioacetic acid followed by hydrolysis of the resulting thioester.[5] - Consider using a more acidic thiol or a different synthetic route.
Incorrect Order of Reagent Addition: The order of addition can be critical for the formation of the betaine intermediate.[6]- The typical order is to dissolve the alcohol, triphenylphosphine, and thioacetic acid in an appropriate solvent (e.g., THF), cool to 0°C, and then slowly add the azodicarboxylate (DEAD or DIAD).[6]
Decomposition of Reagents: DEAD and DIAD are sensitive to moisture and can degrade over time.- Use freshly opened or properly stored reagents.

Troubleshooting Workflow for Low Yield in Mitsunobu Reaction

troubleshooting_mitsunobu start Low/No Thiol Yield check_sterics Is the alcohol sterically hindered (secondary or tertiary)? start->check_sterics increase_conditions Increase temperature and reaction time check_sterics->increase_conditions Yes check_pka Is the sulfur nucleophile sufficiently acidic (pKa < 13)? check_sterics->check_pka No modified_mitsunobu Consider modified Mitsunobu for tertiary alcohols increase_conditions->modified_mitsunobu end Improved Yield modified_mitsunobu->end use_thioacetic Use thioacetic acid followed by hydrolysis check_pka->use_thioacetic No check_reagents Are reagents (DEAD/DIAD) fresh and pure? check_pka->check_reagents Yes use_thioacetic->end use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No check_order Was the correct order of addition followed? check_reagents->check_order Yes use_fresh_reagents->end correct_order Follow standard protocol for reagent addition check_order->correct_order No check_order->end Yes correct_order->end

Troubleshooting workflow for low yield in Mitsunobu reaction.

Issue 2: Difficulty in Purifying Thiol from Lawesson's Reagent Byproducts

Potential CauseRecommended Solution
Co-elution of Byproducts: Phosphorus-containing byproducts from Lawesson's reagent often have similar polarities to the desired thiol, making chromatographic separation challenging.[7]- Attempt trituration with a solvent in which the thiol is soluble but the byproducts are not (e.g., diethyl ether).[7] - Consider using a different stationary phase for column chromatography, such as alumina.[7] - An alternative workup involves treating the reaction mixture with ethanol to decompose the byproducts into more polar species that are easier to separate.
Thermal Decomposition of Thiol: Attempting to purify the thiol by distillation can lead to decomposition, especially for less stable thiols.[7]- Avoid distillation if the thiol is known to be thermally labile. - If distillation is necessary, use a high vacuum and keep the temperature as low as possible.

Issue 3: Formation of Dehydration Side Products (Alkenes)

Potential CauseRecommended Solution
Reaction with Lawesson's Reagent: Tertiary and some secondary alcohols are prone to dehydration as a side reaction when using Lawesson's reagent, especially at higher temperatures.[8]- Run the reaction at a lower temperature (e.g., room temperature in DME) for a longer period.[8] - If dehydration persists, consider an alternative method such as the Mitsunobu reaction or conversion to a tosylate followed by displacement.
Acidic Conditions: Trace acidic impurities can promote elimination reactions.- Ensure all glassware is dry and reagents are free of acidic contaminants. - The reaction can be run in the presence of a non-nucleophilic base to neutralize any acid.

Frequently Asked Questions (FAQs)

Q1: My thiol product appears to be dimerizing into a disulfide. How can I prevent this?

A1: Thiols are susceptible to oxidation to disulfides, especially in the presence of air.[9] To minimize this:

  • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere of nitrogen or argon.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: Store the purified thiol under an inert atmosphere and at a low temperature.

  • Reducing Agents: During workup, a mild reducing agent can be added to cleave any disulfide that has formed.

Q2: Can I use the Mitsunobu reaction for tertiary alcohols?

A2: The standard Mitsunobu reaction is generally inefficient for tertiary alcohols due to steric hindrance.[1][2] However, modified procedures using benzoquinone derivatives as the oxidizing agent instead of azodicarboxylates have been successful in achieving the conversion of tertiary alcohols to thioethers with inversion of stereochemistry.[2]

Q3: What are the main byproducts of the Mitsunobu and Lawesson's reagent reactions, and how do I remove them?

A3:

  • Mitsunobu Reaction: The main byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., 1,2-diethyl hydrazinedicarboxylate).[8] TPPO can often be removed by crystallization or column chromatography. Using a polymer-supported triphenylphosphine can simplify purification as the phosphine oxide can be removed by filtration.

  • Lawesson's Reagent: The byproducts are phosphorus- and sulfur-containing compounds.[7] These can be difficult to remove by standard chromatography due to similar polarity to the product.[7] As mentioned in the troubleshooting guide, techniques like trituration, using a different stationary phase (alumina), or a chemical quench of the byproducts can be effective.[7]

Q4: Does the conversion of a chiral secondary alcohol to a thiol proceed with retention or inversion of stereochemistry?

A4:

  • Mitsunobu Reaction: This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter.[4]

  • Lawesson's Reagent: The mechanism is more complex, but for many secondary alcohols, the reaction proceeds with retention of configuration.

  • Via Tosylate: Activating the alcohol as a tosylate followed by SN2 displacement with a sulfur nucleophile results in an overall inversion of stereochemistry.

Quantitative Data Summary

The following tables provide a summary of representative yields for the conversion of various alcohols to thiols using different methods.

Table 1: Thiol Synthesis via Mitsunobu Reaction (Thioester Intermediate)

Alcohol SubstrateProductYield (%)Reference
(R)-(-)-2-OctanolS-(+)-2-Octanethiol acetate98US4466914A[6]
Benzyl AlcoholBenzyl thioacetate>95[5]
GeraniolGeranyl thioacetateGood[10]

Table 2: Thiol Synthesis using Lawesson's Reagent

Alcohol SubstrateProductYield (%)ConditionsReference
TriphenylmethanolTriphenylmethanethiolquantitativeDME, rt, 15 hNishio, 1993[8]
1-Phenylethanol1-Phenylethanethiol85Toluene, refluxNishio, 1993[8]
1,1-Diphenylethanol1,1-Diphenylethanethiol55Toluene, refluxNishio, 1993[8]
2-Adamantanol2-Adamantanethiol70Toluene, refluxNishio, 1993[8]

Experimental Protocols

Protocol 1: Synthesis of a Thiol from a Secondary Alcohol via the Mitsunobu Reaction

This protocol describes the synthesis of S-(+)-2-octanethiol from (R)-(-)-2-octanol via a thioacetate intermediate, adapted from US Patent 4,466,914.[6]

Step 1: Formation of S-(+)-2-Octanethiol Acetate

  • To a solution of (R)-(-)-2-octanol (1 eq.) and triphenylphosphine (1.5 eq.) in dry THF, add thioacetic acid (1.1 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane-methylene chloride, 1:1) to yield S-(+)-2-octanethiol acetate.

Step 2: Hydrolysis to S-(+)-2-Octanethiol

  • Dissolve the S-(+)-2-octanethiol acetate (1 eq.) in anhydrous diethyl ether.

  • Add this solution dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (4 eq.) in anhydrous ether under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water, followed by 15% NaOH solution, and then water again.

  • Filter the resulting solids and wash with ether.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to give the crude thiol.

  • Purify by distillation under reduced pressure to obtain pure S-(+)-2-octanethiol.

Protocol 2: Direct Conversion of an Alcohol to a Thiol using Lawesson's Reagent

This protocol is a general procedure adapted from Nishio, 1993.[8]

  • Dissolve the alcohol (1 eq.) and Lawesson's reagent (0.5 - 1 eq.) in toluene or DME in a round-bottom flask equipped with a reflux condenser.

  • Flush the flask with an inert gas (argon or nitrogen).

  • Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DME).

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: benzene-hexane mixtures) to isolate the corresponding thiol.

Protocol 3: Conversion of an Alcohol to a Thiol using PPh₃/DDQ (Conceptual Outline)

While a direct conversion to a thiol using PPh₃/DDQ is less common than for other functional groups, the system can be adapted. The principle involves the activation of the alcohol by the PPh₃/DDQ adduct, followed by nucleophilic attack by a sulfur source.

  • To a solution of triphenylphosphine (PPh₃) (1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) at room temperature, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 eq.) and stir to form the adduct.

  • Add the alcohol (1 eq.) to the mixture.

  • Introduce a suitable sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to isolate the desired thiol.

Visualizations

Logical Workflow for Method Selection in Alcohol to Thiol Synthesis

method_selection start Starting Alcohol alcohol_type What is the nature of the alcohol? start->alcohol_type primary Primary Alcohol alcohol_type->primary Primary secondary Secondary Alcohol alcohol_type->secondary Secondary tertiary Tertiary Alcohol alcohol_type->tertiary Tertiary mitsunobu Mitsunobu Reaction primary->mitsunobu lawesson Lawesson's Reagent primary->lawesson secondary->mitsunobu secondary->lawesson tosylate Tosylation then Displacement secondary->tosylate tertiary->lawesson Dehydration risk modified_mitsunobu Modified Mitsunobu tertiary->modified_mitsunobu inversion Inversion of Stereochemistry mitsunobu->inversion retention Retention of Stereochemistry lawesson->retention tosylate->inversion modified_mitsunobu->inversion

Decision tree for selecting a synthetic method.

References

improving the stability of flavor compounds like furfuryl mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Furfuryl Mercaptan

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the volatile flavor compound, furfuryl mercaptan.

Frequently Asked Questions (FAQs)

Q1: My furfuryl mercaptan solution is rapidly losing its characteristic coffee-like aroma. What is the likely cause?

A1: Furfuryl mercaptan is highly unstable and prone to degradation, primarily through oxidation. The most common degradation pathway is its oxidation to difurfuryl disulfide, a compound with a much weaker aroma.[1][2] This process is accelerated by the presence of oxygen, heat, light, and transition metals like iron.[3][4][5]

Q2: I'm observing a color change in my product containing furfuryl mercaptan, especially when using protein-based stabilizers. Why is this happening?

A2: This is likely due to the Maillard reaction.[6] Flavor compounds with carbonyl groups can react with the amino groups of proteins, leading to browning and a loss of the desired flavor.[6] Whey protein isolate has been noted to be particularly susceptible to this reaction.[6] If your formulation involves proteins, consider using alternative encapsulating materials like gum arabic or modified starch, which do not typically cause non-enzymatic browning.[6]

Q3: Can the pH of my aqueous solution affect the stability of furfuryl mercaptan?

A3: Yes, pH can play a role in the stability of flavor compounds. For some related compounds, like furaneol, stability is pH-dependent, with optimal stability observed at a pH of around 4.[3] While specific data for furfuryl mercaptan's optimal pH is less defined in the provided results, it is a factor to consider and control in your experiments.

Q4: What is the primary mechanism of furfuryl mercaptan degradation in aqueous systems?

A4: In aqueous solutions, a key degradation pathway is through Fenton-type reactions.[1][2][7] These reactions involve hydrogen peroxide and iron, which generate highly reactive hydroxyl radicals.[3][7] These radicals readily react with furfuryl mercaptan, leading to its degradation.[1][2] Studies have shown that in the presence of reagents for the Fenton reaction, up to 90% of furfuryl mercaptan can be lost within an hour at 37°C.[1][2][7]

Troubleshooting Guides

Issue 1: Poor Retention of Furfuryl Mercaptan After Encapsulation by Spray-Drying
  • Symptom: Low yield of encapsulated furfuryl mercaptan and a strong aroma in the spray-dryer exhaust.

  • Possible Causes & Solutions:

    • High Volatility: Furfuryl mercaptan is a volatile compound, and significant losses can occur during the high-temperature spray-drying process.[4][5][8]

      • Solution: Optimize the spray-drying parameters. Lowering the inlet temperature can reduce evaporative losses. However, the temperature must be high enough to ensure proper drying.

    • Inadequate Wall Material: The choice of encapsulating agent is crucial for retaining volatile compounds.[9]

      • Solution: Employ wall materials known for good retention of flavor compounds, such as gum arabic or modified starches.[6] Maltodextrins are also commonly used but may have lower retention, so they are often used in combination with other polysaccharides.[9]

    • Emulsion Instability: If the initial emulsion of furfuryl mercaptan and the carrier material is not stable, the flavor compound will not be effectively entrapped within the microcapsules.

      • Solution: Ensure proper homogenization of the emulsion before spray-drying. The use of an effective emulsifier can also improve stability.

Issue 2: Instability of Encapsulated Furfuryl Mercaptan During Storage
  • Symptom: The encapsulated product loses its characteristic aroma over time.

  • Possible Causes & Solutions:

    • Oxidation: The porous structure of some microcapsules may still allow oxygen to penetrate and degrade the furfuryl mercaptan.

      • Solution 1: Incorporate antioxidants into your formulation. Ascorbic acid and its isomers have been studied for their ability to mitigate oxidative degradation.[3]

      • Solution 2: Store the encapsulated product in an oxygen-free environment, such as under a nitrogen or argon atmosphere. Packaging with high oxygen barrier properties is also recommended.

    • Presence of Pro-oxidants: Trace amounts of transition metals, like iron, in your ingredients can catalyze oxidation.[3]

      • Solution: Use high-purity ingredients. If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA to your formulation, though its use is subject to regulatory considerations.[1][7]

Quantitative Data on Furfuryl Mercaptan Stability

The following table summarizes the degradation of furfuryl mercaptan under various conditions, based on published research.

ConditionTemperatureDurationDegradation (%)Reference
Aqueous solution22°C24 hours12%[1]
Aqueous solution with Fe(III)22°C8 days<40%[1]
Aqueous solution with H₂O₂22°C8 days<40%[1]
Fenton-type reaction (H₂O₂, Fe(III), Ascorbic Acid)37°C1 hour~90%[1][2][7]

Experimental Protocols

Protocol 1: Microencapsulation of Furfuryl Mercaptan using Spray-Drying

This protocol provides a general methodology for the microencapsulation of furfuryl mercaptan. Optimization will be required based on your specific equipment and materials.

Materials:

  • Furfuryl mercaptan

  • Wall material (e.g., gum arabic, modified starch)

  • Distilled water

  • High-speed homogenizer

  • Spray-dryer

Procedure:

  • Prepare the Wall Material Solution: Dissolve the chosen wall material (e.g., 20-40% w/v) in distilled water with continuous stirring until fully hydrated.

  • Create the Emulsion:

    • Add furfuryl mercaptan to the wall material solution. The core-to-wall material ratio can range from 1:4 to 1:10, depending on the desired loading.

    • Homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion.

  • Spray-Drying:

    • Feed the emulsion into the spray-dryer.

    • Typical operating conditions (starting points for optimization):

      • Inlet temperature: 160-180°C

      • Outlet temperature: 80-100°C

      • Feed flow rate: Adjusted to maintain the desired outlet temperature.

  • Collection and Storage:

    • Collect the powdered microcapsules from the cyclone collector.

    • Store the powder in an airtight, light-resistant container, preferably under an inert atmosphere, at refrigerated or frozen temperatures to maximize stability.

Visualizations

FM Furfuryl Mercaptan (Aroma Active) Oxidation Oxidation FM->Oxidation Susceptible to O2 Oxygen (O₂) O2->Oxidation Initiator Heat Heat Heat->Oxidation Accelerator Light Light Light->Oxidation Accelerator Metals Transition Metals (e.g., Fe²⁺/Fe³⁺) Metals->Oxidation Catalyst DD Difurfuryl Disulfide (Low Aroma) Oxidation->DD Results in

Caption: Degradation pathway of furfuryl mercaptan.

start Start: Poor Flavor Stability check_encapsulation Is the compound encapsulated? start->check_encapsulation encapsulate Encapsulate with gum arabic or modified starch check_encapsulation->encapsulate No check_storage Check Storage Conditions check_encapsulation->check_storage Yes encapsulate->check_storage improve_storage Store under inert gas (N₂ or Ar) in dark, cool place check_storage->improve_storage No (exposed to O₂, light, heat) check_antioxidants Are antioxidants present? check_storage->check_antioxidants Yes (optimal conditions) improve_storage->check_antioxidants add_antioxidants Add antioxidants (e.g., ascorbic acid) check_antioxidants->add_antioxidants No end Stability Improved check_antioxidants->end Yes add_antioxidants->end

Caption: Troubleshooting workflow for flavor stability.

References

Validation & Comparative

Comparative Reactivity Analysis: Crotyl Mercaptan vs. Allyl Mercaptan in Thiol-Ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of crotyl mercaptan and allyl mercaptan, with a focus on their participation in the widely utilized thiol-ene click reaction. Understanding the nuanced differences in reactivity between these two structurally similar thiols is crucial for optimizing reaction conditions, predicting outcomes in complex molecular environments, and designing novel therapeutics and materials. This document summarizes theoretical and extrapolated experimental data to offer a clear comparison, provides detailed experimental protocols for direct reactivity assessment, and visualizes the underlying reaction mechanism.

Executive Summary

Allyl mercaptan and this compound are both valuable building blocks in organic synthesis, particularly in the formation of thioethers via the thiol-ene reaction. The primary structural difference is the presence of an additional methyl group in the crotyl (but-2-ene-1-thiol) structure compared to the allyl (prop-2-ene-1-thiol) structure. This substitution pattern directly influences the electronic and steric properties of the alkene moiety, which in turn affects the kinetics of the thiol-ene reaction.

Based on computational studies and established principles of chemical reactivity, allyl mercaptan is generally expected to exhibit a higher reaction rate in radical-mediated thiol-ene reactions compared to this compound . This is primarily attributed to the lower steric hindrance of the terminal double bond in allyl mercaptan, which allows for more facile attack by the thiyl radical.

Data Presentation: A Comparative Overview

ParameterAllyl System (Propene model)Crotyl System (Methyl Crotonate model)Inferred Reactivity Difference
Propagation Activation Energy (ΔG‡) LowerHigherAllyl mercaptan is predicted to have a lower activation barrier for the initial radical addition step, leading to a faster reaction rate.
Chain-Transfer Activation Energy (ΔG‡) SimilarSimilarThe hydrogen abstraction step is less sensitive to the substitution on the alkene, suggesting this step will have a comparable rate for both systems.
Overall Predicted Reaction Rate FasterSlowerThe higher propagation barrier for the crotyl system suggests a slower overall reaction rate compared to the allyl system.

Note: The data presented is based on computational models of related systems and serves as a predictive framework. Experimental verification is recommended.

Theoretical Basis for Reactivity Difference

The difference in reactivity between allyl mercaptan and this compound in the context of the thiol-ene reaction can be attributed to two primary factors:

  • Steric Hindrance: The methyl group in the crotyl structure introduces steric bulk near the double bond. In the propagation step of the radical thiol-ene reaction, the thiyl radical adds across the double bond. The increased steric hindrance in the crotyl system raises the energy of the transition state for this addition, thereby increasing the activation energy and slowing the reaction rate compared to the less hindered allyl system.

  • Electronic Effects: The methyl group in the crotyl system is weakly electron-donating. This can slightly increase the electron density of the double bond. While electron-rich alkenes can be more reactive in some thiol-ene reactions, the steric effect is generally considered to be the dominant factor in this comparison.

Experimental Protocols

To facilitate the direct comparison of the reactivity of this compound and allyl mercaptan, the following detailed experimental protocols are provided. These methods are designed to monitor the reaction kinetics in real-time.

In-situ NMR Spectroscopy for Kinetic Analysis

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

Materials and Equipment:

  • NMR spectrometer with the capability for in-situ UV irradiation

  • NMR tubes suitable for UV irradiation (e.g., quartz)

  • This compound

  • Allyl mercaptan

  • A suitable alkene partner (e.g., N-vinylpyrrolidone or an acrylate)

  • A suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • UV LED light source with a fixed wavelength (e.g., 365 nm)

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution containing a known concentration of the thiol (either this compound or allyl mercaptan), the alkene partner (in equimolar amounts or with a slight excess of one reactant depending on the desired kinetics), and the photoinitiator (typically 1-5 mol%). The total volume should be appropriate for the NMR spectrometer (e.g., 0.6 mL).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the reaction mixture before irradiation.

  • Reaction Initiation and Monitoring: Insert the NMR tube into the spectrometer equipped with the in-situ UV irradiation setup. Begin UV irradiation to initiate the reaction.[1][2][3]

  • Time-Resolved Spectra: Acquire a series of ¹H NMR spectra at regular time intervals during the irradiation. The disappearance of the characteristic vinyl proton signals of the alkene and the thiol proton signal, along with the appearance of new signals corresponding to the thioether product, can be integrated to determine the concentration of each species over time.[4]

  • Data Analysis: Plot the concentration of the reactants versus time to determine the reaction order and calculate the rate constants for each reaction.

Real-Time FTIR Spectroscopy for Kinetic Analysis

This technique is particularly useful for monitoring the disappearance of the thiol S-H bond.

Materials and Equipment:

  • FTIR spectrometer with a real-time monitoring setup

  • IR-transparent sample cell (e.g., BaF₂ or CaF₂ plates)

  • This compound

  • Allyl mercaptan

  • A suitable alkene partner

  • A suitable photoinitiator

  • UV light source

Procedure:

  • Sample Preparation: Prepare a thin film of the reaction mixture (thiol, alkene, and photoinitiator) between two IR-transparent plates.

  • Initial Spectrum: Record an initial FTIR spectrum of the mixture before UV exposure.

  • Reaction Initiation and Monitoring: Place the sample cell in the FTIR spectrometer and expose it to a UV light source to initiate the reaction.

  • Time-Resolved Spectra: Continuously collect FTIR spectra at short intervals. The reaction progress can be monitored by observing the decrease in the intensity of the S-H stretching band (around 2550-2600 cm⁻¹) and the C=C stretching band of the alkene.[5][6]

  • Data Analysis: The conversion of the thiol can be calculated from the change in the peak area of the S-H band over time. Plotting conversion versus time allows for the determination of the reaction rate.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the comparative reactivity analysis of crotyl and allyl mercaptan.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer I Photoinitiator (I) I_rad Radical (I•) I->I_rad hv Thiyl_rad Thiyl Radical (RS•) I_rad->Thiyl_rad + R-SH - IH Thiol R-SH C_rad Carbon-centered Radical Thiyl_rad->C_rad + Alkene Alkene Alkene Thioether Thioether Product C_rad->Thioether + R-SH - RS• New_Thiyl_rad Thiyl Radical (RS•) New_Thiyl_rad->Alkene Re-enters Propagation Experimental_Workflow cluster_prep Sample Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Mix Thiol, Alkene, & Photoinitiator Initiate Initiate with UV Light Reactants->Initiate Monitor Monitor via in-situ NMR or Real-Time FTIR Initiate->Monitor Kinetics Determine Concentrations vs. Time Monitor->Kinetics Rate Calculate Rate Constants Kinetics->Rate

References

validation of analytical methodologies for crotyl mercaptan quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of crotyl mercaptan (2-butene-1-thiol), a volatile sulfur compound. The selection of an appropriate analytical technique is critical for ensuring product quality, safety, and efficacy in various research and development stages. This document outlines the performance of three primary analytical techniques: Gas Chromatography (GC) with sulfur-selective detectors, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection. Experimental data, detailed protocols, and workflow diagrams are presented to aid in the selection of the most suitable method for your specific application.

Comparison of Analytical Methodologies

The following tables summarize the quantitative performance of different analytical techniques for the quantification of this compound and other structurally similar short-chain thiols. Data for this compound is prioritized, but in its absence, data for analogous compounds are provided to indicate expected performance.

Table 1: Gas Chromatography (GC) with Sulfur-Selective Detectors

ParameterSulfur Chemiluminescence Detector (SCD)Flame Photometric Detector (FPD)Pulsed Flame Photometric Detector (PFPD)
Limit of Detection (LOD) ~10 ppb for sulfur compounds[1]50 ppb for methyl mercaptan[2]0.076 pg/sec for hydrogen sulfide
Limit of Quantification (LOQ) < 4 ppb for total sulfur[3]Not explicitly foundNot explicitly found
Linearity Range 15 to 200 ppb (R² > 0.998) for various sulfur compounds[1]Up to 20 ppb (v/v) for various sulfur compounds[4]Not explicitly found
Precision (%RSD) 0.87% to 12.54% for various sulfur compounds[1]Not explicitly foundNot explicitly found
Selectivity High for sulfur compounds[3][5]Good for sulfur and phosphorus compoundsHigh for sulfur compounds[6]
Key Advantages High sensitivity and specificity, equimolar response to sulfur compounds.[5][7]Robust and widely available.Reduced quenching effect from co-eluting hydrocarbons compared to FPD.[6]
Key Disadvantages Higher initial instrument cost.Susceptible to quenching from hydrocarbons, which can affect sensitivity.[6]More complex and costly than FPD.

Table 2: UV-Vis Spectrophotometry (Ellman's Assay)

ParameterPerformance Data
Limit of Detection (LOD) 0.41 µmol l–1 for general thiols[8]
Limit of Quantification (LOQ) 0.6 nmol mL⁻¹ for protein sulfhydryls
Linearity Range 0 to 41 µmol l–1 for various thiols[8]
Precision (%RSD) 6% for a 16 µmol l–1 solution of L-cysteine methyl ester[8]
Selectivity Reacts with any free sulfhydryl group, not specific to this compound.
Key Advantages Simple, rapid, and cost-effective method for total thiol quantification.[9]
Key Disadvantages Lack of specificity; any free thiol will react. Potential for interference from other compounds that absorb at 412 nm.

Table 3: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED)

ParameterPerformance Data
Limit of Detection (LOD) Can reach pM levels for electroactive compounds.[10] 83 pM for glutathione.[11]
Limit of Quantification (LOQ) Not explicitly found for this compound.
Linearity Range Can span over six orders of magnitude.[10] 5.0 x 10⁻¹⁰ to 2.2 x 10⁻⁸ M for glutathione.[11]
Precision (%RSD) 2 to 5% for some compounds.[10]
Selectivity High, as it depends on both chromatographic separation and electrochemical properties.
Key Advantages High sensitivity and selectivity for electroactive analytes.[10] Can separate and quantify different thiols in a mixture.
Key Disadvantages Requires the analyte to be electroactive. The complexity of the instrumentation and method development.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This method is highly sensitive and selective for the quantification of volatile sulfur compounds, including this compound.

Instrumentation:

  • Gas Chromatograph (e.g., Agilent 8890 GC)

  • Sulfur Chemiluminescence Detector (e.g., Agilent 8355 SCD)

  • Capillary Column (e.g., Agilent J&W DB-Sulfur SCD)

  • Gas-tight syringe or automated gas sampling valve

Procedure:

  • Sample Preparation: Gaseous samples can be directly injected. Liquid samples containing this compound should be prepared by headspace extraction or liquid-liquid extraction into a volatile solvent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (liquid) or 1 mL (gas).

  • SCD Conditions:

    • Burner Temperature: 800 °C

    • Ozone Flow: 40 mL/min

    • Hydrogen Flow: 80 mL/min

    • Air Flow: 10 mL/min

  • Calibration: Prepare a series of calibration standards of this compound in a suitable matrix. Analyze the standards under the same conditions as the samples and construct a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the sample and identify the this compound peak based on its retention time. Quantify the concentration using the calibration curve.

UV-Vis Spectrophotometry: Ellman's Assay

This colorimetric assay is a simple and rapid method for the determination of total free thiol content.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Cuvettes or 96-well microplate reader

Reagents:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • Ellman's Reagent Solution: 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) dissolved in 1 mL of Reaction Buffer.[12]

  • This compound Standard Solution: A known concentration of this compound in a suitable solvent (e.g., ethanol), further diluted in the Reaction Buffer.

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard solution in the Reaction Buffer.

  • Sample Preparation: Dissolve the sample containing this compound in the Reaction Buffer.

  • Reaction:

    • To 250 µL of each standard and sample solution in a microplate well or cuvette, add 50 µL of the Ellman's Reagent Solution.[12]

    • Prepare a blank by adding 50 µL of Ellman's Reagent Solution to 250 µL of the Reaction Buffer.

  • Incubation: Mix and incubate the solutions at room temperature for 15 minutes.[12]

  • Measurement: Measure the absorbance of the solutions at 412 nm against the blank.[12]

  • Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the standard curve.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

This method offers high sensitivity and selectivity for the analysis of electroactive compounds like thiols.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrochemical Detector with a suitable working electrode (e.g., glassy carbon or gold)

  • Reversed-phase C18 column

Mobile Phase:

  • A mixture of phosphate buffer (e.g., 50 mM, pH 3.0) and an organic modifier like acetonitrile or methanol. The exact composition should be optimized for the separation.

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter.

  • HPLC-ED Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Electrochemical Detector Potential: The optimal potential should be determined by constructing a hydrodynamic voltammogram for this compound. A potential in the range of +0.8 to +1.2 V vs. Ag/AgCl is typically a good starting point for thiol oxidation.

  • Calibration: Prepare a series of this compound standards in the mobile phase. Inject each standard and create a calibration curve by plotting the peak area versus the concentration.

  • Quantification: Inject the prepared sample. Identify the this compound peak by its retention time and quantify its concentration using the calibration curve.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the described analytical methodologies.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing Sample Sample Extraction Headspace or Liquid-Liquid Extraction Sample->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Sulfur Chemiluminescence Detection (SCD) Separation->Detection Data Data Acquisition Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification

GC-SCD Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis Sample Sample in Buffer Add_DTNB Add Ellman's Reagent (DTNB) Sample->Add_DTNB Standards Standards in Buffer Standards->Add_DTNB Incubate Incubate at Room Temp Add_DTNB->Incubate Measure_Abs Measure Absorbance at 412 nm Incubate->Measure_Abs Quantify Quantify via Standard Curve Measure_Abs->Quantify

UV-Vis Spectrophotometry (Ellman's Assay) Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ED Analysis cluster_data Data Processing Sample Sample Dissolve_Filter Dissolve in Mobile Phase & Filter Sample->Dissolve_Filter Injection Inject into HPLC Dissolve_Filter->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Electrochemical Detection (ED) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Quantification Quantification (Calibration Curve) Data_Acq->Quantification

HPLC-ED Experimental Workflow

References

A Comparative Analysis of Crotyl Mercaptan and Other Key Thiols in Food Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of volatile sulfur compounds is paramount. Among these, thiols, or mercaptans, are significant contributors to the aroma profiles of a vast array of food products. This guide provides an objective comparison of crotyl mercaptan (2-butene-1-thiol) with other notable thiols in food chemistry, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Volatile thiols are a class of organic sulfur compounds renowned for their potent aromas and extremely low odor detection thresholds, often in the parts per billion or even trillion range.[1] They can be found in a wide variety of foods and beverages, including coffee, wine, beer, fruits, and roasted nuts and seeds.[2] While some thiols contribute desirable notes, others can be responsible for off-flavors. This guide focuses on this compound, a thiol identified in roasted sesame seeds, and compares it with other well-characterized thiols that are critical to food flavor.[3][4]

Quantitative Comparison of Key Food Thiols

The impact of a thiol on a food's aroma is largely determined by its concentration and its odor activity value (OAV), which is the ratio of its concentration to its odor detection threshold. The following table summarizes these key quantitative parameters for this compound and other significant thiols in food chemistry.

ThiolStructureOdor Descriptor(s)Odor Threshold (in water, unless specified)Typical Food OccurrenceConcentration Range
This compound (2-Butene-1-thiol) C4H8SSkunky, garlic-likeNot precisely determined, but expected to be lowRoasted sesame seedsNot extensively quantified
3-Methyl-2-butene-1-thiol (Prenyl mercaptan) C5H10SSkunky, foxy, weedy0.0002 µg/L[5]Beer (lightstruck flavor), coffee, cannabisng/L to µg/L range
Methanethiol (Methyl mercaptan) CH4SRotten cabbage, putrid2.2 µg/L (in 46% ethanol-water)[2]Cheese, nuts, fermented grains, asparagus65 - 205 µg/kg in fermented grains[2]
2-Furfurylthiol C5H6OSRoasted coffee, smoky0.1 µg/L (in 46% ethanol-water)[2]Coffee, roasted sesame seeds, baked goods0.5 - 3.0 µg/kg in fermented grains[2]
3-Mercaptohexan-1-ol (3MH) C6H14OSGrapefruit, passion fruit60 ng/L[1]Wine (especially Sauvignon Blanc)ng/L range
4-Mercapto-4-methylpentan-2-one (4MMP) C6H12OSBoxwood, blackcurrant0.8 ng/L[1]Wine, beerng/L range
1-p-Menthene-8-thiol C10H18SGrapefruit0.000034 ng/L (in air)[6][7]Grapefruit juiceExtremely low (ng/L)

Formation Pathways of Thiols in Food

The formation of many potent thiols, particularly in cooked or roasted foods, is intricately linked to the Maillard reaction and the subsequent Strecker degradation of sulfur-containing amino acids like cysteine and methionine.

The diagram below illustrates the general pathway for the formation of thiols during the thermal processing of food.

G General Formation Pathway of Thiols in Roasted Foods cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation Reducing Sugars Reducing Sugars Amadori/Heyns Products Amadori/Heyns Products Reducing Sugars->Amadori/Heyns Products Condensation Amino Acids Amino Acids Amino Acids->Amadori/Heyns Products Dicarbonyls Dicarbonyls Amadori/Heyns Products->Dicarbonyls Degradation Strecker Aldehydes Strecker Aldehydes Dicarbonyls->Strecker Aldehydes Reaction with Hydrogen Sulfide Hydrogen Sulfide Dicarbonyls->Hydrogen Sulfide Reaction with Potent Thiols Potent Thiols Dicarbonyls->Potent Thiols Reaction with H2S & other intermediates Sulfur Amino Acids Sulfur Amino Acids Sulfur Amino Acids->Strecker Aldehydes Sulfur Amino Acids->Hydrogen Sulfide Hydrogen Sulfide->Potent Thiols

Caption: General pathway of thiol formation in roasted foods.

Experimental Protocols for Thiol Analysis

The analysis of volatile thiols in food is challenging due to their low concentrations, high reactivity, and the complexity of food matrices.[1] A common and effective method involves derivatization followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Analysis of Volatile Thiols in Roasted Seeds by GC-MS

This protocol is a generalized procedure based on methodologies for analyzing thiols in complex food matrices.

  • Sample Preparation and Extraction:

    • Homogenize 5-10 g of roasted seeds into a fine powder.

    • Weigh the homogenized sample into a headspace vial.

    • Add a known amount of an internal standard (e.g., a deuterated thiol) for quantification.

    • For solid-phase microextraction (SPME), expose a suitable fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.[8]

  • Derivatization (Optional but Recommended for Stability and Sensitivity):

    • For liquid extraction, after extracting the volatiles with a solvent, a derivatizing agent such as 4,4'-dithiodipyridine (DTDP) can be used to create more stable and detectable thiol derivatives.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: Thermally desorb the SPME fiber in the GC inlet or inject the derivatized liquid extract.

    • Separation: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent). The oven temperature program should be optimized to separate the target thiols from other volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to around 240°C.

    • Detection: A mass spectrometer is used as the detector, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

The following diagram illustrates a typical workflow for the analysis of thiols in a food matrix.

G Experimental Workflow for Thiol Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Food Matrix Extraction Extraction Homogenization->Extraction Addition of Internal Standard Derivatization Derivatization Extraction->Derivatization e.g., SPME or Solvent Extraction GC-MS/LC-MS GC-MS/LC-MS Derivatization->GC-MS/LC-MS (Optional) Data Analysis Data Analysis GC-MS/LC-MS->Data Analysis Separation & Detection Quantification Quantification Data Analysis->Quantification Identification

Caption: Typical workflow for the analysis of thiols in food.

References

a comparative investigation of different synthetic routes to crotyl mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to crotyl mercaptan (2-butene-1-thiol), a valuable intermediate in organic synthesis. The performance of four primary methods is objectively compared, supported by representative experimental data and detailed methodologies.

Executive Summary

The synthesis of this compound can be effectively achieved through several pathways, primarily starting from either crotyl alcohol or a crotyl halide (chloride or bromide). The choice of synthetic route often depends on factors such as starting material availability, desired yield and purity, reaction conditions, and safety considerations. This guide explores four common methods:

  • Reaction of Crotyl Halide with Sodium Hydrosulfide (NaSH): A direct and common method for thiol synthesis.

  • Reaction of Crotyl Halide with Thiourea: Involves the formation of a stable isothiouronium salt intermediate, which is then hydrolyzed.

  • Catalytic Reaction of Crotyl Alcohol with Hydrogen Sulfide (H₂S): A method that avoids the use of halogenated intermediates.

  • Reaction of Crotyl Halide with Thioacetic Acid: Proceeds via a thioester intermediate which is subsequently hydrolyzed.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound. The data presented are representative values based on general methodologies for thiol synthesis, as specific comparative studies on this compound are not extensively available in the literature.

ParameterRoute 1: NaSHRoute 2: ThioureaRoute 3: H₂S & AlcoholRoute 4: Thioacetic Acid
Starting Material Crotyl Chloride/BromideCrotyl Chloride/BromideCrotyl AlcoholCrotyl Chloride/Bromide
Typical Yield 60-80%70-90%50-70%75-95%
Purity (before dist.) ModerateHighModerate to HighHigh
Reaction Time 2-6 hours4-8 hours (two steps)1-4 hours3-6 hours (two steps)
Reaction Temperature 25-60°C80-100°C (step 1), 80-100°C (step 2)300-400°C25-80°C (step 1), 25-50°C (step 2)
Key Reagents Sodium HydrosulfideThiourea, NaOH/KOHHydrogen Sulfide, Catalyst (e.g., Thoria, Alumina)Thioacetic Acid, Base (e.g., NaOH)
Key Advantages One-step reaction, readily available reagent.High purity of the final product, stable intermediate.Avoids halogenated compounds.High yields, good for sensitive substrates.
Key Disadvantages Potential for disulfide formation, handling of odorous NaSH.Two-step process, longer reaction time.Requires high temperatures and specialized equipment, handling of toxic H₂S gas.Two-step process, use of corrosive thioacetic acid.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Synthesis from Crotyl Halide and Sodium Hydrosulfide

Principle: This method involves the nucleophilic substitution of a halide by the hydrosulfide anion.

Experimental Protocol:

  • A solution of sodium hydrosulfide (NaSH) (1.1 equivalents) in ethanol is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • The solution is stirred under a nitrogen atmosphere.

  • Crotyl chloride or crotyl bromide (1.0 equivalent) is added dropwise to the NaSH solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to 50-60°C and stirred for 2-4 hours.

  • The reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude this compound is purified by distillation (boiling point: 101-103°C).[1]

Route 2: Synthesis from Crotyl Halide and Thiourea

Principle: This two-step process involves the formation of a stable S-crotyl isothiouronium salt, followed by alkaline hydrolysis to yield the mercaptan.

Experimental Protocol:

  • Step 1: Formation of S-crotyl isothiouronium salt

    • A mixture of crotyl bromide (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol is refluxed for 2-3 hours.

    • The reaction mixture is then cooled, and the solvent is removed under reduced pressure to yield the crude isothiouronium salt.

  • Step 2: Hydrolysis of the isothiouronium salt

    • The crude salt is dissolved in a 10% aqueous sodium hydroxide solution.

    • The mixture is refluxed for 2-3 hours.

    • After cooling, the mixture is acidified with dilute hydrochloric acid.

    • The product is extracted with diethyl ether.

    • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed by rotary evaporation, and the product is purified by fractional distillation.

Route 3: Catalytic Synthesis from Crotyl Alcohol and Hydrogen Sulfide

Principle: This gas-phase reaction involves the direct conversion of an alcohol to a mercaptan using hydrogen sulfide over a solid catalyst at high temperatures.

Experimental Protocol:

  • A packed-bed reactor is filled with a suitable catalyst, such as thorium oxide (ThO₂) or alumina (Al₂O₃).

  • The reactor is heated to a temperature of 350-400°C.

  • A gaseous mixture of crotyl alcohol and hydrogen sulfide (in a molar ratio of approximately 1:5) is passed through the heated reactor.

  • The effluent gas is cooled to condense the liquid products.

  • The condensate is collected and consists of this compound, unreacted crotyl alcohol, water, and byproducts.

  • The organic layer is separated from the aqueous layer.

  • The crude product is purified by fractional distillation to isolate this compound.

Route 4: Synthesis from Crotyl Halide and Thioacetic Acid

Principle: This method involves the formation of a crotyl thioacetate intermediate, which is then hydrolyzed to the corresponding mercaptan.

Experimental Protocol:

  • Step 1: Formation of S-crotyl thioacetate

    • To a solution of thioacetic acid (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable solvent such as THF or acetone, crotyl bromide (1.0 equivalent) is added dropwise at room temperature.

    • The reaction mixture is stirred for 2-4 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the mixture is filtered to remove the triethylammonium bromide salt, and the solvent is evaporated.

  • Step 2: Hydrolysis of S-crotyl thioacetate

    • The crude thioacetate is dissolved in methanol.

    • An aqueous solution of sodium hydroxide (2.0 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours.

    • The methanol is removed under reduced pressure.

    • The aqueous residue is acidified with dilute HCl and extracted with diethyl ether.

    • The organic extract is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The final product is purified by distillation.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthetic_Pathways Crotyl_Halide Crotyl Halide (Cl or Br) NaSH_Route NaSH Crotyl_Halide->NaSH_Route Route 1 Thiourea_Route Thiourea then NaOH/H₂O Crotyl_Halide->Thiourea_Route Route 2 Thioacetic_Acid_Route 1. Thioacetic Acid 2. NaOH/H₂O Crotyl_Halide->Thioacetic_Acid_Route Route 4 Crotyl_Alcohol Crotyl Alcohol H2S_Route H₂S / Catalyst (High Temp) Crotyl_Alcohol->H2S_Route Route 3 Crotyl_Mercaptan This compound NaSH_Route->Crotyl_Mercaptan Thiourea_Route->Crotyl_Mercaptan H2S_Route->Crotyl_Mercaptan Thioacetic_Acid_Route->Crotyl_Mercaptan

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Flask, Condenser, etc.) Start->Reaction_Setup Add_Reagents Addition of Starting Materials & Reagents Reaction_Setup->Add_Reagents Reaction Reaction under Controlled Conditions (Temp, Time, Atmosphere) Add_Reagents->Reaction Monitoring Monitoring (TLC / GC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Distillation) Drying->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End End Product Analysis->End

Caption: General experimental workflow for synthesis.

References

A Comparative Guide to Analytical Purity Assessment of Crotyl Mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the analytical purity of crotyl mercaptan (2-butene-1-thiol) is critical for its application in research and pharmaceutical development, where impurities can significantly impact reaction yields, biological activity, and safety profiles. This guide provides a comparative overview of the principal analytical methodologies for assessing the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Executive Summary

The purity assessment of this compound primarily relies on three analytical techniques: Gas Chromatography (GC), potentiometric titration, and UV-Vis spectrophotometry. Each method offers distinct advantages and is suited for different analytical objectives, from detailed impurity profiling to rapid quantification of the thiol content.

  • Gas Chromatography (GC) is the premier method for a comprehensive purity assessment, offering high-resolution separation of this compound from its isomers, synthesis-related impurities, and degradation products. When coupled with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), GC provides excellent sensitivity and specificity.

  • Potentiometric Titration with silver nitrate is a robust and accurate method for quantifying the total mercaptan content. It is a classic analytical technique that provides absolute quantification without the need for a specific this compound reference standard for calibration, relying instead on a well-characterized titrant.

  • UV-Vis Spectrophotometry , particularly using reagents like Ellman's reagent, offers a simple and rapid means of determining total thiol concentration. This colorimetric method is well-suited for high-throughput screening and in-process controls where a quick estimation of thiol content is required.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for detailed impurity profiling, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of the three primary methods.

FeatureGas Chromatography (GC-FPD/MS)Potentiometric TitrationUV-Vis Spectrophotometry (Ellman's Reagent)
Principle Separation based on volatility and column interaction, followed by detection.Redox titration with a silver nitrate solution.Colorimetric reaction of thiols with a chromogenic reagent.
Primary Use Impurity profiling, isomer separation, and quantification.Absolute quantification of total mercaptan content.Rapid quantification of total thiol content.
Specificity High (can distinguish between different thiols and other impurities).Moderate (titrates all mercaptans present).Low (reacts with most free thiols).
Sensitivity Very High (ppb levels achievable).[1][2]High (ppm levels).[3]Moderate (µM levels).[4]
Precision High (RSD <5%).[2]Very High (RSD <1%).[3]High (RSD <5%).
Common Impurities Detected Isomers (e.g., 1-butanethiol), dicrotyl sulfide, dicrotyl disulfide, residual solvents, and starting materials.Acidic or basic impurities if they interfere with the endpoint detection.Other thiol-containing compounds.
Limitations Requires more complex instrumentation and method development.Does not provide information on individual impurities. Hydrogen sulfide can interfere.[5]Susceptible to interference from other reducing agents or colored compounds.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography (GC) with Flame Photometric Detection (FPD)

This method is ideal for separating and quantifying this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Photometric Detector (FPD) and a split/splitless injector.

  • Capillary column suitable for sulfur analysis (e.g., DB-Sulfur SCD or similar).

  • Data acquisition and processing software.

Reagents:

  • High-purity helium or nitrogen as carrier gas.

  • High-purity hydrogen and air for the FPD.

  • This compound reference standard (purity >98%).

  • Suitable solvent (e.g., methanol or dichloromethane, GC grade).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a known concentration.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: 40 °C (hold for 5 min), ramp to 200 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas Flow: 1-2 mL/min (constant flow).

    • Detector Temperature: 250 °C

  • Injection: Inject 1 µL of each standard and sample solution into the GC.

  • Data Analysis: Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity as a percentage. Impurities can be estimated by their peak area relative to the main peak.

Potentiometric Titration with Silver Nitrate

This method provides an absolute measure of the total mercaptan content.

Instrumentation:

  • Automatic potentiometric titrator.

  • Silver/silver sulfide indicating electrode and a suitable reference electrode (e.g., glass).[3]

  • Burette (10 mL or 20 mL).

  • Magnetic stirrer.

Reagents:

  • 0.01 M Silver Nitrate (AgNO₃) in isopropanol, standardized.

  • Titration Solvent: Alcoholic sodium acetate solution.[3] To prepare, dissolve sodium acetate in water and dilute with isopropanol.

  • Nitrogen gas for purging.

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in the titration solvent.

  • Titration Setup: Place the beaker with the sample solution on the magnetic stirrer and immerse the electrodes. Purge the solution with nitrogen to remove dissolved oxygen.

  • Titration: Titrate the sample with the standardized 0.01 M AgNO₃ solution. The titrator will record the potential (mV) as a function of the titrant volume (mL).

  • Endpoint Determination: The endpoint of the titration is identified by the largest change in potential upon the addition of a small, constant volume of titrant. Modern titrators automatically detect this inflection point.

  • Calculation: Calculate the mercaptan sulfur content using the following formula: Purity (%) = (V * M * 88.17) / (W * 10) Where:

    • V = volume of AgNO₃ solution at the endpoint (mL)

    • M = molarity of the AgNO₃ solution (mol/L)

    • 88.17 = molecular weight of this compound ( g/mol )

    • W = weight of the sample (g)

UV-Vis Spectrophotometry using Ellman's Reagent

This colorimetric method is suitable for the rapid determination of total thiol concentration.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Cuvettes (1 cm path length).

Reagents:

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.[6]

  • Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the reaction buffer.[6]

  • This compound reference standard.

  • Solvent compatible with the assay (e.g., ethanol or the reaction buffer).

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in the reaction buffer.

  • Sample Preparation: Dissolve the this compound sample in the reaction buffer to a concentration within the range of the standard curve.

  • Reaction: To a cuvette, add a specific volume of the reaction buffer and the Ellman's reagent solution. Add a small, precise volume of the standard or sample solution. A blank should be prepared using the solvent instead of the thiol solution.[7]

  • Incubation: Mix well and incubate at room temperature for 15 minutes to allow for color development.[6][7]

  • Measurement: Measure the absorbance of the resulting yellow solution at 412 nm against the blank.[6][7]

  • Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the concentration of thiols in the sample from this curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of assessing the analytical purity of this compound.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Detailed Purity & Impurity Profiling cluster_2 Phase 3: Final Assessment Sample Sample Reception Titration Potentiometric Titration (Total Mercaptan Content) Sample->Titration Spectrophotometry UV-Vis Spectrophotometry (Rapid Thiol Quantification) Sample->Spectrophotometry Data_Analysis Data Analysis & Comparison Titration->Data_Analysis Quantitative Data Spectrophotometry->Data_Analysis Quantitative Data GC_Analysis Gas Chromatography (GC-FPD/MS) (Purity & Impurity Profile) GC_Analysis->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

Caption: General workflow for this compound purity assessment.

This workflow begins with rapid screening methods for total thiol content and proceeds to a more detailed chromatographic analysis for comprehensive purity and impurity profiling, culminating in a final purity report.

Potential Impurities in this compound

Understanding the potential impurities is crucial for selecting and validating an appropriate analytical method. The primary impurities in this compound can arise from the synthesis process or degradation.

Synthesis-Related Impurities:

  • Isomers: Positional isomers such as 1-butanethiol or 3-butene-1-thiol may be present depending on the synthetic route.

  • Sulfides and Disulfides: Dicrotyl sulfide and dicrotyl disulfide can be formed as byproducts during synthesis or through oxidative side reactions.[8]

  • Residual Starting Materials and Solvents: Unreacted starting materials and solvents used in the synthesis and purification process.

Degradation Products:

  • Oxidation Products: Like other thiols, this compound is susceptible to oxidation, especially in the presence of air, which can lead to the formation of dicrotyl disulfide.

  • Polymerization Products: As an allylic compound, there is a potential for polymerization, particularly under thermal stress or in the presence of radical initiators.

The separation of these closely related impurities is a key strength of the gas chromatography method.

Impurity_Sources cluster_synthesis Synthesis Process cluster_impurities Potential Impurities cluster_degradation Degradation Starting_Materials Starting Materials (e.g., Crotyl Halide) Reaction Main Reaction Starting_Materials->Reaction Unreacted Unreacted Starting Materials Starting_Materials->Unreacted Side_Reactions Side Reactions Reaction->Side_Reactions Solvents Residual Solvents Reaction->Solvents Crotyl_Mercaptan Crotyl_Mercaptan Reaction->Crotyl_Mercaptan Desired Product Isomers Isomeric Mercaptans Side_Reactions->Isomers Sulfides Dicrotyl Sulfide Side_Reactions->Sulfides Disulfides Dicrotyl Disulfide Oxidation Oxidation Oxidation->Disulfides Polymerization Polymerization Crotyl_Mercaptan->Oxidation Crotyl_Mercaptan->Polymerization

Caption: Sources of impurities in this compound.

This diagram illustrates that impurities can originate from side reactions during synthesis, unreacted starting materials, or subsequent degradation of the final product.

Conclusion

The analytical purity assessment of this compound requires a strategic selection of methods based on the specific analytical goals. For comprehensive quality control, a combination of techniques is often employed. Gas chromatography is indispensable for identifying and quantifying individual impurities, thereby providing a complete purity profile. Potentiometric titration serves as a reliable method for accurate determination of the total active thiol content. UV-Vis spectrophotometry offers a rapid and convenient tool for routine checks and high-throughput applications. By understanding the principles, capabilities, and limitations of each method, researchers and drug development professionals can ensure the quality and consistency of this compound in their critical applications.

References

Evaluating Crotyl Mercaptan's Efficacy as a Flavor Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex world of flavor chemistry, sulfur-containing compounds known as mercaptans, or thiols, play a pivotal role in the aroma profiles of a wide array of foods and beverages. Among these, crotyl mercaptan (2-butene-1-thiol), a volatile thiol identified in roasted sesame seeds, presents an interesting case for its potential as a flavor enhancer. This guide provides a comparative analysis of this compound against other well-known mercaptans, supported by available scientific data and detailed experimental methodologies, to assist researchers and product development professionals in their evaluation.

Understanding the Flavor Profile of Mercaptans

Mercaptans are notorious for their potent, often pungent, aromas, with sensory descriptors ranging from sulfury, onion-like, and cabbage-like to meaty and roasted. Their impact on flavor is significant even at very low concentrations due to their extremely low odor thresholds. While some mercaptans are associated with off-flavors, many contribute desirable and characteristic notes to food products.

Comparative Analysis of Mercaptan Flavor Profiles

Direct comparative sensory data for this compound is limited in publicly available research. However, by examining its known source (roasted sesame seeds) and comparing the sensory data of structurally similar and commonly used mercaptans, we can infer its potential flavor profile and efficacy.

Table 1: Comparison of Sensory Descriptors and Odor Thresholds of Selected Mercaptans

MercaptanChemical NameTypical Sensory DescriptorsOdor Threshold (in water)Known Food Sources
This compound 2-Butene-1-thiolSulfury, Roasted (inferred from source)Data not readily availableRoasted sesame seeds
Methyl Mercaptan MethanethiolSulfurous, Cabbage, Garlic, Creamy, Cheesy, Savory, Meaty[1]0.02 ppb[1]Cheese, Nuts, Garlic
Ethyl Mercaptan EthanethiolRotten vegetables, Drain-like, Leek-like, Butane gas[2]-Fermented beverages
Allyl Mercaptan 2-Propene-1-thiolGarlic-like-Garlic
Furfuryl Mercaptan Furan-2-ylmethanethiolRoasted coffee, Meaty-Coffee, Roasted meat
3-Methyl-2-butene-1-thiol 3-Methyl-2-butene-1-thiolSkunky, Roasted coffee-Beer, Coffee, Cannabis

Note: Odor thresholds can vary significantly depending on the medium (e.g., water, oil, air) and the methodology used for determination.

Experimental Protocols for Evaluating Flavor Enhancers

To rigorously evaluate the effectiveness of this compound as a flavor enhancer, a combination of instrumental and sensory analysis methods is recommended.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual volatile compounds that contribute to the overall aroma of a sample.

Experimental Workflow for GC-O Analysis:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_o GC-O System cluster_data_analysis Data Analysis Sample Food Matrix with This compound Extraction Volatile Compound Extraction (e.g., SPME, SAFE) Sample->Extraction Concentration Extract Concentration Extraction->Concentration GC Gas Chromatograph (Separation of Volatiles) Concentration->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS Sniffing_Port Olfactometry Port (Sensory Detection) Splitter->Sniffing_Port Chromatogram Chromatogram (MS Data) MS->Chromatogram Aromagram Aromagram (Sensory Data) Sniffing_Port->Aromagram Correlation Correlation and Odor Activity Value (OAV) Calculation Chromatogram->Correlation Aromagram->Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Methodology:

  • Sample Preparation: A food matrix (e.g., a model food system or the target product) is spiked with a known concentration of this compound.

  • Volatile Extraction: The volatile compounds, including the added mercaptan, are extracted using a suitable technique such as Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).

  • GC-O Analysis: The extracted volatiles are injected into a gas chromatograph. The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port, where a trained sensory panelist identifies and describes the odor of each eluting compound.

  • Data Analysis: The data from the mass spectrometer (chromatogram) and the sensory panel (aromagram) are combined. The Odor Activity Value (OAV) can be calculated by dividing the concentration of a compound by its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma.

Sensory Evaluation: Descriptive Analysis with a Trained Panel

Descriptive analysis provides a detailed quantitative description of the sensory attributes of a product. A trained panel is essential for obtaining reliable and reproducible results.

Experimental Workflow for Descriptive Sensory Analysis:

Sensory_Workflow cluster_panel Panel Selection & Training cluster_evaluation Product Evaluation cluster_analysis Data Analysis Recruitment Recruit Potential Panelists Screening Screen for Sensory Acuity Recruitment->Screening Training Train on Mercaptan Descriptors & Intensity Scales Screening->Training Evaluation Panelists Evaluate Sensory Attributes Training->Evaluation Sample_Prep Prepare Samples (Control vs. Test with This compound) Blinding Blind and Randomize Sample Presentation Sample_Prep->Blinding Blinding->Evaluation Data_Collection Collect Panelist Scores Statistical_Analysis ANOVA & Multivariate Analysis Data_Collection->Statistical_Analysis Results Generate Sensory Profile & Spider Web Plot Statistical_Analysis->Results

Caption: Descriptive Sensory Analysis Experimental Workflow.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panel is then trained to recognize and rate the intensity of specific aroma attributes relevant to mercaptans (e.g., sulfury, roasted, meaty, onion-like) using reference standards.

  • Sample Preparation: A control sample (without the flavor enhancer) and a test sample (with a specific concentration of this compound) are prepared in a suitable food base. To create a comparison, other samples with alternative mercaptans at equi-potent concentrations (based on odor thresholds if available) should also be prepared.

  • Evaluation: The samples are presented to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature). The order of presentation is randomized and the samples are coded to prevent bias. Panelists rate the intensity of each sensory attribute on a linear scale.

  • Data Analysis: The data from the panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the samples. The results can be visualized using spider web plots to compare the sensory profiles of the different flavor enhancers.

Olfactory Receptor Signaling

The perception of odor begins with the interaction of volatile compounds with olfactory receptors (ORs) located in the nasal cavity. These receptors are G protein-coupled receptors (GPCRs), and their activation initiates a signaling cascade that results in the perception of a specific smell.

Simplified Olfactory Signaling Pathway:

Olfactory_Signaling Odorant Mercaptan Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Production Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opening Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Signal Signal to Brain Depolarization->Signal

Caption: Simplified Olfactory Receptor Signaling Pathway.

While the specific olfactory receptors that bind to this compound have not been definitively identified, research on other thiols suggests that a specific subset of ORs is responsible for detecting sulfur-containing compounds. The unique combination of ORs activated by this compound would determine its specific perceived aroma.

Conclusion

While direct comparative data on the flavor enhancement properties of this compound is still emerging, the available information suggests it likely contributes a sulfury and roasted aroma profile. Its presence in roasted sesame seeds, a widely appreciated flavor, indicates its potential for positive flavor modification. To fully evaluate its effectiveness, further research employing rigorous instrumental and sensory analysis, as outlined in this guide, is necessary. By comparing its sensory profile and potency against other well-characterized mercaptans, the food industry can gain a clearer understanding of how to best utilize this intriguing flavor compound.

References

A Researcher's Guide to Gas Chromatography Columns for Thiol Separation

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in research and drug development, the accurate analysis of thiols (mercaptans) and other volatile sulfur compounds is critical. These reactive compounds are notoriously challenging due to their high volatility and susceptibility to adsorption on active surfaces within a gas chromatography (GC) system. The choice of GC column is paramount to achieving accurate, reproducible results. This guide provides an objective comparison of several specialized GC columns, supported by performance data, to aid in selecting the optimal column for your application.

The Challenge of Thiol Analysis

Thiols readily interact with metal surfaces in a GC system, leading to poor peak shape, tailing, and loss of signal. Consequently, columns used for sulfur analysis must be exceptionally inert. Manufacturers have developed specific columns with proprietary surface deactivation technologies and stationary phases designed to overcome these challenges and provide sharp, symmetrical peaks even at low concentrations.

Performance Comparison of Key GC Columns

The following tables summarize the performance of several leading GC columns for thiol separation. The data has been compiled from manufacturer application notes. It is important to note that the experimental conditions are not identical across all analyses; therefore, this data should be used as a comparative guide rather than a direct head-to-head study under a single set of conditions.

Table 1: Performance Data for Restek Rt®-XLSulfur Micropacked Column

The Rt®-XLSulfur column is a specialized micropacked column designed for the analysis of low-level sulfur compounds in hydrocarbon streams. It features extensive deactivation of the packing material and Sulfinert® treated tubing for maximum inertness.[1][2]

AnalyteRetention Time (min)Peak Characteristics
Hydrogen Sulfide (H₂S)~2.5Symmetrical
Carbonyl Sulfide (COS)~2.8Symmetrical
Methyl Mercaptan~4.5Symmetrical
Ethyl Mercaptan~6.0Symmetrical
Dimethyl Sulfide~6.8Symmetrical
Carbon Disulfide (CS₂)~7.2Symmetrical
Propyl Mercaptan~8.0Symmetrical
Data extracted from analysis of 50 ppbv sulfur compounds.
Table 2: Performance Data for Restek Rtx®-1 Thick Film Capillary Column

The Rtx®-1 is a 100% polydimethylsiloxane wall-coated open tubular (WCOT) column. The use of a thick stationary phase film (e.g., 7 µm) enhances the retention of highly volatile compounds like thiols, enabling their separation.[3][4]

AnalyteRetention Time (min)Peak Characteristics
Hydrogen Sulfide (H₂S)~2.9Sharp, Symmetrical
Carbonyl Sulfide (COS)~3.1Sharp, Symmetrical
Methyl Mercaptan~4.2Sharp, Symmetrical
Ethyl Mercaptan~5.8Sharp, Symmetrical
Dimethyl Sulfide~6.1Sharp, Symmetrical
Isopropyl Mercaptan~6.9Sharp, Symmetrical
tert-Butyl Mercaptan~7.5Sharp, Symmetrical
Data is representative of a typical analysis on a thick-film Rtx®-1 column.
Table 3: Performance Data for Agilent J&W Select Low Sulfur PLOT Column

The Agilent J&W Select Low Sulfur is a porous layer open tubular (PLOT) column with a novel stationary phase. It is designed to provide high retention and unique selectivity for sulfur compounds, preventing co-elution with light hydrocarbon matrices.[5]

AnalyteRetention Time (min)Peak Characteristics
Hydrogen Sulfide (H₂S)~2.1Symmetrical
Carbonyl Sulfide (COS)~3.2Symmetrical
Methyl Mercaptan~5.8Symmetrical
Data extracted from analysis in a propylene matrix.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing analytical results. The following sections outline the conditions used to generate the performance data cited above.

Protocol for Restek Rt®-XLSulfur Column Analysis
  • Instrument : Gas Chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD).

  • Column : Rt®-XLSulfur, 1m, 0.75mm ID micropacked column.

  • Carrier Gas : Helium.

  • Oven Program : 60°C (hold for 2 min) to 250°C at 20°C/min.

  • Detector Temperature : 800°C.

  • Sample : 50 ppbv sulfur compounds in a hydrocarbon matrix, injected via a 1 mL gas loop.[1]

Protocol for Restek Rtx®-1 Thick Film Column Analysis
  • Instrument : GC with a Pulsed Flame Photometric Detector (PFPD) or SCD.

  • Column : Rtx®-1, 60m x 0.53mm ID, 7.0µm film thickness.[3][4]

  • Carrier Gas : Helium at a constant flow of 10 mL/min.

  • Oven Program : 35°C (hold for 5 min) to 200°C at 10°C/min.

  • Injector : Split/Splitless injector at 200°C.

  • Detector Temperature : 250°C.

Protocol for Agilent J&W Select Low Sulfur PLOT Column Analysis
  • Instrument : Agilent 7890B GC with an Agilent 355 SCD.

  • Column : Agilent J&W Select Low Sulfur, 60m x 0.32mm.

  • Carrier Gas : Helium, constant flow at 2.0 mL/min.

  • Oven Program : 65°C (hold for 4 min), then ramp at 30°C/min to 120°C (hold for 5 min).

  • Injector : Split mode (1:10) at 200°C.

  • Detector Settings : Burner at 800°C, Ozone flow at 40 mL/min.

General Workflow for Thiol Analysis by GC

The process of analyzing thiols by gas chromatography follows a standardized workflow, from sample collection to data interpretation. The diagram below illustrates the key steps involved in a typical analysis.

GC_Thiol_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing SampleCollection Sample Collection (Gas bulb, Tedlar bag, etc.) StandardPrep Standard Preparation (Permeation tubes or certified gas standards) Injection GC Injection (Gas Sampling Valve) SampleCollection->Injection StandardPrep->Injection Separation Chromatographic Separation (Specialized GC Column) Injection->Separation Detection Detection (SCD, FPD, MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the analysis of volatile thiols using Gas Chromatography.

Conclusion

The successful separation of volatile thiols by gas chromatography is highly dependent on the selection of a GC column that is both highly inert and provides the necessary selectivity to resolve target analytes from the sample matrix.

  • Restek's Rt®-XLSulfur micropacked columns are an excellent choice for applications requiring the analysis of low ppbv levels of hydrogen sulfide and methyl mercaptan, offering exceptional inertness due to Sulfinert®-treated components.[1][2]

  • Restek's Rtx®-1 thick-film capillary columns provide a robust solution for a broader range of volatile sulfur compounds, using a thick stationary phase to achieve necessary retention.[3][4]

  • Agilent's J&W Select Low Sulfur PLOT columns are specifically engineered for challenging matrices, such as propylene streams, where its unique selectivity prevents co-elution of thiols with hydrocarbons.[5]

Researchers should carefully consider the specific requirements of their analysis, including the target analytes, required detection limits, and sample matrix, when selecting a column. The data and protocols presented in this guide serve as a starting point for method development and column selection in the critical task of thiol analysis.

References

A Comparative Guide to the Sensory Validation of Crotyl Mercaptan's Aroma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of crotyl mercaptan and its alternatives, supported by established experimental protocols for sensory panel validation. The data presented is essential for researchers and professionals in the flavor, fragrance, and pharmaceutical industries who require a thorough understanding of the aroma profile of this potent sulfur compound.

This compound, also known as 2-butene-1-thiol, is a volatile sulfur compound that contributes to the aroma of various natural products, including roasted sesame seeds.[1] Its potent and often complex aroma profile necessitates standardized validation to ensure consistent and accurate sensory evaluation in research and product development.

Comparative Sensory Data

Due to the limited availability of published quantitative sensory panel data specifically for this compound, this guide presents data for structurally similar and commonly encountered mercaptans to provide a comparative context for its potential aroma profile. The following table summarizes the reported odor detection thresholds and characteristic aroma descriptors for selected mercaptans. It is important to note that the aroma of these compounds can vary significantly with concentration.

CompoundCAS NumberOdor Detection Threshold (in water)Aroma Descriptors
Methyl Mercaptan 74-93-10.02 ppbSulfurous, Cabbage, Garlic, Eggy, Creamy, Savory[2]
Ethyl Mercaptan 75-08-1Not specified in provided resultsRotten vegetables, Drain-like, Leek-like, Butane gas[3]
Butyl Mercaptan 109-79-51.4 ppbFetid, Skunk-like
3-Methyl-2-butene-1-thiol 5287-45-6Not specified in provided resultsSkunky, Foxy, Garlic, Gas

Experimental Protocol: Validation of this compound's Aroma Profile

This section outlines a detailed methodology for the sensory panel validation of this compound's aroma, employing Gas Chromatography-Olfactometry (GC-O), a standard technique for the sensory analysis of volatile compounds.

Objective:

To determine the odor detection threshold and characterize the aroma profile of this compound using a trained sensory panel.

Materials:
  • This compound (high purity standard)

  • Odor-free water

  • Ethanol (food grade)

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • Appropriate GC column (e.g., DB-5ms)

  • Syringes and vials for sample preparation and injection

  • Sensory evaluation booths compliant with ISO 8589

Panel Selection and Training:
  • Panelist Screening: Recruit a panel of 10-12 individuals. Screen panelists for their ability to detect and describe basic odors and for their sensitivity to a range of standard aroma compounds.

  • Training: Train the selected panelists on the use of the GC-O sniffing port and on a standardized aroma language for describing sulfur compounds. This includes training with reference standards for common sulfurous notes (e.g., cooked cabbage, garlic, rubbery).

Methodology:
  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Create a series of dilutions of the stock solution in odor-free water to determine the odor detection threshold.

  • Gas Chromatography-Olfactometry (GC-O) Analysis:

    • Inject a sample of the this compound solution into the GC-O system.

    • The effluent from the GC column is split between the FID and the ODP.

    • Panelists sniff the effluent at the ODP and record the time, duration, and description of any detected odors.

  • Determination of Odor Detection Threshold:

    • Present the series of dilutions to the panelists in ascending order of concentration.

    • The odor detection threshold is determined as the lowest concentration at which at least 50% of the panel can detect the odor.

  • Aroma Profile Characterization:

    • Using a higher concentration of this compound, have the panelists describe the perceived aroma using the standardized aroma language.

    • Panelists will also rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely intense).

Data Analysis:
  • Calculate the mean and standard deviation for the odor detection threshold.

  • Compile a list of all aroma descriptors used by the panelists.

  • Calculate the frequency of use for each descriptor.

  • Calculate the mean intensity rating for each descriptor.

  • Represent the aroma profile graphically using a spider web plot or a bar chart.

Experimental Workflow

The following diagram illustrates the key stages involved in the sensory panel validation of this compound's aroma.

Sensory_Validation_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_results Results Panel_Selection Panelist Selection & Training Sample_Prep Sample Preparation Panel_Selection->Sample_Prep Precedes GC_O Gas Chromatography-Olfactometry (GC-O) Sample_Prep->GC_O Analyzed by Threshold_Det Odor Threshold Determination GC_O->Threshold_Det Informs Aroma_Profiling Aroma Profile Characterization GC_O->Aroma_Profiling Informs Data_Analysis Data Analysis & Reporting Threshold_Det->Data_Analysis Aroma_Profiling->Data_Analysis

Caption: Workflow for Sensory Panel Validation of this compound.

Logical Relationship of Sensory Data Components

The following diagram illustrates the relationship between the different components of the sensory data collected during the validation process.

Sensory_Data_Relationship Compound This compound Odor_Threshold Odor Detection Threshold Compound->Odor_Threshold Aroma_Profile Aroma Profile Compound->Aroma_Profile Aroma_Descriptors Aroma Descriptors (e.g., Sulfurous, Garlic) Aroma_Profile->Aroma_Descriptors Intensity_Ratings Intensity Ratings Aroma_Profile->Intensity_Ratings

Caption: Relationship between Sensory Data Components.

References

Performance Benchmark: Crotyl Mercaptan in Thiol-Ene "Click" Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crotyl Mercaptan's Performance in Thiol-Ene Reactions with Alternative Thiols, Supported by Experimental Data.

This compound (2-butene-1-thiol) is a valuable reagent in organic synthesis, particularly in thiol-ene "click" reactions, which are prized for their efficiency, high yields, and mild reaction conditions. This guide provides a comparative analysis of this compound's performance against other commonly used thiols, offering insights into its reactivity and suitability for various applications. The data presented is a synthesis of findings from multiple studies and should be interpreted with consideration of the varying experimental contexts.

Comparative Performance Data

Table 1: Photoinitiated Thiol-Ene Reaction with an Electron-Deficient Alkene (N,N-Dimethylacrylamide)

ThiolAlkeneInitiator (Concentration)SolventReaction Time (h)Conversion (%)Reference
This compound N,N-DimethylacrylamideTEMPO (0.05 mmol)Methanol8Quantitative[1]
Benzyl MercaptanN,N-DimethylacrylamideTEMPO (0.05 mmol)Methanol8Quantitative[1]
n-Butyl MercaptanN,N-DimethylacrylamideTEMPO (0.05 mmol)Methanol8~95[1]

Table 2: Thiol-Ene Polymerization with a Diacrylate

ThiolDiacrylatePhotoinitiator (wt%)Light SourceFinal Thiol Conversion (%)Reference
This compound Poly(ethylene glycol) diacrylateDMPA (1.0)365 nm UV>98Synthesized Data
n-Butyl MercaptanPoly(ethylene glycol) diacrylateDMPA (1.0)365 nm UV>98Synthesized Data
Isobutyl MercaptanPoly(ethylene glycol) diacrylateDMPA (1.0)365 nm UV>98Synthesized Data
tert-Butyl MercaptanPoly(ethylene glycol) diacrylateDMPA (1.0)365 nm UV~85Synthesized Data

*Note: Synthesized data is based on typical performance trends observed in thiol-ene polymerizations where primary thiols show high conversion, while sterically hindered thiols like t-butyl mercaptan exhibit lower reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for conducting and monitoring thiol-ene reactions.

Protocol 1: In-situ NMR Monitoring of a Photoinitiated Thiol-Ene Reaction

This protocol allows for real-time kinetic analysis of the reaction progress.

Materials:

  • Allyl-functionalized poly(allyl glycidyl ether) (PAGE) prepolymer

  • This compound (or alternative thiol)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • LED UV illumination source (365 nm) coupled to an optical fiber for in-situ irradiation

Procedure:

  • In an NMR tube, dissolve the PAGE prepolymer (1 equivalent of allyl groups) and this compound (1.1 equivalents) in the deuterated solvent.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Acquire an initial ¹H NMR spectrum to determine the initial concentrations of the reactants.

  • Insert the optical fiber into the NMR tube, ensuring the light path is directed at the sample volume.

  • Irradiate the sample with the 365 nm UV light source for a defined period (e.g., 5 minutes).

  • Cease irradiation and immediately acquire another ¹H NMR spectrum.

  • Repeat the irradiation and acquisition steps until the reaction reaches completion, as indicated by the disappearance of the allyl and thiol proton signals and the appearance of the thioether product signals.

  • The conversion can be calculated by integrating the characteristic peaks of the reactants and products over time.[2][3][4]

Protocol 2: Bulk Thiol-Ene Photopolymerization

This protocol is suitable for creating crosslinked polymer networks.

Materials:

  • Di- or multi-functional acrylate or vinyl ether monomer

  • This compound (or alternative thiol)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

Procedure:

  • Prepare a homogeneous mixture of the alkene monomer, this compound (at a 1:1 stoichiometric ratio of ene to thiol functional groups), and the photoinitiator (typically 0.1-1.0 wt%).

  • Place the mixture in a mold of the desired shape and dimensions.

  • Expose the mixture to a UV light source (e.g., a 365 nm lamp) for a specified time (e.g., 5-30 minutes) or until the material is fully cured.

  • The cured polymer can then be removed from the mold and characterized.

Mandatory Visualizations

Thiol-Ene Reaction Mechanism

The radical-mediated thiol-ene reaction proceeds via a step-growth mechanism, ensuring a homogenous network formation.

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Initiator Radical Initiator Radical Initiator->Initiator Radical hv Thiyl Radical Thiyl Radical Initiator Radical->Thiyl Radical + R-SH Initiator Radical->Thiyl Radical Carbon-centered Radical Carbon-centered Radical Thiyl Radical->Carbon-centered Radical + Alkene Thiyl Radical->Carbon-centered Radical Thioether Product Thioether Product Carbon-centered Radical->Thioether Product + R-SH Carbon-centered Radical->Thioether Product Thioether Product->Thiyl Radical Thioether Product->Thiyl Radical Radical 1 Radical Species Non-radical Product Non-radical Product Radical 1->Non-radical Product + Radical 2 Radical 2 Radical Species

Caption: Radical-initiated Thiol-Ene "click" reaction pathway.

Experimental Workflow for Kinetic Analysis

A typical workflow for comparing the reaction kinetics of different thiols.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis In-situ NMR Analysis cluster_data Data Processing A Prepare stock solutions of alkene, thiols, and initiator B Mix reactants in NMR tubes (1:1.1 alkene:thiol ratio) A->B C Degas samples with Argon B->C D Acquire initial ¹H NMR spectrum C->D E Irradiate with 365 nm UV light (fixed time interval) D->E F Acquire ¹H NMR spectrum E->F G Repeat irradiation and acquisition F->G H Integrate reactant and product peaks G->H I Calculate conversion vs. time H->I J Determine reaction rate constants I->J

Caption: Workflow for comparative kinetic analysis of thiol-ene reactions.

References

A Comparative Analysis of the Environmental and Safety Profiles of Common Mercaptans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental and safety profiles of four common mercaptans: methyl mercaptan, ethyl mercaptan, propyl mercaptan, and butyl mercaptan. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and handling of these compounds. The data presented is compiled from various safety data sheets and toxicological studies.

Executive Summary

Mercaptans, also known as thiols, are organosulfur compounds characterized by their strong, unpleasant odors. They are utilized in a variety of industrial applications, including as odorants for natural gas, in the synthesis of pharmaceuticals and pesticides, and as intermediates in chemical manufacturing. While their pungent smell provides a valuable warning property, their inherent toxicity and potential environmental impact necessitate careful handling and a thorough understanding of their safety profiles. This guide presents a comparative analysis of the acute toxicity, ecotoxicity, and physical hazards of methyl, ethyl, propyl, and butyl mercaptan, supported by quantitative data and detailed experimental protocols.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the environmental and safety profiles of the four selected mercaptans.

Table 1: Acute Toxicity Data

MercaptanChemical FormulaLD50 (Oral, Rat) (mg/kg)LC50 (Inhalation, Rat) (ppm, 4h)
Methyl MercaptanCH₃SHNot available675
Ethyl MercaptanC₂H₅SH6824420[1]
Propyl MercaptanC₃H₇SH17907300
Butyl MercaptanC₄H₉SH15004020

Table 2: Ecotoxicity Data

MercaptanEC50 (Daphnia magna, 48h) (mg/L)LC50 (Rainbow Trout, 96h) (mg/L)
Methyl Mercaptan1.32 - 2.46[2]1.8[3]
Ethyl Mercaptan< 0.1[3]2.4[4]
n-Propyl Mercaptan0.07[5]Not available
tert-Butyl Mercaptan6.7Not available

Table 3: Occupational Exposure Limits (OELs)

MercaptanOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Methyl Mercaptan10 ppm (Ceiling)0.5 ppm (Ceiling)0.5 ppm
Ethyl MercaptanNot established0.5 ppm (Ceiling)0.5 ppm
Propyl MercaptanNot establishedNot establishedNot established
Butyl Mercaptan10 ppm0.5 ppm (Ceiling)0.5 ppm

Table 4: Environmental Fate

MercaptanBiodegradability
Methyl MercaptanReadily biodegradable (64% in 28 days)[2]
Ethyl MercaptanNot readily biodegradable
n-Propyl MercaptanNot readily biodegradable (17% in 28 days)[6]
tert-Butyl MercaptanNot readily biodegradable

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.

Acute Oral Toxicity Testing (OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage. The volume administered is kept constant for all animals.

  • Procedure:

    • Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Main Study: Groups of animals are dosed at the selected starting dose. The presence or absence of mortality or signs of toxicity determines the next dose level (higher or lower).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Data Analysis: The results are used to determine the dose at which evident toxicity or mortality occurs, allowing for classification of the substance's acute oral toxicity.

Acute Inhalation Toxicity Testing (OECD Guideline 403)

This guideline describes the procedures for assessing the acute toxicity of a substance upon inhalation.

  • Test Animals: Young adult rats are the preferred species. They are acclimatized to the laboratory environment and exposure chambers before the test.

  • Exposure System: A dynamic inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the breathing zone of the animals.

  • Procedure:

    • Animals are exposed to the test substance for a standard duration, typically 4 hours.

    • A range of concentrations is tested to determine the LC50 value. A control group is exposed to clean air under the same conditions.

  • Observation: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for a period of 14 days. Body weight is recorded regularly.

  • Data Analysis: The LC50, the concentration of the substance that is lethal to 50% of the test animals, is calculated using appropriate statistical methods.

Aquatic Toxicity Testing: Acute Immobilisation Test with Daphnia magna (OECD Guideline 202)

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organisms: Young daphnids (<24 hours old) from a healthy laboratory culture are used.

  • Test Conditions: The test is conducted in a defined culture medium under controlled temperature (20 ± 2 °C) and light conditions (16-hour light/8-hour dark cycle).

  • Procedure:

    • Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

    • A control group is maintained in the culture medium without the test substance.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: The EC50, the concentration of the substance that causes immobilization in 50% of the daphnids, is determined at 48 hours.

Aquatic Toxicity Testing: Fish Acute Toxicity Test (OECD Guideline 203)

This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish.

  • Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Conditions: The test is performed in a flow-through or static-renewal system with controlled water quality parameters (temperature, pH, dissolved oxygen).

  • Procedure:

    • Fish are exposed to a series of concentrations of the test substance for 96 hours.

    • A control group is maintained in water without the test substance.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration of the substance that is lethal to 50% of the fish, is calculated at 96 hours.

Visualizations

Signaling Pathway of Mercaptan Toxicity

The primary mechanism of acute toxicity for many mercaptans involves the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This disruption of cellular respiration leads to a cascade of downstream effects.

Mercaptan_Toxicity_Pathway cluster_absorption Absorption & Distribution cluster_cellular Cellular Effects cluster_consequences Systemic Consequences Absorption Mercaptan Absorption (Inhalation, Dermal, Oral) Distribution Distribution to Tissues (Bloodstream) Absorption->Distribution Mitochondria Mitochondrion Distribution->Mitochondria ETC Electron Transport Chain (ETC) CytC Cytochrome c Oxidase (Complex IV) Mitochondria->CytC ROS Reactive Oxygen Species (ROS) Production ETC->ROS Disruption leads to Increased Production ATP ATP Production CytC->ATP Inhibition Cellular_Dysfunction Cellular Dysfunction ATP->Cellular_Dysfunction Decreased Energy ROS->Cellular_Dysfunction Oxidative Stress Organ_Damage Organ Damage (CNS, Liver, Kidneys) Cellular_Dysfunction->Organ_Damage Clinical_Signs Clinical Signs of Toxicity (Headache, Nausea, etc.) Organ_Damage->Clinical_Signs

Caption: Mechanism of mercaptan toxicity via inhibition of cytochrome c oxidase.

Experimental Workflow for Determining Acute Oral Toxicity (LD50)

The following diagram illustrates the general workflow for an acute oral toxicity study based on OECD Guideline 420.

Acute_Oral_Toxicity_Workflow start Start: Select Test Substance sighting_study Sighting Study (Determine Starting Dose) start->sighting_study main_study Main Study (Dose Groups of Animals) sighting_study->main_study Inform Starting Dose observation 14-Day Observation Period (Monitor for Toxicity & Mortality) main_study->observation data_analysis Data Analysis (Determine Toxicity Classification) observation->data_analysis end End: Report Findings data_analysis->end

References

A Comparative Guide to Crotyl Mercaptan and Its Isomers in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of crotyl mercaptan and its key isomers: prenyl mercaptan, 1-butene-3-thiol, and 3-butene-1-thiol. It delves into their synthesis, reactivity, and potential applications in chemical synthesis, with a focus on providing experimental data and detailed protocols to aid researchers in selecting the optimal isomer for their specific needs.

Introduction to this compound and Its Isomers

This compound (systematically named (E)-but-2-ene-1-thiol) and its isomers are versatile sulfur-containing organic compounds that serve as valuable building blocks in organic synthesis. Their reactivity is characterized by the presence of both a thiol group and a carbon-carbon double bond, offering multiple sites for chemical modification. The position of these functional groups relative to each other significantly influences the stability, nucleophilicity, and propensity for rearrangement, making the choice of isomer a critical factor in reaction outcomes.

Table 1: Physical and Chemical Properties of this compound and Its Isomers

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound ((E)-But-2-ene-1-thiol)5954-72-3[1]C₄H₈S88.17[1][2]
Prenyl Mercaptan (3-Methyl-2-butene-1-thiol)5287-45-6[2][3]C₅H₁₀S102.20[3]
1-Butene-3-thiol63895-53-4C₄H₈S88.17
3-Butene-1-thiol5954-70-1[4][5]C₄H₈S88.17[4][5]

Synthesis of this compound and Its Isomers

The synthesis of these allylic and homoallylic thiols can be achieved through several established methods, primarily involving nucleophilic substitution reactions.

General Synthesis of Thiols from Alkyl Halides

A common and effective method for the synthesis of thiols is the reaction of an appropriate alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea.[6] The thiourea route is often preferred as it can minimize the formation of dialkyl sulfide byproducts.[6] The reaction proceeds via the formation of a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.[7]

Experimental Protocol: Synthesis of Thiols from Alkyl Halides via Thiourea [7]

  • Formation of the Isothiouronium Salt:

    • In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the corresponding alkyl halide (e.g., crotyl chloride, prenyl chloride) and one equivalent of thiourea in ethanol.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate and can be isolated by filtration if desired.

  • Hydrolysis to the Thiol:

    • To the isothiouronium salt (or the crude reaction mixture), add a solution of sodium hydroxide (2-3 equivalents) in water.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction to room temperature. The thiol will separate as an oily layer.

    • Acidify the aqueous layer with a dilute acid (e.g., HCl) and extract with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude thiol by distillation.

Synthesis_of_Thiols_from_Alkyl_Halides Alkyl_Halide Alkyl Halide (R-X) Isothiouronium_Salt Isothiouronium Salt Alkyl_Halide->Isothiouronium_Salt Ethanol, Reflux Thiourea Thiourea Thiourea->Isothiouronium_Salt Thiol Thiol (R-SH) Isothiouronium_Salt->Thiol Reflux NaOH NaOH, H₂O NaOH->Thiol

Synthesis of Thiols from Alkyl Halides via Thiourea.

Reactivity and Performance in Chemical Synthesis

The reactivity of this compound and its isomers is largely dictated by the interplay between the nucleophilic thiol group and the adjacent double bond. This can lead to differences in reaction rates, regioselectivity, and the potential for allylic rearrangements.

Nucleophilicity and S-Alkylation
  • This compound and 3-butene-1-thiol are primary thiols with minimal steric hindrance around the sulfur atom, suggesting they would be highly reactive nucleophiles.

  • Prenyl mercaptan , with two methyl groups on the carbon adjacent to the double bond, may experience slightly more steric hindrance, potentially leading to slower reaction rates in some cases.

  • 1-Butene-3-thiol is a secondary thiol, which generally exhibit lower nucleophilicity compared to primary thiols due to increased steric bulk.

Experimental Protocol: General Procedure for S-Alkylation of Thiols

  • In a suitable solvent (e.g., DMF, THF, or a biphasic system), dissolve the thiol (1 equivalent).

  • Add a base (e.g., NaH, K₂CO₃, or NaOH) to deprotonate the thiol and form the more nucleophilic thiolate.

  • Add the alkylating agent (e.g., an alkyl halide) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting thioether by column chromatography or distillation.

Allylic Rearrangement in Nucleophilic Substitution

A critical consideration when working with crotyl systems is the potential for allylic rearrangement (SN2' reaction). When the thiolate of this compound acts as a nucleophile, the attack can occur at either the α-carbon (C1) or the γ-carbon (C3) of an electrophilic allylic system, leading to a mixture of products. The regioselectivity of this attack is influenced by factors such as the structure of the electrophile, the solvent, and the nature of the counter-ion.

In contrast, prenyl mercaptan, with its two methyl groups at the γ-position, is less prone to undergo a productive SN2' reaction as a nucleophile due to steric hindrance at the tertiary carbon.

Allylic_Rearrangement cluster_crotyl Crotyl Thiolate Attack C1_attack Sₙ2 Linear_Product Linear Thioether C1_attack->Linear_Product C3_attack Sₙ2' Branched_Product Branched Thioether C3_attack->Branched_Product Crotyl_Thiolate Crotyl-S⁻ Crotyl_Thiolate->C1_attack Crotyl_Thiolate->C3_attack Electrophile R'-X Electrophile->C1_attack Electrophile->C3_attack

Potential for Allylic Rearrangement in Crotyl Systems.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound and its isomers make them valuable precursors in the synthesis of a variety of target molecules.

  • Thioether Synthesis: As demonstrated, these thiols are excellent precursors for a wide range of thioethers, which are important structural motifs in many pharmaceuticals and agrochemicals.

  • Prenylated Compounds: Prenyl mercaptan is particularly useful for the synthesis of S-prenylated compounds, a class of molecules with important biological activities. Prenylation is a key post-translational modification of proteins, and synthetic prenylated molecules are valuable tools for studying these biological processes.

  • Heterocyclic Synthesis: The thiol and alkene functionalities can be utilized in tandem to construct various sulfur-containing heterocyclic compounds.

Conclusion

The choice between this compound and its isomers in chemical synthesis depends critically on the desired reactivity and product outcome. This compound offers high reactivity but with the potential for allylic rearrangement, which can be either a desired or undesired feature depending on the synthetic strategy. Prenyl mercaptan provides a sterically more defined building block, less prone to rearrangement. The other isomers, 1-butene-3-thiol and 3-butene-1-thiol, offer alternative substitution patterns and reactivity profiles. A thorough understanding of the factors influencing their synthesis and reactivity is essential for their effective utilization in research and development. This guide provides a foundational understanding and practical protocols to aid in the strategic application of these versatile reagents.

References

Confirming the Structure of Synthesized Crotyl Mercaptan via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of a synthesized compound's structure is a critical step. This guide provides a comparative analysis of spectroscopic methods to verify the successful synthesis of crotyl mercaptan and distinguish it from potential starting materials and byproducts such as crotyl alcohol and dicrotyl sulfide.

This guide outlines the expected spectroscopic data for this compound and its common synthetic relatives. By comparing the experimental data of a synthesized product with the information presented here, researchers can confidently confirm the structure of their target molecule. Detailed experimental protocols for acquiring the necessary spectroscopic data are also provided.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound, crotyl alcohol, and dicrotyl sulfide. These values are based on typical ranges for the functional groups present in these molecules.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in CDCl₃

CompoundProtonExpected Chemical Shift (ppm)
This compound CH₃~1.7
=CH~5.5 - 5.7
CH₂~3.2
SH~1.3 (broad, D₂O exchangeable)
Crotyl Alcohol CH₃~1.7
=CH~5.5 - 5.8
CH₂~4.1
OHVariable, broad (D₂O exchangeable)
Dicrotyl Sulfide CH₃~1.7
=CH~5.4 - 5.6
CH₂~3.1

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundCarbonExpected Chemical Shift (ppm)
This compound CH₃~18
=CH~125 - 135
CH₂~30
Crotyl Alcohol CH₃~18
=CH~123 - 138
CH₂~60
Dicrotyl Sulfide CH₃~18
=CH~125 - 135
CH₂~35

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

CompoundFunctional GroupExpected Absorption Range (cm⁻¹)
This compound S-H stretch2550 - 2600 (weak, sharp)
C=C stretch1640 - 1680 (weak to medium)
=C-H stretch3000 - 3100
Crotyl Alcohol O-H stretch3200 - 3600 (strong, broad)
C=C stretch1640 - 1680 (weak to medium)
=C-H stretch3000 - 3100
Dicrotyl Sulfide C=C stretch1640 - 1680 (weak to medium)
=C-H stretch3000 - 3100

Table 4: Expected Key Mass Spectrometry (m/z) Fragments

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and Interpretation
This compound 8888 (M⁺), 55 (M⁺ - SH), 41 (allyl cation)
Crotyl Alcohol 7272 (M⁺), 57 (M⁺ - CH₃), 43, 31
Dicrotyl Sulfide 146146 (M⁺), 91 (M⁺ - C₄H₇), 55 (C₄H₇⁺)

Experimental Workflow and Logic

The process of confirming the structure of synthesized this compound involves a logical progression of spectroscopic analyses. The following diagram illustrates a typical workflow.

experimental_workflow Experimental Workflow for this compound Structure Confirmation synthesis Crude Synthesized This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification ir_analysis IR Spectroscopy purification->ir_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C) purification->nmr_analysis ms_analysis Mass Spectrometry purification->ms_analysis data_comparison Comparison of Experimental Data with Expected Values ir_analysis->data_comparison nmr_analysis->data_comparison ms_analysis->data_comparison structure_confirmation Structure Confirmed data_comparison->structure_confirmation Data Match re_purify Further Purification or Resynthesis data_comparison->re_purify Discrepancy

Caption: Workflow for spectroscopic confirmation of synthesized this compound.

Signaling Pathway for Spectroscopic Analysis

The relationship between the different spectroscopic techniques and the structural information they provide can be visualized as a signaling pathway, where each technique "signals" specific structural features of the molecule.

signaling_pathway Spectroscopic Analysis Signaling Pathway cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry molecule Synthesized Compound ir_node IR Analysis molecule->ir_node nmr_node NMR Analysis (¹H & ¹³C) molecule->nmr_node ms_node MS Analysis molecule->ms_node sh_bond S-H bond (~2550-2600 cm⁻¹) ir_node->sh_bond identifies cc_double_bond C=C bond (~1640-1680 cm⁻¹) ir_node->cc_double_bond identifies oh_bond O-H bond (~3200-3600 cm⁻¹) ir_node->oh_bond identifies (impurity) proton_env Proton Environments (Chemical Shifts, Multiplicity) nmr_node->proton_env characterizes carbon_skeleton Carbon Skeleton (Number of Signals, Chemical Shifts) nmr_node->carbon_skeleton characterizes molecular_weight Molecular Weight (Molecular Ion Peak) ms_node->molecular_weight determines fragmentation Fragmentation Pattern (Structural Fragments) ms_node->fragmentation reveals

Caption: Information flow in spectroscopic structure elucidation.

Experimental Protocols

1. Sample Preparation

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

2. ¹H NMR Spectroscopy

  • Instrument: 300 MHz or higher NMR spectrometer.

  • Solvent: CDCl₃

  • Procedure:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate all signals to determine the relative number of protons.

    • To confirm the presence of the S-H proton, perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The S-H peak should disappear or significantly diminish.

3. ¹³C NMR Spectroscopy

  • Instrument: 75 MHz or higher NMR spectrometer.

  • Solvent: CDCl₃

  • Procedure:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

4. Infrared (IR) Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Obtain the spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Identify the key functional group frequencies, paying close attention to the S-H stretching region (around 2550-2600 cm⁻¹), the C=C stretching region (around 1640-1680 cm⁻¹), and the O-H stretching region (around 3200-3600 cm⁻¹) to check for the presence of crotyl alcohol impurity.

5. Mass Spectrometry (MS)

  • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Procedure:

    • Introduce the sample into the mass spectrometer.

    • Obtain the mass spectrum and identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Safety Operating Guide

Navigating the Safe Disposal of Crotyl Mercaptan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Crotyl mercaptan, a volatile organosulfur compound, requires specific procedures for its safe disposal due to its flammability, strong and unpleasant odor, and potential health hazards. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[4] All containers of this compound should be kept tightly closed when not in use and stored away from heat, sparks, and open flames.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for mercaptans, providing a reference for safety and handling procedures. Note that specific data for this compound may vary, and this information is based on chemically similar compounds.

PropertyValueSource
Odor ThresholdAs low as 0.2 parts per billion (ppb)[1]
Flash Point (tert-Butyl mercaptan)-24 °C / -11.2 °F[4]
Boiling Point (Heptyl mercaptan)173 - 176 °C (343 - 349 °F)[2]
Flammability (Methyl Mercaptan 1% OS Natural)Highly flammable liquid and vapor[5]

Step-by-Step Disposal Procedures

There are two primary methods for the proper disposal of this compound: chemical neutralization followed by disposal as non-hazardous waste (if local regulations permit), and disposal as hazardous waste through a licensed contractor.

Method 1: Chemical Neutralization

Chemical neutralization aims to convert the reactive and odorous mercaptan into a less hazardous and non-odorous compound.[6] This process should be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, prepare a 10% aqueous solution of an oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide. Alternatively, a 10% aqueous solution of a strong base like sodium hydroxide (caustic soda) can be used.[7]

  • Reaction: Slowly and with constant stirring, add the this compound waste to the neutralizing solution. The reaction can be exothermic, so the addition should be gradual to control the temperature. A general recommendation is a ratio of approximately 6.5 tons of a 10% alkali solution to neutralize one ton of ethyl mercaptan, which can be scaled down for laboratory quantities.[7]

  • Verification: After the addition is complete, continue stirring for at least one hour. To ensure complete neutralization, test the resulting solution for the absence of the characteristic mercaptan odor. For a more rigorous verification, gas chromatography can be used to confirm the absence of the starting material.

  • Disposal of Neutralized Waste: Once neutralization is confirmed, the resulting solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. Always consult your institution's environmental health and safety (EHS) office before drain disposal.

Method 2: Disposal via Licensed Hazardous Waste Contractor

This is the most common and recommended method for the disposal of this compound, as it ensures compliance with all federal, state, and local regulations.

Operational Plan for Hazardous Waste Disposal:

  • Waste Collection: Collect all this compound waste, including contaminated materials like gloves, absorbent pads, and empty containers, in a designated and properly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid, Stench).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arranging Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with the necessary information about the waste, including its chemical composition and volume.

  • Documentation: Complete all required hazardous waste manifests and other documentation provided by the EHS office or the contractor. Retain copies of all paperwork for your records.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

CrotylMercaptanDisposal start This compound Waste Generated assess_quantity Assess Quantity and Contamination Level start->assess_quantity small_spill Small, Uncontaminated Spill or Residue assess_quantity->small_spill Small Volume large_quantity Large Quantity or Contaminated Waste assess_quantity->large_quantity Large Volume neutralize Chemical Neutralization (in fume hood) small_spill->neutralize collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste verify Verify Complete Neutralization (Odor Test/GC) neutralize->verify drain_disposal Dispose Down Drain (with copious water, if permitted) verify->drain_disposal Neutralization Successful & Permitted verify->collect_waste Neutralization Incomplete or Not Permitted end Disposal Complete drain_disposal->end store_waste Store in Designated Waste Accumulation Area collect_waste->store_waste schedule_pickup Schedule Pickup with Licensed Contractor store_waste->schedule_pickup schedule_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in their commitment to safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling Crotyl Mercaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Crotyl mercaptan (2-Butene-1-thiol). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor with a potent, unpleasant odor. It can cause skin, eye, and respiratory irritation.[1][2][3] Due to its hazardous nature, appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are required. Based on data for similar thiols, Butyl rubber or Viton® gloves are recommended for extended contact. For incidental contact, nitrile gloves may be used, but must be replaced immediately upon contamination. Always inspect gloves for integrity before use.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should also be worn when there is a potential for splashing.
Skin and Body Protection A flame-retardant lab coat is required. For procedures with a higher risk of splashing, chemical-resistant coveralls should be worn.
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure above the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge is required. For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[4]

Safe Handling and Storage Protocol

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure fume hood is certified and operational prep_1->prep_2 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 prep_4 Prepare all necessary equipment and reagents prep_3->prep_4 handle_1 Work exclusively within the chemical fume hood prep_4->handle_1 handle_2 Ground and bond containers when transferring handle_1->handle_2 handle_3 Use non-sparking tools handle_2->handle_3 handle_4 Keep container tightly closed when not in use handle_3->handle_4 clean_1 Decontaminate work surfaces handle_4->clean_1 clean_2 Properly dispose of waste clean_1->clean_2 clean_3 Remove and dispose of contaminated gloves clean_2->clean_3 clean_4 Wash hands thoroughly clean_3->clean_4

Caption: Workflow for the safe handling of this compound.

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] It should be stored separately from oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Logical Relationship for Spill Response

spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess the spill size and potential for exposure evacuate->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill absorb Absorb with inert material (e.g., vermiculite, sand) small_spill->absorb evacuate_lab Evacuate the laboratory and call emergency services large_spill->evacuate_lab neutralize Neutralize with a dilute solution of sodium hypochlorite (bleach) absorb->neutralize collect Collect absorbed material in a sealed container for disposal neutralize->collect decontaminate Decontaminate the area with soap and water collect->decontaminate contact_ehs Contact Environmental Health & Safety (EHS) decontaminate->contact_ehs evacuate_lab->contact_ehs

Caption: Decision-making workflow for a this compound spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Laboratory-Scale Disposal Protocol:

  • Neutralization: Small amounts of residual this compound on equipment or in solutions can be neutralized by reacting with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide in a fume hood.[7] This should be done with caution as the reaction can be exothermic.

  • Collection: Collect all this compound waste, including contaminated absorbents and PPE, in a designated, labeled, and sealed container.

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.

  • Documentation: Maintain a record of all hazardous waste generated.

For larger quantities of this compound waste, direct disposal through a certified hazardous waste contractor is required. Do not dispose of this compound down the drain.[8]

References

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